HM03
描述
属性
IUPAC Name |
4-[(6-chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSDGTMJKOGWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of HM03
For Researchers, Scientists, and Drug Development Professionals
Abstract
HM03 is a potent and selective small-molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-regulated protein 78 (GRP78).[1][2] HSPA5 is a master regulator of the Unfolded Protein Response (UPR), a critical cellular signaling network that manages protein folding and processing in the endoplasmic reticulum (ER). In cancer cells, which often exhibit high rates of protein synthesis and are under constant ER stress, HSPA5 is frequently overexpressed and plays a pro-survival role. This compound exerts its anticancer activity by inhibiting HSPA5, leading to the induction of chronic ER stress and subsequent activation of apoptotic pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling pathways involved, quantitative data on its activity, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of HSPA5 and Induction of the Unfolded Protein Response
The primary mechanism of action of this compound is its selective inhibition of HSPA5.[1][2] HSPA5 is a molecular chaperone residing in the ER that plays a crucial role in protein folding, assembly, and translocation. Under normal physiological conditions, HSPA5 binds to the luminal domains of three key ER stress sensors: Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK), Inositol-requiring enzyme 1 (IRE1), and Activating Transcription Factor 6 (ATF6), keeping them in an inactive state.
When unfolded or misfolded proteins accumulate in the ER, a condition known as ER stress, HSPA5 preferentially binds to these aberrant proteins to facilitate their refolding or degradation. This sequestration of HSPA5 releases the ER stress sensors, leading to their activation and the initiation of the Unfolded Protein Response (UPR).
This compound inhibits the function of HSPA5, mimicking a state of severe and unresolved ER stress. By disrupting HSPA5's chaperone activity, this compound prevents the proper folding of proteins, leading to a massive accumulation of unfolded proteins. This, in turn, causes sustained activation of the UPR signaling pathways. While the initial phase of the UPR is a pro-survival response aimed at restoring ER homeostasis, prolonged activation, as induced by this compound, shifts the balance towards apoptosis, leading to the selective death of cancer cells that are highly dependent on a functional UPR.
Signaling Pathways Modulated by this compound
The inhibition of HSPA5 by this compound triggers the three major branches of the UPR signaling pathway. The sustained activation of these pathways, particularly the PERK and IRE1 arms, is central to the pro-apoptotic effects of this compound.
The PERK Pathway
Upon its release from HSPA5, PERK oligomerizes and autophosphorylates, becoming active. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. However, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and, crucially, apoptosis. A key pro-apoptotic target of ATF4 is the C/EBP Homologous Protein (CHOP), also known as DNA Damage Inducible Transcript 3 (DDIT3).[3][4]
The IRE1 Pathway
IRE1 is a bifunctional enzyme with both kinase and endoribonuclease (RNase) activity. When activated, IRE1 autophosphorylates and its RNase domain mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding. However, under conditions of chronic ER stress, the sustained activation of IRE1 can also lead to the degradation of other mRNAs and the activation of apoptotic signaling cascades, such as the recruitment of TNF receptor-associated factor 2 (TRAF2) and subsequent activation of the ASK1-JNK pathway.
The ATF6 Pathway
ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases. The released cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and activates the transcription of genes encoding ER chaperones and components of the ERAD machinery.
The pro-apoptotic effects of this compound are primarily mediated through the sustained activation of the PERK-ATF4-CHOP axis and the pro-apoptotic arms of the IRE1 pathway. CHOP, in particular, is a critical mediator of ER stress-induced apoptosis and is known to upregulate the expression of pro-apoptotic proteins like Bcl-2-like protein 11 (Bim) and Death Receptor 5 (DR5), while downregulating anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2).[5][6][7]
Quantitative Data on the Activity of this compound
This compound has demonstrated significant anticancer activity in preclinical studies. The primary publication on its discovery reported its effects on the human colon carcinoma cell line HCT116.[8]
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 | Cell Viability | % Inhibition at 25 µM | > 50% | [1][2] |
| HCT116 | Cell Viability | % Survival at 25 µM | 18% | [1] |
Further studies are required to establish a comprehensive profile of IC50 values across a broader range of cancer cell lines.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and similar HSPA5 inhibitors.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM).[1] Include wells with vehicle control (medium with the same concentration of DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human cancer cells (e.g., HCT-116)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel to enhance tumor formation. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection or oral gavage) and schedule. Administer the vehicle control to the control group using the same route and schedule.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined maximum size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
Visualizations of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound inhibits HSPA5, leading to UPR activation and apoptosis.
Experimental Workflows
Caption: Workflow for determining cell viability using the MTT assay.
Caption: Workflow for in vivo evaluation of this compound in a xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Gene expression during ER stress–induced apoptosis in neurons: induction of the BH3-only protein Bbc3/PUMA and activation of the mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal Apoptosis Induced by Endoplasmic Reticulum Stress Is Regulated by ATF4–CHOP-Mediated Induction of the Bcl-2 Homology 3-Only Member PUMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHOP aggravates hepatocyte apoptosis upon endoplasmic reticulum stress by downregulating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOP is involved in endoplasmic reticulum stress-induced apoptosis by enhancing DR5 expression in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
what is HM03 compound
An In-depth Technical Guide to Compounds Designated as HM03
Introduction
The designation "this compound" has been applied to several distinct chemical and biological entities within scientific literature. This guide provides a comprehensive technical overview of three separate compounds referred to as this compound: a small molecule inhibitor of Heat Shock Protein A5 (HSPA5), a therapeutic peptide with anti-tumor properties, and a potent agonist of the Growth Hormone Secretagogue Receptor. Additionally, a bacterial strain with potential antifungal activity, Brevibacillus atrophaeus this compound, is discussed. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the mechanism of action, experimental data, and relevant protocols for each entity.
This compound: A Small Molecule Inhibitor of HSPA5 (Grp78/BiP)
This compound is a novel small molecule that acts as a potent and selective inhibitor of Heat Shock Protein A5 (HSPA5), also known as Glucose-Regulated Protein 78 (Grp78) or Binding Immunoglobulin Protein (BiP).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding and assembly, and in mitigating ER stress. In cancer cells, HSPA5 is often overexpressed and contributes to tumor survival, proliferation, and drug resistance.
Mechanism of Action
This compound exerts its anticancer effects by binding to the substrate-binding domain of HSPA5. This inhibition disrupts the normal functioning of the ER, leading to an accumulation of unfolded proteins and inducing the Unfolded Protein Response (UPR).[1] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells. The selectivity of this compound for the substrate-binding channel of HSPA5 provides a platform for the development of targeted cancer therapies.
Signaling Pathway
The inhibition of HSPA5 by this compound initiates a cascade of events within the ER stress pathway. The following diagram illustrates the proposed signaling pathway leading to apoptosis.
Quantitative Data
The anti-proliferative activity of this compound has been evaluated in human colon carcinoma HCT-116 cells.
| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |
| HCT-116 | Cell Viability | 25 | >50% inhibition | [2] |
| HCT-116 | Cell Viability | 25 | 18% survival | [2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: HCT-116 cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
HM-3: A Therapeutic Peptide with Anti-Tumor Activity
HM-3 is a therapeutic peptide that has demonstrated anti-tumor and anti-angiogenic properties.[3] Due to its short half-life, research has focused on understanding its pharmacokinetic profile and developing strategies to improve its stability and efficacy, such as fusion to human serum albumin (HSA).[3]
Pharmacokinetics and Metabolism
A study in rats characterized the metabolic and pharmacokinetic profile of HM-3 using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Metabolism: Six metabolites were identified in rat plasma, resulting from the successive loss of amino acids from the parent peptide. The two main metabolites were designated as M1 and M2.
-
Pharmacokinetics: A validated LC-MS/MS method was established for the quantitative analysis of HM-3 and its major metabolites.
Quantitative Data
LC-MS/MS Method Validation
| Parameter | Value |
| Linear Range | 0.5 - 200.0 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 15% |
| Accuracy (RE%) | < 10% |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Intravenous administration of HM-3.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma is separated by centrifugation.
-
Sample Preparation: A fast biological sample processing method is employed, which involves protein precipitation followed by solid-phase extraction.
-
LC-MS/MS Analysis: The processed plasma samples are analyzed using a validated LC-MS/MS method to determine the concentrations of HM-3 and its metabolites over time. Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are then calculated using non-compartmental analysis.
Workflow for HM-3 Pharmacokinetic Analysis
This compound: A Growth Hormone Secretagogue Receptor (GHSR) Agonist
This iteration of this compound is a potent, full agonist of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor.[4] GHSR agonists are of interest for their potential therapeutic applications in conditions such as anorexia and cachexia.
Pharmacological Activity
The pharmacological activity of this compound has been characterized using in vitro assays, demonstrating its high potency and efficacy in activating the GHSR.
Quantitative Data
The following table summarizes the in vitro activity of this compound in comparison to the endogenous ligand, ghrelin.
| Compound | Assay Type | pEC50 | Emax (% of Ghrelin) |
| This compound | DMR Assay | ~3-fold more potent than ghrelin | Full Agonist |
| Ghrelin | DMR Assay | - | 100% |
| This compound | Calcium Mobilization | Similar potency to ghrelin | Full Agonist |
| Ghrelin | Calcium Mobilization | - | 100% |
Experimental Protocols
Dynamic Mass Redistribution (DMR) Assay
-
Cell Line: HEK293 cells stably expressing the human GHSR.
-
Principle: DMR is a label-free technology that measures changes in the local refractive index at the bottom of a biosensor plate, reflecting the redistribution of cellular matter in response to receptor activation.
-
Procedure:
-
Cells are seeded into a resonant waveguide grating biosensor microplate and grown to confluence.
-
The cell plate is washed and equilibrated with assay buffer.
-
A baseline optical reading is established.
-
This compound or other test compounds are added at various concentrations.
-
The DMR signal (in picometers) is monitored over time.
-
Concentration-response curves are generated to determine pEC50 and Emax values.
-
Calcium Mobilization Assay
-
Cell Line: HEK293 cells stably expressing the human GHSR.
-
Principle: This assay measures the increase in intracellular calcium concentration that occurs upon Gq-coupled GPCR activation.
-
Procedure:
-
Cells are seeded in a 96-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound or other test compounds are added at various concentrations.
-
The change in fluorescence intensity is measured using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Concentration-response curves are generated to determine pEC50 and Emax values.
-
Brevibacillus atrophaeus strain this compound: Antifungal Activity
The designation this compound has also been associated with a strain of Brevibacillus atrophaeus, a species of bacteria known for its potential as a biocontrol agent due to the production of antifungal metabolites. While research specifically on a strain named this compound is limited, studies on other Brevibacillus atrophaeus strains provide insight into its potential mechanism of action.
Mechanism of Antifungal Activity
Brevibacillus atrophaeus strains produce a variety of secondary metabolites, including lipopeptides, which have demonstrated broad-spectrum antifungal activity.[3][5] These metabolites can inhibit the spore germination and mycelial growth of pathogenic fungi.
Experimental Protocols
In Vitro Antifungal Activity Assay (Dual Culture Assay)
-
Fungal Pathogen: A mycelial plug of the target fungus (e.g., Alternaria alternata) is placed in the center of a potato dextrose agar (B569324) (PDA) plate.
-
Bacterial Inoculation: Brevibacillus atrophaeus is streaked on the same plate at a distance from the fungal plug.
-
Incubation: The plate is incubated at an appropriate temperature until the fungal mycelium in the control plate (without bacteria) reaches the edge of the plate.
-
Measurement: The inhibition of fungal growth is measured by the size of the inhibition zone between the bacterial colony and the fungal mycelium.
Conclusion
The term "this compound" refers to at least three distinct and scientifically significant compounds, each with its own unique biological activity and therapeutic potential. The HSPA5 inhibitor this compound presents a promising avenue for cancer therapy through the induction of ER stress. The therapeutic peptide HM-3, despite its pharmacokinetic challenges, shows potential as an anti-tumor agent. The GHSR agonist this compound is a potent modulator of the ghrelin system with potential applications in metabolic disorders. Finally, while less defined, the association of this compound with Brevibacillus atrophaeus highlights the ongoing search for novel biocontrol agents. This guide provides a foundational understanding of these different entities, summarizing the key technical data and experimental approaches used in their characterization. Further research into the full texts of the cited literature is recommended for a more exhaustive understanding of each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Metabolites Produced by Bacillus atrophaeus and Brevibacterium frigoritolerans Strains on Postharvest Biocontrol of Alternaria alternata in Tomato (Solanum lycopersicum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. research.unipd.it [research.unipd.it]
- 5. EzBioCloud | Bacillus atrophaeus [ezbiocloudpro.app]
The Discovery of HM03: A Potent and Selective HSPA5 Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heat shock protein family A member 5 (HSPA5), also known as glucose-regulated protein 78 (GRP78) or BiP, is a crucial molecular chaperone in the endoplasmic reticulum (ER) responsible for protein folding and quality control. Its overexpression in various cancers is linked to tumor growth, survival, and drug resistance, making it a compelling target for anticancer therapies. This technical guide details the discovery and preclinical evaluation of HM03, a potent and selective small molecule inhibitor of HSPA5. This document provides an in-depth overview of the experimental methodologies employed in its identification and characterization, including in silico screening, cell-based assays, and analysis of affected signaling pathways. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a comprehensive understanding of the core processes.
Introduction
The 70 kDa heat shock proteins (HSP70) are a family of ubiquitously expressed chaperone proteins that play a vital role in maintaining cellular homeostasis by assisting in the folding of nascent polypeptides and protecting proteins from stress-induced denaturation.[1] HSPA5, a key member of the HSP70 family residing in the endoplasmic reticulum, is a critical regulator of the unfolded protein response (UPR).[2] Under cellular stress conditions, such as those found in the tumor microenvironment, HSPA5 expression is upregulated to manage the increased load of misfolded proteins, thereby promoting cell survival.[3] This reliance of cancer cells on HSPA5 makes it an attractive therapeutic target.
This compound emerged from a focused effort to identify novel small molecules that could selectively inhibit the function of HSPA5. This guide provides a detailed account of the discovery and initial characterization of this compound, offering researchers and drug development professionals a comprehensive resource to understand its mechanism of action and potential for further development.
Discovery of this compound: An In Silico Approach
This compound was identified through a "cascade in silico screening" methodology, a computational approach designed to efficiently screen large compound libraries to identify potential drug candidates.[4] This multi-step process leverages the known structural features of the target protein to predict the binding affinity and mode of interaction of small molecules.
In Silico Screening Workflow
The virtual screening protocol to identify HSPA5 inhibitors like this compound typically involves a series of computational filters to narrow down a large chemical library to a manageable number of high-probability candidates for experimental validation.
Caption: A generalized workflow for the cascade in silico screening process.
Experimental Protocol: In Silico Screening
-
Target Preparation: The three-dimensional crystal structure of human HSPA5 is obtained from a protein database (e.g., Protein Data Bank). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site, specifically the substrate-binding channel, is defined for the docking calculations.[5]
-
Ligand Library Preparation: A large library of small molecules (e.g., from commercial databases or internal collections) is prepared by generating 3D conformations and assigning appropriate chemical properties.
-
Pharmacophore-Based Filtering: A pharmacophore model is generated based on the key chemical features required for binding to the HSPA5 substrate-binding domain. This model is used as a rapid filter to select molecules from the library that possess these essential features.
-
Molecular Docking: The filtered library of compounds is then docked into the defined binding site of HSPA5 using a molecular docking program. This step predicts the binding pose and estimates the binding affinity of each molecule.
-
Post-Docking Analysis and Scoring: The docking results are analyzed, and the compounds are ranked based on their predicted binding energies and interactions with key amino acid residues in the HSPA5 binding pocket.
-
Hit Selection: A final set of candidate molecules, including this compound, is selected for experimental validation based on favorable in silico predictions.
In Vitro Characterization of this compound
Selected candidates from the in silico screen were subjected to a series of in vitro assays to confirm their activity against HSPA5 and to quantify their effects on cancer cell viability.
Cell Viability Assays
The cytotoxic and cytostatic effects of this compound were evaluated in the human colorectal carcinoma cell line, HCT116.
Quantitative Data: this compound Cell Viability
| Cell Line | Assay Type | Concentration (µM) | Effect |
| HCT116 | Cell Viability | 25 | >50% inhibition |
| HCT116 | Cell Survival | 25 | 18% survival |
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture: HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are treated with these concentrations of this compound or vehicle control and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
HSPA5 Binding and Activity Assays
To confirm direct interaction with HSPA5, binding affinity and functional assays are performed.
Experimental Protocol: HSPA5 ATPase Activity Assay
The chaperone activity of HSPA5 is coupled to its ATPase activity. Inhibition of this activity is a key indicator of functional disruption.
-
Reagents: Recombinant human HSPA5 protein, ATP, and a malachite green-based phosphate (B84403) detection reagent are required.
-
Reaction Setup: The assay is performed in a 96-well plate. A reaction mixture containing HSPA5 and varying concentrations of this compound is prepared in an appropriate assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at 37°C for a defined period to allow for ATP hydrolysis.
-
Detection: The malachite green reagent is added to the wells to detect the amount of inorganic phosphate released.
-
Absorbance Measurement: The absorbance is measured at approximately 620 nm.
-
Data Analysis: The percentage of HSPA5 ATPase activity is calculated relative to a control without the inhibitor.
Mechanism of Action: Impact on Cellular Signaling Pathways
Inhibition of HSPA5 by this compound is expected to disrupt the unfolded protein response (UPR) and other downstream signaling pathways critical for cancer cell survival and proliferation.
The Unfolded Protein Response (UPR)
HSPA5 is a master regulator of the UPR. Under ER stress, HSPA5 dissociates from three key ER stress sensors—IRE1α, PERK, and ATF6—leading to their activation and the initiation of downstream signaling to restore ER homeostasis or trigger apoptosis if the stress is unresolved. Inhibition of HSPA5 by this compound is predicted to mimic a state of unresolved ER stress, leading to apoptosis.
Caption: Simplified diagram of HSPA5's role in the UPR and the effect of this compound.
Other Implicated Signaling Pathways
HSPA5 has been shown to influence other critical cancer-related signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. HSPA5 can modulate AKT activity.[6]
-
MAPK/ERK Pathway: This pathway is involved in cell growth and differentiation.[7]
-
VEGFA/VEGFR2 Pathway: This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]
Western Blot Analysis of Signaling Proteins
To investigate the effect of this compound on these pathways, western blotting is employed to measure the expression and phosphorylation status of key proteins.
Experimental Protocol: Western Blotting
-
Cell Lysis: HCT116 cells are treated with this compound for various times. After treatment, cells are washed with PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for HSPA5, and key proteins in the UPR, PI3K/AKT, MAPK/ERK, and VEGFA/VEGFR2 pathways (e.g., p-IRE1α, p-PERK, cleaved ATF6, p-AKT, p-ERK).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The discovery of this compound as a potent and selective HSPA5 inhibitor represents a promising advancement in the development of novel anticancer agents. The in silico discovery approach, coupled with targeted in vitro validation, has proven to be an effective strategy for identifying lead compounds. The initial characterization of this compound demonstrates its ability to induce cancer cell death, likely through the disruption of the UPR and other critical survival pathways.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more extensive profiling across a broader range of cancer cell lines, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy and toxicity assessments in animal models of cancer. The data and protocols presented in this guide provide a solid foundation for these future investigations, which will be crucial in determining the clinical viability of this compound as a novel cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Abx055504-96tests | Rat Endoplasmic Reticulum Chaperone BiP (HSPA5) [clinisciences.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
HM03: A Technical Guide to a Selective HSPA5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
HM03 is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a master regulator of the Unfolded Protein Response (UPR) and plays a critical role in protein folding and endoplasmic reticulum (ER) homeostasis, processes that are often co-opted by cancer cells to promote survival and proliferation. By selectively targeting HSPA5, this compound disrupts these crucial cellular functions, leading to ER stress and subsequent apoptosis in cancer cells. This document provides a comprehensive technical overview of the chemical structure, properties, biological activity, and mechanism of action of this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex organic molecule featuring an acridine (B1665455) moiety, which is a known DNA intercalating agent, combined with a piperazine (B1678402) ring that often contributes to pharmacological activity.[1]
Chemical Structure:
Image Credit: MedKoo Biosciences
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-((6-chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol | [1] |
| CAS Number | 500565-15-1 | [1] |
| Molecular Formula | C26H27ClN4O2 | [1] |
| Molecular Weight | 462.98 g/mol | [1] |
| InChI Key | SUSDGTMJKOGWSZ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O | [1] |
Biological Activity and Quantitative Data
This compound has demonstrated potent anticancer activity by selectively inhibiting HSPA5. This inhibition disrupts cellular homeostasis and induces apoptosis in cancer cells.
In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter | Value | Incubation Time | Reference |
| Cell Viability (MTS Assay) | HCT116 | % Inhibition | > 50% | 72 hours | [2][3] |
| Cell Viability (MTS Assay) | HCT116 | % Survival | 18% | 72 hours | [2][3] |
Note: A specific IC50 value for this compound is not publicly available in the reviewed literature. The provided data indicates significant inhibition at the tested concentration.
Mechanism of Action and Signaling Pathways
HSPA5 is a central chaperone protein in the endoplasmic reticulum, responsible for proper protein folding and for regulating the Unfolded Protein Response (UPR).[4][5] The UPR is a crucial signaling network that allows cells to cope with ER stress. In cancer cells, which often experience high levels of ER stress due to rapid proliferation, the UPR is frequently upregulated to promote survival.[4]
This compound selectively binds to the substrate-binding channel of HSPA5, inhibiting its chaperone activity.[2] This inhibition leads to an accumulation of unfolded proteins in the ER, thereby inducing significant ER stress and triggering the UPR.[4] However, the sustained and overwhelming ER stress caused by HSPA5 inhibition ultimately pushes the cancer cells towards apoptosis.[4]
Signaling Pathway of HSPA5 Inhibition by this compound
Caption: HSPA5 inhibition by this compound induces the Unfolded Protein Response, leading to apoptosis.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
The following is a generalized protocol for assessing the effect of this compound on the viability of HCT116 cells, based on standard MTS assay procedures.
Objective: To determine the dose-dependent effect of this compound on the viability of HCT116 human colon cancer cells.
Materials:
-
HCT116 cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock solution. The final concentrations should range from 0.1 µM to 50 µM.[3] The final DMSO concentration in all wells, including vehicle controls, should be kept constant and low (e.g., <0.5%).
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. Incubate the plate for 72 hours.[3]
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
In Vivo Solution Preparation
The following protocol describes the preparation of an this compound solution for in vivo administration.
Objective: To prepare a clear and stable solution of this compound for animal studies.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 62.5 mg/mL.
-
For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix evenly.
-
Add 450 µL of saline to adjust the final volume to 1 mL. The final concentration of this solution will be 6.25 mg/mL.
This protocol yields a clear solution; however, the saturation of this compound in this formulation is unknown.[3]
Conclusion
This compound is a promising preclinical candidate for cancer therapy due to its potent and selective inhibition of HSPA5. Its mechanism of action, centered on the induction of overwhelming ER stress in cancer cells, represents a targeted approach to exploit a key vulnerability of malignant tumors. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various cancer models, is warranted to fully elucidate its therapeutic potential. This document provides a foundational technical overview to support such ongoing research and development efforts.
References
- 1. Buy 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol [smolecule.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are HSPA5 modulators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to HM03 (CAS: 500565-15-1): A Multifaceted Inhibitor Targeting DNA Repair and Chaperone Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
HM03, with the chemical name 4-[(6-chloro-2-methoxy-9-acridinyl)amino]-2-[(4-methyl-1-piperazinyl)methyl]-phenol and CAS number 500565-15-1, is a synthetic small molecule that has emerged as a significant tool in cancer and antibacterial research. This technical guide provides a comprehensive overview of this compound, detailing its inhibitory activities against several key cellular targets, including the ERCC1-XPF DNA repair endonuclease complex, the heat shock protein HSPA5 (GRP78/BiP), and the bacterial enzyme D-alanine-D-alanine ligase (DdlB). This document summarizes the available quantitative data, provides detailed experimental protocols for key assays, and presents visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanisms of action and its potential therapeutic applications.
Chemical and Physical Properties
This compound is a complex organic molecule featuring a substituted acridine (B1665455) core, a structure known for its potential DNA intercalating properties.[1]
| Property | Value | Reference |
| CAS Number | 500565-15-1 | [2] |
| Formal Name | 4-[(6-chloro-2-methoxy-9-acridinyl)amino]-2-[(4-methyl-1-piperazinyl)methyl]-phenol | [2] |
| Molecular Formula | C26H27ClN4O2 | [2] |
| Molecular Weight | 463.0 g/mol | [2] |
| Appearance | Pink to red solid | [3] |
| Solubility | Soluble in DMSO (≥10 mg/mL) and Ethanol (≥10 mg/mL) | [2] |
| SMILES | ClC(C=CC1=C2NC3=CC=C(O)C(CN4CCN(CC4)C)=C3)=CC1=NC5=C2C=C(OC)C=C5 | [2] |
| InChI Key | SUSDGTMJKOGWSZ-UHFFFAOYSA-N | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities stemming from its ability to inhibit multiple protein targets. This multi-targeting capability makes it a compound of interest for various therapeutic areas, particularly in oncology and infectious diseases.
Inhibition of ERCC1-XPF Protein-Protein Interaction
A primary and well-characterized activity of this compound is its inhibition of the protein-protein interaction between the DNA excision repair protein ERCC1 and the xeroderma pigmentosum group F endonuclease (XPF).[4] This heterodimeric complex is a crucial component of the nucleotide excision repair (NER) pathway, which is responsible for repairing bulky DNA lesions, such as those induced by platinum-based chemotherapeutic agents like cisplatin.[4] By disrupting the ERCC1-XPF interaction, this compound impairs the NER pathway, leading to an accumulation of DNA damage in cancer cells and thereby sensitizing them to DNA-damaging agents.[4]
Inhibition of HSPA5 (GRP78/BiP)
This compound has also been identified as a potent and selective inhibitor of the 78 kDa glucose-regulated protein (GRP78), also known as heat shock 70 kDa protein 5 (HSPA5) or binding immunoglobulin protein (BiP).[5] HSPA5 is a master regulator of the unfolded protein response (UPR) within the endoplasmic reticulum (ER).[5] In many cancer cells, which often experience high levels of ER stress due to rapid proliferation and nutrient deprivation, HSPA5 is overexpressed and plays a pro-survival role.[5] By inhibiting HSPA5, this compound can exacerbate ER stress, leading to the induction of apoptosis in cancer cells.[5]
Inhibition of D-alanine-D-alanine Ligase (DdlB)
In addition to its anticancer activities, this compound demonstrates antibacterial properties through the inhibition of D-alanine-D-alanine ligase (DdlB).[1] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting DdlB, this compound disrupts cell wall synthesis, leading to bacterial cell death.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound's inhibitory activities.
Table 1: Anticancer and DNA Repair Inhibition Activity
| Target/Assay | Cell Line/System | Value | Reference |
| ERCC1-XPF Inhibition (IC50) | In vitro | 1.86 µM | [4] |
| HSPA5 Inhibition | HCT116 cells | >50% inhibition at 25 µM | [6] |
| Cisplatin Potentiation | A549 lung cancer cells | Potentiates cytotoxicity at 100 µM | [4] |
| Cisplatin Potentiation | HCT116 colon cancer cells | Potentiates cytotoxicity at 100 µM | [4] |
Table 2: Antibacterial Activity
| Target/Assay | Organism/Enzyme | Value | Reference |
| D-alanine-D-alanine ligase B (DdlB) Inhibition (Ki) | E. coli | 218 µM | [1] |
| Minimum Inhibitory Concentration (MIC) | E. coli | 64 µg/mL | [1] |
| Minimum Inhibitory Concentration (MIC) | S. aureus | 32 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Synthesis of this compound
A general synthetic route for compounds with a 4-amino-2-substituted phenol (B47542) and a 9-aminoacridine (B1665356) core, such as this compound, involves a multi-step process.[2]
Step 1: Synthesis of the Acridine Core The synthesis typically begins with the preparation of the 6-chloro-2-methoxy-9-chloroacridine intermediate. This can be achieved through the condensation of an appropriately substituted anthranilic acid with a substituted aniline, followed by cyclization and chlorination.[7]
Step 2: Nucleophilic Substitution The 9-chloroacridine (B74977) intermediate is then reacted with a substituted aminophenol in a nucleophilic aromatic substitution reaction to form the 9-aminoacridine linkage.[2]
Step 3: Mannich Reaction for Side Chain Introduction The final step involves the introduction of the (4-methyl-1-piperazinyl)methyl side chain onto the phenolic ring via a Mannich reaction, which involves the condensation of the phenol with formaldehyde (B43269) and 1-methylpiperazine.[2]
A detailed, step-by-step laboratory protocol would require access to the specific supplementary information of the primary research articles, which is not fully available in the provided search results.
ERCC1-XPF Protein-Protein Interaction Assay (Surface Plasmon Resonance)
The interaction between this compound and the ERCC1-XPF complex can be quantified using surface plasmon resonance (SPR).[4]
-
Protein Immobilization: Recombinant human XPF protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A solution of recombinant human ERCC1 protein is injected over the sensor surface in the presence of varying concentrations of this compound.
-
Data Acquisition: The binding of ERCC1 to the immobilized XPF is monitored in real-time by detecting changes in the refractive index at the sensor surface. The response units (RU) are proportional to the amount of bound protein.
-
Data Analysis: The binding data is fitted to a suitable binding model to determine the equilibrium dissociation constant (KD) and the inhibitory constant (IC50) of this compound for the ERCC1-XPF interaction.
HSPA5 Inhibition Assay (Cell-Based)
The inhibitory effect of this compound on HSPA5 in a cellular context can be assessed by measuring cell viability.[6]
-
Cell Culture: Human colon cancer cells (HCT116) are cultured in appropriate media (e.g., McCoy's 5A medium supplemented with 10% fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1 to 50 µM) for a specified period (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.
-
Cell Viability Measurement (MTT Assay):
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of this compound that causes 50% inhibition of cell growth (IC50) can be determined from the dose-response curve.
D-alanine-D-alanine Ligase (DdlB) Inhibition Assay (Enzymatic Assay)
The inhibition of DdlB by this compound can be determined using a spectrophotometric assay that measures the production of ADP.[1]
-
Reaction Mixture: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl2, ATP, D-alanine, and the purified DdlB enzyme.
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 37°C) for a defined period.
-
ADP Detection: The amount of ADP produced is quantified using a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) where the oxidation of NADH is monitored by the decrease in absorbance at 340 nm.
-
Data Analysis: The initial reaction rates are determined at different substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation to determine the kinetic parameters, including the inhibition constant (Ki).
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of this compound is determined by measuring its MIC against various bacterial strains.[1]
-
Bacterial Culture: The bacterial strains of interest (e.g., E. coli and S. aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density.
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a versatile small molecule inhibitor with significant potential in both oncology and antibacterial drug development. Its ability to target distinct and critical pathways—DNA repair and the unfolded protein response in cancer cells, and cell wall biosynthesis in bacteria—underscores its importance as a research tool and a potential lead compound for further therapeutic development. This technical guide provides a foundational understanding of this compound's properties and mechanisms of action, intended to support and guide future research and development efforts in these fields. Further investigation into the detailed pharmacokinetics and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of new inhibitors of D-alanine:D-alanine ligase by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 4-((6-Chloro-2-methoxyacridin-9-yl)amino)-2-((4-methylpiperazin-1-yl)methyl)phenol [smolecule.com]
- 3. Medicinal chemistry insights into PRMT5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
The Biological Activity of HM03: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 is a small molecule inhibitor with demonstrated anticancer properties.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data from in vitro studies, and representative experimental protocols. The information is intended to support further research and drug development efforts centered on this compound.
Core Mechanism of Action: Selective HSPA5 Inhibition
This compound is characterized as a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also commonly known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a crucial molecular chaperone residing in the endoplasmic reticulum (ER) that plays a central role in protein folding and the unfolded protein response (UPR). In the high-stress environment of tumors, cancer cells often upregulate HSPA5 to manage the increased demand for protein synthesis and to mitigate ER stress, thereby promoting cell survival.
By selectively inhibiting HSPA5, this compound disrupts these pro-survival mechanisms in cancer cells. It has been noted that this compound establishes more significant binding interactions with HSPA5 and HSPA9 compared to other HSP70 family proteins, highlighting its selectivity.[1][2] The inhibition of HSPA5 by this compound is the primary mechanism underlying its observed anticancer activity.[2]
Quantitative Data
The following table summarizes the available quantitative data on the in vitro activity of this compound.
| Cell Line | Assay Type | Endpoint | Value | Reference |
| HCT-116 | Cell Viability Assay | IC50 | ~25 µM | [2] |
Note: The IC50 value was reported as showing over 50% inhibition at a concentration of 25 µM after 72 hours of treatment.[2] A study also mentioned moderate antiproliferative activity against HCT-116 colon cancer cells with an IC50 between 10 and 25 µM.[3]
Signaling Pathway
The anticancer activity of this compound is intrinsically linked to the disruption of the HSPA5-mediated unfolded protein response (UPR) pathway, which is critical for cancer cell survival under stress.
Caption: Mechanism of this compound-induced apoptosis via HSPA5 inhibition.
Experimental Protocols
While specific, detailed protocols for the published studies on this compound are not publicly available, this section provides a representative protocol for a cell viability assay, a common method to determine the IC50 of a compound against a cancer cell line like HCT-116.
Representative Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on HCT-116 cells.
Materials:
-
HCT-116 human colon carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Multichannel pipette
-
Plate reader (for absorbance measurement)
Procedure:
-
Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media from the stock solution. A typical concentration range for an initial screen might be 0.1 µM to 100 µM.
-
Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) and a media-only blank.
-
After 24 hours of incubation, carefully remove the old media from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).[2]
-
-
Cell Viability Measurement (MTS Assay):
-
Following the 72-hour incubation, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells and the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for a representative cell viability assay.
Conclusion
This compound is a promising anticancer agent that exerts its effect through the selective inhibition of HSPA5, a key regulator of protein homeostasis in cancer cells. The available data indicates its potency in the low micromolar range against colon cancer cells. This guide provides a foundational understanding of this compound's biological activity, offering a starting point for further investigation into its therapeutic potential. The provided representative protocols and pathway diagrams serve as a resource for designing future experiments to elucidate the full scope of this compound's mechanism of action and its potential for clinical development.
References
HM03 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HM03 is a potent and selective small molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a key molecular chaperone residing in the endoplasmic reticulum (ER) that plays a critical role in protein folding, assembly, and quality control, as well as in the regulation of the Unfolded Protein Response (UPR).[1][3] In numerous cancers, HSPA5 is overexpressed and contributes to tumor proliferation, survival, metastasis, and drug resistance.[4] This technical guide details the target identification and validation of this compound as an HSPA5 inhibitor, providing insights into its mechanism of action and potential as an anti-cancer therapeutic.
Target Identification
The identification of HSPA5 as the molecular target of this compound was achieved through a structure-based drug design approach, beginning with in silico screening.
In Silico Screening
This compound was identified from a cascade of in silico screening of small molecule libraries.[5][6] The virtual screening was based on the binding modes of tetrapeptide substrates and inhibitors of the Escherichia coli HSP70 protein, a homolog of human HSPA5.[5][6] This computational approach prioritized compounds with a high predicted binding affinity for the substrate-binding domain of HSPA5.[1] Among the initial hits, this compound emerged as a promising candidate for further investigation.
Binding Interaction Studies
Subsequent studies indicated that this compound forms more stable binding interactions with HSPA5 and HSPA9 compared to other HSP70 family members, suggesting a degree of selectivity.[2] The primary interaction is with the substrate-binding channel of HSPA5.[6]
Target Validation
The validation of HSPA5 as the therapeutic target of this compound was conducted through a series of in vitro cellular assays to assess its biological activity and anti-cancer effects.
Cellular Viability Assays
The anti-proliferative activity of this compound was evaluated in human colorectal carcinoma HCT116 cells.
| Cell Line | Assay Type | Compound | Concentration (µM) | Effect | Reference |
| HCT116 | Cell Viability | This compound | 25 | >50% inhibition | [2] |
| Unknown | Primary Assay | This compound | 25 | 18% cell survival (prominent inhibition) | [1] |
Experimental Protocols
HCT116 cells are maintained in McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[7]
A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: HCT116 cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1-50 µM) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).[2]
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours at 37°C. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 560 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Signaling Pathways and Mechanism of Action
HSPA5 is a central regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. By inhibiting HSPA5, this compound is believed to disrupt the UPR, leading to overwhelming ER stress and subsequent cancer cell death.
The Unfolded Protein Response (UPR) Pathway
The UPR is mediated by three main ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Under normal conditions, HSPA5 binds to these sensors, keeping them in an inactive state. Upon ER stress, HSPA5 preferentially binds to unfolded proteins, releasing the UPR sensors and triggering downstream signaling cascades aimed at restoring ER homeostasis. Inhibition of HSPA5 by this compound likely prevents the proper functioning of this response, leading to sustained ER stress.
Downstream Effects of HSPA5 Inhibition
Inhibition of HSPA5 can lead to the activation of pro-apoptotic pathways.[3] The sustained ER stress resulting from HSPA5 inhibition can trigger apoptosis through the activation of transcription factors like CHOP (C/EBP homologous protein). Furthermore, HSPA5 has been shown to regulate the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[4][8] Inhibition of HSPA5 can lead to the downregulation of this pathway, further contributing to the anti-cancer effects of this compound.
Visualizations
Experimental Workflow for this compound Target Validation
Caption: Workflow for in vitro validation of this compound's anti-cancer activity.
Simplified Unfolded Protein Response (UPR) Pathway and this compound's Point of Intervention
Caption: this compound inhibits HSPA5, disrupting the UPR and promoting apoptosis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. De-acetylation and degradation of HSPA5 is critical for E1A metastasis suppression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encodeproject.org [encodeproject.org]
- 8. Novel glycoprotein SBSPON suppressed bladder cancer through the AKT signal pathway by inhibiting HSPA5 membrane translocation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of HM03 in Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, viral infections, and the expression of mutant proteins, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To counteract the detrimental effects of ER stress, cells have evolved a sophisticated signaling network called the Unfolded Protein Response (UPR).
The UPR is orchestrated by three main ER transmembrane sensors: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Under homeostatic conditions, these sensors are kept in an inactive state through their association with the abundant ER chaperone, Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5. Upon the accumulation of unfolded proteins, GRP78 preferentially binds to these misfolded polypeptides, leading to its dissociation from the UPR sensors and their subsequent activation.[1][2][3][4]
The activation of the UPR initially aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the protein load entering the ER, primarily through the PERK pathway.[5][6]
-
Upregulating the expression of ER chaperones and folding enzymes to enhance the protein-folding capacity, mediated by the IRE1 and ATF6 pathways.[4]
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.[2]
However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[2][6]
GRP78: A Master Regulator of ER Stress and a Therapeutic Target
GRP78 is a central player in the UPR, acting as a primary sensor of ER stress and a key regulator of the signaling pathways that emanate from the ER.[3][7] Its pivotal role in maintaining protein homeostasis makes it a critical factor for cell survival, particularly in cancer cells which often experience high levels of intrinsic ER stress due to rapid proliferation and harsh microenvironments.[8][9] By maintaining the UPR in a pro-survival mode, GRP78 allows cancer cells to adapt to stress and resist therapy. Consequently, GRP78 has emerged as a promising therapeutic target for cancer and other diseases associated with ER stress.[8][9]
HM03: A Potent and Selective GRP78 Inhibitor
This compound is a small molecule identified as a potent and selective inhibitor of HSPA5 (GRP78).[1][2] By targeting GRP78, this compound disrupts the quality control of protein folding within the ER, leading to an accumulation of unfolded proteins and the induction of ER stress.[8] This, in turn, can push cancer cells towards apoptosis.
Mechanism of Action
This compound is believed to exert its inhibitory effect by binding to the substrate-binding channel of GRP78.[1] This interaction likely interferes with the chaperone's ability to bind to and correctly fold its client proteins. The resulting accumulation of misfolded proteins triggers a robust activation of the UPR. While the precise downstream consequences of this compound-induced GRP78 inhibition are still under investigation, it is hypothesized to activate all three branches of the UPR, ultimately leading to an irremediable level of ER stress and subsequent apoptosis in cancer cells.
Quantitative Data on this compound's Effect on ER Stress
While extensive data on this compound in mammalian cells is not yet widely published in peer-reviewed literature, preliminary findings indicate its potential as an anti-cancer agent.
| Cell Line | Concentration | Effect | Source |
| HCT116 (Human Colon Carcinoma) | 25 µM | >50% inhibition of cell viability | [2] |
| Large Yellow Croaker Macrophages | 10 µM (5h) | Decreased GRP78 protein levels | [3] |
| Large Yellow Croaker Macrophages | 10 µM (3h & 5h) | Significantly increased mRNA levels of xbp1, xbp1s, chop, atf6, and atf4 | [3] |
| Large Yellow Croaker Macrophages | 10 µM (3h) | Upregulated the phosphorylation level of eIF2α | [3] |
Signaling Pathways in ER Stress
The three primary signaling arms of the UPR are intricately regulated. The following diagrams, generated using the DOT language, illustrate the core components and flow of each pathway.
Caption: The PERK signaling pathway of the Unfolded Protein Response.
Caption: The IRE1 signaling pathway of the Unfolded Protein Response.
Caption: The ATF6 signaling pathway of the Unfolded Protein Response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of compounds like this compound in ER stress.
Western Blot Analysis of ER Stress Markers
Objective: To quantify the protein levels of key UPR markers.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Antibody Recommendations:
| Target Protein | Host | Dilution | Supplier (Example) |
| GRP78/BiP | Rabbit | 1:1000 | Cell Signaling Technology |
| p-eIF2α (Ser51) | Rabbit | 1:1000 | Cell Signaling Technology |
| eIF2α | Rabbit | 1:1000 | Cell Signaling Technology |
| ATF4 | Rabbit | 1:1000 | Cell Signaling Technology |
| CHOP | Mouse | 1:1000 | Cell Signaling Technology |
| IRE1α | Rabbit | 1:1000 | Cell Signaling Technology |
| XBP1s | Rabbit | 1:1000 | BioLegend |
| ATF6 (p90/p50) | Rabbit | 1:1000 | Cell Signaling Technology |
| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology |
Procedure:
-
Cell Lysis: Treat cells with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
RT-qPCR Analysis of UPR Gene Expression
Objective: To quantify the mRNA levels of key UPR target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix
-
qPCR primers (see table below)
-
Real-time PCR system
Human qPCR Primer Sequences:
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| HSPA5 (GRP78) | GCTTCGTCCAATTTGCCAGA | TCATGACATTCAGTCCAGCAAC |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | ATCCATGGGGAGATGTTCTGG |
| ATF4 | GTTCTCCAGCGACAAGGCTA | ATCCTGCTTGCTGTTGTTGG |
| DDIT3 (CHOP) | AGAACCAGGAAACGGAAACAGA | TCTCCTTCATGCGCTGCTTT |
| GAPDH | ATGTTCGTCATGGGTGTGAA | GGTGCTAAGCAGTTGGTGGT |
Procedure:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.
-
qPCR: Perform qPCR using SYBR Green master mix and gene-specific primers.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
Immunofluorescence for GRP78 Localization
Objective: To visualize the subcellular localization of GRP78.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against GRP78
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.
-
Blocking: Block with blocking solution for 1 hour.
-
Antibody Staining: Incubate with primary anti-GRP78 antibody, followed by the fluorophore-conjugated secondary antibody. Stain nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and visualize using a confocal microscope.
-
Analysis: Observe changes in GRP78 localization, such as translocation from the ER to other compartments like the nucleus or cell surface, upon this compound treatment.[10][11]
Conclusion
This compound presents a promising therapeutic strategy by targeting GRP78, a key regulator of the ER stress response. By inhibiting GRP78, this compound can induce overwhelming ER stress in cancer cells, leading to their demise. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to investigate the detailed molecular mechanisms of this compound and other GRP78 inhibitors. Further studies, particularly in mammalian cancer models, are crucial to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for its efficacy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interplay between endoplasmic reticulum stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Localization of GRP78 to mitochondria under the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
HM03 and HM01 as Growth Hormone Secretagogue Receptor (GHSR) Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor that plays a crucial role in regulating energy homeostasis, appetite, and growth hormone secretion.[1][2] Its endogenous ligand is ghrelin, often referred to as the "hunger hormone."[1][2] Agonists of the GHSR are of significant interest for their therapeutic potential in conditions such as anorexia, cachexia, and other metabolic disorders.[1][2] This technical guide provides an in-depth overview of two such agonists, HM01 and HM03. While much of the currently available in-depth preclinical data focuses on HM01, recent in vitro studies have confirmed that this compound is also a potent GHSR agonist.[1][2] This document will summarize the pharmacological profiles of both compounds, with a detailed focus on the in vivo efficacy and experimental protocols associated with HM01.
Pharmacological Profile of HM01 and this compound
Both HM01 and this compound are nonpeptidergic, orally active agonists of the GHSR.[1][2][3] In vitro studies have characterized their binding affinity and functional potency. A recent study directly compared the in vitro pharmacological activity of ghrelin, anamorelin, HM01, and this compound using dynamic mass redistribution (DMR) and calcium mobilization assays.[1][2] The results indicated that both HM01 and this compound are potent, full agonists of the GHSR.[1][2] Notably, in the DMR assay, HM01 and this compound were found to be approximately 3-fold more potent than ghrelin.[1] However, they displayed similar potency to ghrelin in the calcium mobilization test.[1]
| Compound | Assay | Parameter | Value | Reference |
| HM01 | Binding Assay (human GHS-R1a) | Ki | 1.42 ± 0.36 nM | [4][5] |
| Calcium Signaling (human GHS-R1a) | EC50 | 1.25 ± 0.15 nM | [4] | |
| Calcium Signaling (rat GHSR1a) | EC50 | 1.1 nM | [6] | |
| Pharmacokinetics (rat, oral) | Bioavailability | 70.6% | [4] | |
| Pharmacokinetics (rat, oral) | Half-life | 4.3 ± 1.0 h | [4][5] | |
| Pharmacokinetics (rat, oral, 2h) | Brain/Plasma Ratio | 0.73 | [4] | |
| This compound | DMR Assay | Potency vs. Ghrelin | ~3-fold more potent | [1] |
| Calcium Mobilization Assay | Potency vs. Ghrelin | Similar | [1] |
In Vivo Efficacy of HM01 in a Rat Model of Cancer Anorexia-Cachexia Syndrome (CACS)
HM01 has been evaluated for its therapeutic potential in a rat hepatoma model of CACS, a condition characterized by anorexia, body weight loss, and muscle wasting.[1][2][3][7][8] Chronic administration of HM01 demonstrated significant beneficial effects on several key parameters.
| Parameter | Vehicle Control (Tumor-bearing) | HM01 Treatment (Tumor-bearing) | % Change with HM01 | Reference |
| Food Intake | Decreased | 30% higher than controls | +30% | [1][2][3][7] |
| Body Weight | Loss | Protected against loss | - | [1][2][3][7] |
| Muscle Mass | Wasting | Higher muscle mass | - | [1][2][3][7] |
| Fat Mass | Wasting | Higher fat mass | - | [1][2][3][7] |
| Metabolic Rate | - | Reduced | - | [1][2][3][7] |
In healthy rats, chronic HM01 administration (50 μg/h for 12 days via osmotic minipumps) increased food intake by 24%, which was associated with increased body weight, as well as higher fat and lean volumes.[1][3][7][8]
In Vivo Efficacy of HM01 in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
HM01 has also been investigated for its ability to alleviate non-motor symptoms in a 6-OHDA rat model of Parkinson's disease, which exhibits features of constipation and adipsia.[4][5][9][10][11]
| Parameter | 6-OHDA Rats (Vehicle) | 6-OHDA Rats (HM01 Treatment) | Effect of HM01 | Reference |
| Daily Fecal Output | Reduced by 22% vs. controls | Reversed the decrease | Normalization | [4][5] |
| Daily Water Intake | Reduced by 23% vs. controls | Increased | - | [4][5] |
| 4-h Fecal Weight | Decreased | Reversed the decrease | Normalization | [4][5] |
| 4-h Fecal Water Content | Decreased | Reversed the decrease | Normalization | [4][5] |
| L-dopa Delayed Gastric Emptying | Delayed | Prevented the delay | Prevention | [4][5] |
| Food Intake (with L-dopa) | 20.0 ± 0.7 g | 27.1 ± 1.3 g | Increased | [4] |
| Body Weight Gain (with L-dopa) | 1.6 ± 2.8 g | 21.4 ± 1.6 g | Increased | [4] |
Chronic oral treatment with HM01 (3 mg/kg daily for 10-12 days) in 6-OHDA rats significantly increased body weight, fat mass, and 24-hour fecal weight, fecal water content, food, and water intake, without affecting motor deficits.[9][10][11]
Signaling Pathways and Mechanism of Action
HM01, as a ghrelin mimetic, exerts its effects by activating the GHSR. In the hypothalamus, the arcuate nucleus (Arc) is a key site of action for ghrelin and its agonists.[2] GHSR is highly expressed in the Arc, and its activation leads to the stimulation of orexigenic neurons, such as those co-expressing Neuropeptide Y (NPY) and Agouti-related protein (AgRP), and an indirect inhibition of anorexigenic neurons, like those expressing Pro-opiomelanocortin (POMC).[2][12][13][14][15] Electrophysiological studies have shown that HM01 (10⁻⁷–10⁻⁶ M) mimics the effect of ghrelin (10⁻⁸ M) by increasing the firing rate in 76% of Arc neurons.[1][3][7][8]
Experimental Protocols
In Vitro Assays
-
Binding Assay: Competitive binding assays were performed using cell membranes from HEK293 cells stably expressing human GHS-R1a. The affinity of HM01 was determined by its ability to displace a radiolabeled ligand.[4]
-
Calcium Signaling Assay: HEK293 cells expressing human or rat GHS-R1a were used. Intracellular calcium mobilization in response to agonist stimulation was measured using a fluorescent calcium indicator. This assay was used to determine the EC50 of the compounds.[4][6]
-
Dynamic Mass Redistribution (DMR) Assay: This label-free technology was used to measure the global cellular response following receptor activation in HEK293 cells expressing GHSR. It provides information on the potency and efficacy of the ligands.[1][2]
In Vivo Studies in Rats
-
Animal Models:
-
Cancer Anorexia-Cachexia Syndrome (CACS): A hepatoma model was used where tumor cells were inoculated in rats, leading to anorexia, body weight loss, and muscle wasting.[1][2][7]
-
Parkinson's Disease Model: Rats were microinjected unilaterally with 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce Parkinson's-like symptoms, including gastrointestinal dysfunctions.[4][5][9][10][11]
-
-
Drug Administration:
-
Measurements:
-
Food and Water Intake: Daily food and water consumption were monitored.[4][9][10][11]
-
Body Weight and Composition: Body weight was measured regularly. Lean and fat volumes were assessed to determine changes in body composition.[1][2][7]
-
Fecal Output: In the Parkinson's model, 4-hour and 24-hour fecal output (weight and water content) were measured.[4][5][9][10][11]
-
Gastric Emptying: The rate of gastric emptying was measured in the Parkinson's model, especially in the context of L-dopa treatment.[4][5]
-
Metabolic Rate: Changes in metabolic rate were assessed in the CACS model.[1][2][7]
-
Neuronal Activity: Extracellular single-unit recordings were performed on brain slices containing the arcuate nucleus to measure the firing rate of neurons in response to HM01.[1][2][7]
-
Fos Immunoreactivity: As a marker of neuronal activation, the number of Fos-immunoreactive cells was quantified in specific brain regions and the lumbosacral spinal cord.[4][5]
-
Experimental Workflows
Conclusion
HM01 and this compound are potent, orally active agonists of the growth hormone secretagogue receptor. Extensive preclinical studies on HM01 have demonstrated its efficacy in mimicking the effects of ghrelin on central neuronal activity and in ameliorating disease-related anorexia, cachexia, and gastrointestinal dysfunction in relevant animal models. These findings underscore the therapeutic potential of GHSR agonists like HM01 and this compound for the treatment of a range of conditions characterized by malnutrition, muscle wasting, and metabolic dysregulation. Further research, particularly on the in vivo effects of this compound, is warranted to fully elucidate its therapeutic profile.
References
- 1. research.unipd.it [research.unipd.it]
- 2. In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution and calcium mobilization assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ghrelin receptor agonist HM01 mimics the neuronal effects of ghrelin in the arcuate nucleus and attenuates anorexia-cachexia syndrome in tumor-bearing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Actions of Agonists and Antagonists of the ghrelin/GHS-R Pathway on GH Secretion, Appetite, and cFos Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acylated Ghrelin Receptor Agonist HM01 Decreases Lean Body and Muscle Mass, but Unacylated Ghrelin Protects against Redox-Dependent Sarcopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Initial Pharmacological Characterization of a Major Hydroxy Metabolite of PF-5190457: Inverse Agonist Activity of PF-6870961 at the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Treatment with the Ghrelin Receptor Agonist HM01 Attenuates Cachexia in Mice Bearing Colon-26 (C26) Tumors [mdpi.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
The Core Interaction of ERCC1-XPF as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Excision Repair Cross-Complementation group 1-Xeroderma Pigmentosum group F (ERCC1-XPF) endonuclease is a critical enzyme complex involved in multiple DNA repair pathways, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the ERCC1-XPF interaction, its role in DNA repair, and strategies for its inhibition. While this document aims to be a comprehensive resource, it is important to note that specific inquiries regarding a molecule designated "HM03" did not yield specific information within the public domain of scientific literature. Therefore, this guide will focus on the broader principles and published examples of ERCC1-XPF inhibition. We present a compilation of quantitative data for known inhibitors, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this important therapeutic target.
Introduction to the ERCC1-XPF Complex
The ERCC1-XPF heterodimer is a structure-specific endonuclease essential for several DNA repair pathways, including Nucleotide Excision Repair (NER), Interstrand Crosslink (ICL) repair, and Double-Strand Break (DSB) repair[1][2][3][4][5]. ERCC1, while catalytically inactive, is crucial for recognizing and binding to DNA substrates and for stabilizing its partner protein, XPF[2][6][7]. The XPF subunit contains the catalytic nuclease domain responsible for incising the DNA backbone 5' to the site of damage[6]. The formation of a stable heterodimer between ERCC1 and XPF is an absolute requirement for the complex's endonuclease activity[2][3].
The central role of ERCC1-XPF in repairing DNA damage induced by platinum-based chemotherapies and other DNA-damaging agents has positioned it as a key target for overcoming therapeutic resistance in cancer[1][8]. High expression levels of ERCC1 have been correlated with poor responses to chemotherapy in various cancers[4]. Consequently, the development of small molecule inhibitors that either disrupt the ERCC1-XPF protein-protein interaction or inhibit the nuclease activity of XPF is an active area of research[8][9][10].
Molecular Mechanism of ERCC1-XPF Interaction and Function
The interaction between ERCC1 and XPF is mediated by their C-terminal helix-hairpin-helix (HhH)2 domains[2]. This interaction is critical for the stability and proper folding of both proteins. In the absence of its partner, each protein is unstable and prone to degradation.
The ERCC1-XPF complex recognizes and cleaves DNA structures with a 3' single-stranded overhang, such as stem-loops, bubbles, and flaps. This structure-specific cleavage is essential for its function in the various DNA repair pathways.
Role in Nucleotide Excision Repair (NER)
In NER, ERCC1-XPF is responsible for making the 5' incision to the DNA lesion, after which another nuclease, XPG, makes the 3' incision. This dual incision excises a short, single-stranded DNA fragment containing the damage.
Role in Other DNA Repair Pathways
ERCC1-XPF also plays a crucial role in the repair of more complex DNA lesions. In ICL repair, it is involved in the "unhooking" of the crosslink. In a sub-pathway of DSB repair known as single-strand annealing (SSA), ERCC1-XPF removes the 3' non-homologous flaps that are generated during the annealing of repeated sequences.
Strategies for ERCC1-XPF Inhibition
Two primary strategies are being pursued to inhibit the function of the ERCC1-XPF complex:
-
Inhibition of the ERCC1-XPF Protein-Protein Interaction (PPI): Small molecules that bind to the interface between ERCC1 and XPF can disrupt the formation of the active heterodimer. This leads to the destabilization and degradation of both proteins, effectively ablating their function.
-
Inhibition of the XPF Nuclease Activity: Small molecules can be designed to bind to the catalytic site of the XPF subunit, directly blocking its endonuclease activity without necessarily disrupting the ERCC1-XPF complex.
Quantitative Data for ERCC1-XPF Inhibitors
The following tables summarize publicly available quantitative data for the interaction between ERCC1 and XPF and for some of the identified small molecule inhibitors.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) | |||
| ERCC1-XPF Interaction | ~5 nM | Surface Plasmon Resonance | [2] |
| Compound 6 - ERCC1-XPF | 140 +/- 10 nM | Intrinsic Fluorescence Spectroscopy | [11] |
| Compound | Target | IC50 | Assay | Reference |
| Inhibitory Concentration (IC50) | ||||
| Hit 1 (unnamed) | ERCC1-XPF nuclease activity | ~500 nM | Gel-based nuclease assay | [1] |
| NSC16168 | ERCC1-XPF nuclease activity | nanomolar range | High-Throughput Screen | [4] |
| NSC 130813 | ERCC1-XPF PPI | Not specified | [9] | |
| Compound 6 | ERCC1-XPF nuclease activity | Not specified (94% inhibition at 10 µM) | Fluorescence-based endonuclease assay | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the ERCC1-XPF interaction and its inhibition.
Fluorescence-Based Nuclease Assay
This assay is a high-throughput method to screen for inhibitors of the ERCC1-XPF endonuclease activity.
Protocol:
-
Substrate Preparation: A stem-loop DNA oligonucleotide is synthesized with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher (e.g., Dabcyl) at the 3' end. In its intact, hairpin form, the fluorescence is quenched[11][12].
-
Reaction Setup: The reaction mixture contains the purified ERCC1-XPF enzyme, the fluorescent substrate, and the test compound in a suitable reaction buffer (e.g., 25 mM HEPES pH 8.0, 40 mM NaCl, 10% glycerol, 0.5 mM β-mercaptoethanol, 0.1 mg/ml BSA, and 0.4 mM MnCl2)[13]. Reactions are typically performed in a 96- or 384-well plate format[14].
-
Nuclease Reaction: Upon cleavage of the stem-loop substrate by ERCC1-XPF, the fluorophore is separated from the quencher, resulting in an increase in fluorescence[11][12].
-
Data Acquisition and Analysis: The fluorescence intensity is measured over time using a microplate reader. The initial velocity of the reaction is calculated from the linear phase of the fluorescence increase. The inhibitory effect of the compounds is determined by comparing the reaction rates in the presence and absence of the inhibitor, from which IC50 values can be calculated[11].
Co-Immunoprecipitation (Co-IP) for ERCC1-XPF Interaction
Co-IP is a standard method to verify the interaction between ERCC1 and XPF in a cellular context and to assess the ability of a compound to disrupt this interaction.
Protocol:
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Pre-clearing: The cell lysate is pre-cleared by incubation with protein A/G agarose/sepharose beads to reduce non-specific binding.
-
Immunoprecipitation: An antibody specific to either ERCC1 or XPF is added to the pre-cleared lysate and incubated to form an antibody-antigen complex.
-
Complex Capture: Protein A/G beads are added to the lysate to capture the antibody-antigen complex.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both ERCC1 and XPF to detect the co-immunoprecipitated partner. A successful Co-IP will show a band for the partner protein in the lane corresponding to the immunoprecipitated protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a small molecule inhibitor with its protein target within intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Compound Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction (containing aggregated proteins) by centrifugation.
-
Protein Quantification: The amount of soluble ERCC1 or XPF protein in each sample is quantified by Western blotting or other sensitive protein detection methods like AlphaScreen or HTRF[15][16].
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein, confirming target engagement.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of ERCC1-XPF in different DNA repair pathways and highlights the two main strategies for its inhibition.
Conclusion
The ERCC1-XPF endonuclease complex is a well-validated target for enhancing the efficacy of DNA-damaging chemotherapies. This guide has provided a comprehensive overview of the molecular basis for its function, strategies for its inhibition, and detailed experimental protocols for studying its interaction and activity. While the specific inhibitor "this compound" was not identified in the public literature, the principles and methodologies outlined herein provide a robust framework for the discovery, characterization, and development of novel ERCC1-XPF inhibitors. The continued exploration of this therapeutic target holds significant promise for improving cancer treatment outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA repair endonuclease ERCC1–XPF as a novel therapeutic target to overcome chemoresistance in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification of small molecule inhibitors of ERCC1-XPF that inhibit DNA repair and potentiate cisplatin efficacy in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and Interactions of ERCC1-XPF in DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERCC1-XPF Endonuclease Facilitates DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and DNA binding functions of ERCC1, a subunit of the DNA structure-specific endonuclease XPF–ERCC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the ERCC1-XPF structure-specific endonuclease to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors of ERCC1-XPF protein-protein interaction synergize alkylating agents in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Modulation of ERCC1-XPF Heterodimerization Inhibition via Structural Modification of Small Molecule Inhibitor Side-Chains [frontiersin.org]
- 13. The active site of the DNA repair endonuclease XPF–ERCC1 forms a highly conserved nuclease motif - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to HSPA5 Inhibitors for Researchers and Drug Development Professionals
Introduction
Heat shock protein family A (Hsp70) member 5 (HSPA5), also known as glucose-regulated protein 78 (GRP78) or binding immunoglobulin protein (BiP), is a key molecular chaperone residing primarily in the endoplasmic reticulum (ER).[1] It plays a critical role in maintaining cellular homeostasis by assisting in protein folding, assembly, and degradation of misfolded proteins.[1][2] Under cellular stress conditions, such as hypoxia, nutrient deprivation, or ER stress, the expression of HSPA5 is significantly upregulated to manage the increased load of unfolded proteins, a crucial adaptive response for cell survival.[3]
Dysregulation of HSPA5 has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and viral infections.[4][5] In many cancers, HSPA5 is overexpressed and contributes to tumor growth, survival, metastasis, and resistance to therapy.[6][7] This reliance of cancer cells on HSPA5 for survival under stress makes it an attractive therapeutic target. HSPA5 inhibitors function by interfering with its chaperone activity, leading to an accumulation of misfolded proteins, induction of ER stress, and ultimately, apoptosis or other forms of cell death.[3][8] This guide provides a comprehensive overview of HSPA5 inhibitors, including their mechanisms of action, quantitative data, experimental protocols for their evaluation, and the key signaling pathways involved.
HSPA5 Inhibitors: A Quantitative Overview
A number of small molecule inhibitors targeting HSPA5 have been identified and characterized. These compounds exhibit varying potencies and mechanisms of action. The following table summarizes the available quantitative data for several key HSPA5 inhibitors.
| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / GI50 | Reference(s) |
| HA15 | HSPA5 (BiP) | Cell Viability | A375 (Melanoma) | 1-2.5 µM | [9] |
| HM01 | HSPA5 (Grp78) | Cell Viability | HCT-116 (Colon Cancer) | 10-25 µM | [10] |
| HM03 | HSPA5 (Grp78) | Cell Viability | HCT-116 (Colon Cancer) | 10-25 µM | [10][11] |
| VER-155008 | Hsp70 family | Cell Proliferation | HCT116, HT29, BT474, MDA-MB-468 | 5.3-14.4 µM (GI50) | [10] |
| JG-98 | Hsp70 | Cell Viability (MTT) | MCF7 (Breast Cancer) | 0.71 µM | [12] |
| 2-Phenylethynesulfonamide (PES) | Hsp70 | Not Specified | Not Specified | Not Specified | [13] |
Key Signaling Pathways Involving HSPA5
HSPA5 is a central regulator of several critical cellular signaling pathways, primarily related to the unfolded protein response (UPR), ferroptosis, and apoptosis.
The Unfolded Protein Response (UPR)
The UPR is a primary cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. HSPA5 acts as a master regulator of the UPR by binding to and keeping inactive the three main ER stress sensors: PERK, IRE1α, and ATF6.[2][12] Under ER stress, HSPA5 dissociates from these sensors to bind to unfolded proteins, leading to the activation of downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is too severe, inducing apoptosis.[2][8][14][15]
Caption: HSPA5 regulation of the Unfolded Protein Response (UPR).
Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[14][16] HSPA5 has been identified as a negative regulator of ferroptosis.[14][16] Mechanistically, HSPA5 can bind to and stabilize Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides.[14][17] By protecting GPX4 from degradation, HSPA5 helps to prevent the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.[11][14][17]
Caption: HSPA5-mediated inhibition of ferroptosis.
Apoptosis
HSPA5 plays a significant anti-apoptotic role by interfering with multiple stages of the apoptotic cascade.[2] It can prevent the activation of pro-apoptotic proteins such as BAX and inhibit the activity of caspases, including pro-caspase-7 and pro-caspase-12.[1][12] By sequestering these key components of the apoptotic machinery, HSPA5 helps to promote cell survival, particularly under conditions of ER stress.[2][12]
Caption: Anti-apoptotic functions of HSPA5.
Experimental Protocols for HSPA5 Inhibitor Characterization
The following section provides detailed methodologies for key experiments used to characterize HSPA5 inhibitors.
HSPA5 ATPase Activity Assay (Malachite Green-based)
This colorimetric assay measures the ATPase activity of HSPA5 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Purified HSPA5 protein
-
ATP solution (high purity)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1 mg/mL BSA)
-
Malachite Green Reagent (commercially available kits or prepared as a solution of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare all solutions and bring them to room temperature. Prepare a series of phosphate standards for the standard curve.
-
Reaction Setup: In a 96-well plate, add the assay buffer, HSPA5 protein, and the test inhibitor at various concentrations. Include a "no enzyme" control and a "no inhibitor" (vehicle) control.
-
Initiate Reaction: Start the reaction by adding the ATP solution to each well. The final volume is typically 50-100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), allowing the enzymatic reaction to proceed.
-
Stop Reaction and Color Development: Stop the reaction and develop the color by adding the Malachite Green Reagent to each well.
-
Incubation: Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measurement: Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Use the phosphate standard curve to determine the amount of Pi produced in each reaction. Calculate the percent inhibition of HSPA5 ATPase activity for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for HSPA5 ATPase Activity Assay.
Nitrocellulose Filter Binding Assay
This assay is used to determine the binding affinity of an inhibitor to HSPA5. It relies on the principle that proteins bind to nitrocellulose filters, while small molecules (the inhibitor) do not, unless they are bound to the protein.[18][19]
Materials:
-
Purified HSPA5 protein
-
Radiolabeled inhibitor (e.g., with ³H or ¹⁴C) or a fluorescently labeled inhibitor
-
Binding Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Wash Buffer (same as binding buffer)
-
Nitrocellulose membrane filters (0.45 µm pore size)
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation fluid (for radiolabeled inhibitors) or a fluorescence plate reader (for fluorescently labeled inhibitors)
Procedure:
-
Prepare Binding Reactions: In a series of tubes, prepare binding reactions containing a constant concentration of HSPA5 protein and varying concentrations of the labeled inhibitor. Include a control with no protein to measure non-specific binding.
-
Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Assemble the vacuum filtration apparatus with the nitrocellulose filters pre-soaked in binding buffer.
-
Filter and Wash: Apply each binding reaction to a separate filter under vacuum. Immediately wash each filter with cold wash buffer to remove unbound inhibitor.
-
Quantification:
-
For radiolabeled inhibitors: Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled inhibitors: Place the filters in a 96-well plate and measure the fluorescence using a plate reader.
-
-
Data Analysis: Subtract the non-specific binding (from the no-protein control) from all readings. Plot the amount of bound inhibitor as a function of the inhibitor concentration. Use this data to calculate the dissociation constant (Kd).[20]
Caption: Workflow for Nitrocellulose Filter Binding Assay.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][21] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.[1][15]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
HSPA5 inhibitor stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the HSPA5 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.[21]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the inhibitor concentration and determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Conclusion
HSPA5 represents a compelling target for the development of novel therapeutics, particularly in the field of oncology. Its central role in maintaining protein homeostasis and promoting cell survival under stress makes it a critical vulnerability for cancer cells. The inhibitors discussed in this guide, along with the detailed experimental protocols and pathway analyses, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting HSPA5. Continued research in this area holds promise for the development of new and effective treatments for a range of diseases characterized by HSPA5 dysregulation.
References
- 1. Gene - HSPA5 [maayanlab.cloud]
- 2. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Activation of PERK-ATF4-CHOP pathway as a novel therapeutic approach for efficient elimination of HTLV-1–infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HSPA5 modulators and how do they work? [synapse.patsnap.com]
- 6. System Xc −/GSH/GPX4 axis: An important antioxidant system for the ferroptosis in drug-resistant solid tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidimensional pan-cancer analysis of HSPA5 and its validation in the prognostic value of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Filter-binding assay [gene.mie-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 13. uniprot.org [uniprot.org]
- 14. Reactome | ATF6:HSPA5 (ATF6-alpha:BiP) dissociates and HSPA5 binds unfolded protein [reactome.org]
- 15. IRE1–XBP1 pathway regulates oxidative proinsulin folding in pancreatic β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endoplasmic Reticulum Stress-responsive Transcription Factor ATF6α Directs Recruitment of the Mediator of RNA Polymerase II Transcription and Multiple Histone Acetyltransferase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HSPA5 Regulates Ferroptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Filter binding assay - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 21. Signaling pathways involved in ferroptosis [pfocr.wikipathways.org]
The Multifaceted Role of Grp78 in Cancer: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Glucose-regulated protein 78 (Grp78), also known as BiP or HSPA5, is a master regulator of endoplasmic reticulum (ER) homeostasis and a key player in the unfolded protein response (UPR).[1][2] Under normal physiological conditions, Grp78 resides primarily within the ER lumen, where it functions as a critical molecular chaperone, facilitating protein folding, assembly, and quality control.[3] However, the tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, imposes significant stress on cancer cells, leading to a dramatic upregulation and strategic repositioning of Grp78.[4][5] This adaptive response not only allows cancer cells to survive and thrive under adverse conditions but also actively promotes tumor progression, metastasis, and resistance to therapy.[6][7] Consequently, Grp78 has emerged as a prime therapeutic target in oncology. This technical guide provides an in-depth exploration of Grp78's function in cancer, detailing its role in key signaling pathways, presenting quantitative data on its expression and inhibition, and offering comprehensive experimental protocols for its study.
The Core Functions of Grp78 in Cancer Progression
The overexpression of Grp78 is a common feature across a wide array of human cancers and is frequently associated with poor prognosis and aggressive tumor phenotypes.[8] Its pro-tumorigenic functions are multifaceted and context-dependent, spanning from the intracellular confines of the ER to the cell surface, and even the extracellular space.
Intracellular Grp78: A Guardian of Cancer Cell Survival
Within the ER, Grp78's primary role is to mitigate ER stress by binding to unfolded or misfolded proteins, preventing their aggregation and facilitating their proper folding or degradation. This chaperone activity is essential for maintaining protein homeostasis and preventing the activation of pro-apoptotic pathways.[2] In cancer cells, which often exhibit high rates of protein synthesis and are exposed to chronic stress, the demand for Grp78 is significantly elevated. By bolstering the protein-folding capacity of the ER, Grp78 allows cancer cells to tolerate conditions that would otherwise trigger cell death.
Cell Surface Grp78: A Signaling Hub for Tumor Malignancy
A hallmark of many cancer cells is the translocation of Grp78 from the ER to the cell surface.[7][9] On the plasma membrane, Grp78 assumes a new identity as a receptor or co-receptor that interacts with a diverse range of ligands to activate pro-survival and pro-proliferative signaling pathways.[10] This cell-surface localization is rarely observed in normal tissues, making it an attractive target for cancer-specific therapies.[11] Cell surface Grp78 has been shown to promote cell proliferation, invasion, and resistance to chemotherapy and radiotherapy.[12]
Secreted Grp78: A Modulator of the Tumor Microenvironment
In addition to its intracellular and cell surface roles, Grp78 can also be secreted by cancer cells into the tumor microenvironment.[13] Secreted Grp78 can act in an autocrine or paracrine manner to influence the behavior of both cancer and stromal cells, contributing to processes such as angiogenesis and immune evasion.
Key Signaling Pathways Modulated by Grp78
Grp78 exerts its profound influence on cancer biology by modulating several critical signaling pathways. The two most prominent of these are the Unfolded Protein Response (UPR) and the PI3K/AKT pathway.
The Unfolded Protein Response (UPR)
The UPR is a complex signaling network that is activated in response to ER stress. Grp78 is a central regulator of the UPR, acting as a sentinel that controls the activation of three key ER stress sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4][14] Under non-stressed conditions, Grp78 binds to the luminal domains of these sensors, keeping them in an inactive state. Upon accumulation of unfolded proteins, Grp78 preferentially binds to these misfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.
The activation of the UPR initially triggers an adaptive response aimed at restoring ER homeostasis. However, under conditions of prolonged or severe ER stress, the UPR can switch to a pro-apoptotic program, leading to cancer cell death. Grp78's role in this process is to titrate the level of ER stress and favor the pro-survival arms of the UPR.
Caption: The Unfolded Protein Response (UPR) pathway regulated by Grp78.
The PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[10] Cell surface Grp78 has been shown to be a critical upstream regulator of this pathway in cancer cells.[9] Upon interaction with various ligands, cell surface Grp78 can form a complex with the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[9] This activation results in the phosphorylation of PIP2 to PIP3, which in turn recruits and activates AKT. The activation of AKT then triggers a downstream signaling cascade that promotes cancer cell survival and proliferation.
Caption: Grp78-mediated activation of the PI3K/AKT signaling pathway.
Quantitative Data on Grp78 in Cancer
The following tables summarize quantitative data on Grp78 expression in various cancers and the efficacy of selected Grp78 inhibitors.
Table 1: Grp78 Expression in Human Cancers
| Cancer Type | Method | Grp78 Expression in Cancer vs. Normal Tissue | Prognostic Significance of High Grp78 Expression | Reference(s) |
| Breast Cancer | IHC, qRT-PCR | Overexpressed in >50% of tumor tissues. | Poorer overall and disease-free survival. | [6][7][15][16] |
| Lung Cancer | RT-PCR, WB, IHC | ~3-fold increase in protein levels. | Associated with poor differentiation and advanced stage. | [3][17][18][19] |
| Prostate Cancer | IHC | Markedly higher intensity in primary tumors. | Higher risk of clinical recurrence and death. | [20][21][22][23][24] |
| Gastric Cancer | Meta-analysis | Significantly higher expression in cancer tissues. | Associated with unfavorable overall survival. | [4] |
| Multiple Cancers | Meta-analysis | Significantly higher expression in cancer tissues (RR=2.35). | Increased risk of death at 3 and 5 years. | [8] |
Table 2: IC50 Values of Selected Grp78 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference(s) |
| VH1019 | MCF-7 (Breast) | 12.7 | [25] |
| KR-240 | Breast Cancer Cell Lines | <5 | [26] |
| Lanatoside C | Pancreatic Cancer Cells | ~0.5 | [27] |
| Oleandrin (B1683999) | Colorectal Cancer Cells | Higher EC50 in resistant cells with high Grp78 | [28] |
| IT-139 | Panel of Cancer Cell Lines | 15 - 180 | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study Grp78 function in cancer.
Co-Immunoprecipitation (Co-IP) to Identify Grp78-Interacting Proteins
This protocol describes the immunoprecipitation of a target protein (e.g., Grp78) to identify its binding partners.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-Grp78 antibody and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cultured cancer cells with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-Grp78 antibody or isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove unbound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins, or by mass spectrometry for unbiased identification of binding partners.[13][29][30][31]
Western Blotting for Grp78 Expression Analysis
This protocol details the detection and quantification of Grp78 protein levels in cell or tissue lysates.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Grp78
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-Grp78 antibody.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[14][22][23][32][33]
Cell Viability Assay (MTS Assay) after Grp78 Knockdown
This protocol measures cell viability and proliferation following the genetic silencing of Grp78.
Materials:
-
Cancer cell line of interest
-
siRNA targeting Grp78 and a non-targeting control siRNA
-
Transfection reagent
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate.
-
Transfect the cells with Grp78 siRNA or control siRNA using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for Grp78 knockdown and to observe effects on cell viability.
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the control siRNA-treated cells.[18][25]
Flow Cytometry for Cell Surface Grp78 Detection
This protocol describes the quantification of Grp78 expression on the surface of intact cancer cells.
Materials:
-
Cancer cells in suspension
-
Primary antibody against an extracellular epitope of Grp78
-
Fluorophore-conjugated secondary antibody
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest and wash the cancer cells.
-
Resuspend the cells in cold FACS buffer.
-
Incubate the cells with the primary anti-Grp78 antibody on ice to prevent internalization.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with the fluorophore-conjugated secondary antibody on ice, protected from light.
-
Wash the cells to remove unbound secondary antibody.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.[34][35][36][37][38]
Grp78 as a Therapeutic Target in Cancer
The upregulation and cell surface localization of Grp78 in cancer cells, coupled with its critical role in tumor survival and progression, make it a highly attractive target for therapeutic intervention.[30][39] Several strategies are being explored to target Grp78, including monoclonal antibodies, small molecule inhibitors, and peptide-based therapies.
Clinical Trials Targeting Grp78
A notable example of a Grp78-targeting agent that has been evaluated in clinical trials is PAT-SM6, a human IgM monoclonal antibody that recognizes an epitope on cell surface Grp78.[1][5][8][32] A Phase I clinical trial of PAT-SM6 in patients with relapsed or refractory multiple myeloma demonstrated that the antibody was well-tolerated and showed modest clinical activity, with 33% of patients achieving stable disease.[8][32] Another agent, IT-139 (also known as BOLD-100), a ruthenium-based compound that downregulates Grp78 expression, has also undergone Phase I clinical trials in patients with solid tumors, showing a manageable safety profile and modest anti-tumor effects.[40][41] More recently, BiPER Therapeutics is advancing a selective BiP (Grp78) inhibitor, BPR001-615, towards Phase 1/2a clinical trials in gastro-intestinal cancers.[42]
Conclusion
Grp78 is a pivotal molecule in the pathobiology of cancer, playing a central role in promoting cancer cell survival, proliferation, metastasis, and therapeutic resistance. Its dual function as an intracellular chaperone and a cell surface signaling receptor provides cancer cells with a robust mechanism to adapt to the harsh tumor microenvironment and to drive malignant progression. The wealth of preclinical and emerging clinical data underscores the significant potential of Grp78 as a therapeutic target. The development of novel agents that can effectively and specifically inhibit Grp78's pro-tumorigenic functions holds great promise for the future of cancer therapy. The experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the complex biology of Grp78 and to accelerate the development of innovative Grp78-targeted cancer treatments.
References
- 1. | BioWorld [bioworld.com]
- 2. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of endoplasmic reticulum molecular chaperone GRP94 and GRP78 in human lung cancer tissues and its significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GRP78 at the Centre of the Stage in Cancer and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patrys to present positive results of Phase I/IIa multiple myeloma trial - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GRP78-directed immunotherapy in relapsed or refractory multiple myeloma - results from a phase 1 trial with the monoclonal immunoglobulin M antibody PAT-SM6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer Cells Resistant to Therapy Promote Cell Surface Relocalization of GRP78 Which Complexes with PI3K and Enhances PI(3,4,5)P3 Production | PLOS One [journals.plos.org]
- 10. Unveiling the dark side of glucose-regulated protein 78 (GRP78) in cancers and other human pathology: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. GRP78 Secreted by Colon Cancer Cells Facilitates Cell Proliferation via PI3K/Akt Signaling [journal.waocp.org]
- 14. Role of the Unfolded Protein Response, GRP78 and GRP94 in Organ Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of GRP78 in promoting therapeutic-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prognostic significance of GRP78 expression patterns in breast cancer patients receiving adjuvant chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. GRP78 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Expressions of GRP78 and Bax associate with differentiation, metastasis, and apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endoplasmic reticulum chaperone GRP78/BiP is critical for mutant Kras-driven lung tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glucose-regulated protein GRP78 is up-regulated in prostate cancer and correlates with recurrence and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. GRP78 up-regulation is associated with androgen receptor status, Hsp70-Hsp90 client proteins and castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. GRP78-targeted in-silico virtual screening of novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting stress induction of GRP78 by cardiac glycoside oleandrin dually suppresses cancer and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Membrane Interactome of a Recombinant Fragment of Human Surfactant Protein D Reveals GRP78 as a Novel Binding Partner in PC3, a Metastatic Prostate Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 30. GRP78 targeting: Hitting two birds with a stone - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. 1stoncology.com [1stoncology.com]
- 33. Targeting the GRP78 Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 35. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 36. Cell Surface Flow Cytometry Staining Protocol [elabscience.com]
- 37. Cell Surface Flow Cytometry Staining Protocol [protocols.io]
- 38. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 39. GRP78 as a potential therapeutic target in cancer treatment: an updated review of its role in chemoradiotherapy resistance of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. oncotarget.com [oncotarget.com]
- 41. encyclopedia.pub [encyclopedia.pub]
- 42. firstwordpharma.com [firstwordpharma.com]
Preliminary Efficacy of HM03: A Technical Overview for Drug Development Professionals
This technical guide provides an in-depth analysis of the preliminary efficacy of HM03, a recombinant botulinum toxin type A. The document is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive summary of available data, experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action
This compound, as a botulinum toxin type A (BoNT-A), exerts its therapeutic effect by inhibiting the release of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. This action leads to a temporary and localized reduction in muscle activity, making it an effective treatment for conditions characterized by muscle overactivity, such as spasticity.
The mechanism involves a multi-step process:
-
Binding: The heavy chain of the BoNT-A molecule binds with high affinity to specific receptors on the surface of presynaptic cholinergic nerve terminals.[1]
-
Internalization: Following binding, the toxin-receptor complex is internalized into the neuron through endocytosis.[1]
-
Translocation and Light Chain Release: As the endocytic vesicle acidifies, a conformational change in the heavy chain facilitates the translocation of the light chain into the cytoplasm of the nerve terminal.
-
Enzymatic Action: The light chain, a zinc-dependent endopeptidase, specifically cleaves a protein called SNAP-25 (synaptosomal-associated protein of 25 kDa).[2][3]
-
Inhibition of Neurotransmitter Release: SNAP-25 is a crucial component of the SNARE protein complex, which is essential for the docking and fusion of acetylcholine-containing vesicles with the presynaptic membrane.[2] By cleaving SNAP-25, BoNT-A prevents the release of acetylcholine into the synaptic cleft, thereby blocking neuromuscular transmission and inducing muscle relaxation.[4]
Beyond its primary action at the neuromuscular junction, evidence suggests that BoNT-A may also modulate pain through effects on sensory neurons, potentially by inhibiting the release of pain-related neurotransmitters like glutamate (B1630785) and substance P.[3]
References
Navigating the Limited Public Data on the Safety and Toxicity Profile of HM03
For researchers, scientists, and drug development professionals investigating the compound designated as HM03, a comprehensive understanding of its safety and toxicity is paramount. However, based on publicly accessible information, a detailed toxicological profile for a compound specifically and uniquely identified as "this compound" appears to be limited. The primary source of safety information currently available is a Material Safety Data Sheet (MSDS) from a commercial supplier.
This guide serves to consolidate and present the available safety information for this compound, while also highlighting the significant gaps in the public knowledge base regarding its detailed toxicological properties.
Summary of Available Safety Data
The available MSDS for this compound provides initial safety guidance for handling the compound in a research setting. It is important to note that this information is preliminary and does not substitute for comprehensive preclinical toxicology studies.
Key Safety Information from the Material Safety Data Sheet:
| Parameter | Information |
| Product Name | This compound |
| Synonyms | HM-03; NSC130813 |
| Chemical Formula | C26H27ClN4O2 |
| Molecular Weight | 462.97 |
| Identified Uses | For research use only, not for human or veterinary use.[1] |
| Hazard Identification | Not classified as a hazardous substance or mixture.[1] |
First Aid Measures:
| Exposure Route | Recommended Action |
| Inhalation | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. A physician should be consulted. |
| Eye Contact | Remove contact lenses, and flush eyes immediately with large amounts of water, separating eyelids to ensure adequate flushing. A physician should be consulted promptly. |
| Ingestion | Wash out the mouth with water if the person is conscious. Do not give anything by mouth to an unconscious person. Seek medical attention. Do not induce vomiting unless directed by medical personnel. |
Fire Fighting and Accidental Release Measures:
| Situation | Recommended Action |
| Suitable Extinguishing Media | Use water spray, dry chemical, foam, or carbon dioxide fire extinguisher.[1] |
| Special Hazards | May emit irritant fumes during combustion.[1] |
| Accidental Release | Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation. Prevent further leakage or spillage and keep the product away from drains or water courses. |
Gaps in the Publicly Available Toxicological Data
A thorough search of public databases and scientific literature did not yield any in-depth preclinical or clinical toxicology studies for a compound specifically designated as this compound. This indicates that comprehensive data on the following critical aspects of its safety profile are not publicly available:
-
Acute, Sub-chronic, and Chronic Toxicity: No information on single-dose or repeated-dose toxicity studies in animal models was found.
-
Genotoxicity and Mutagenicity: There are no publicly available results from standard assays such as the Ames test, chromosomal aberration tests, or in vivo micronucleus assays.
-
Carcinogenicity: No long-term carcinogenicity studies in animals have been published.
-
Reproductive and Developmental Toxicity: Information on the potential effects of this compound on fertility, embryonic development, and offspring is not available.
-
Safety Pharmacology: Studies investigating the effects of this compound on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) are not in the public domain.
-
Mechanism of Toxicity: Without dedicated studies, the potential mechanisms by which this compound might exert toxic effects remain unknown.
Experimental Workflows and Signaling Pathways
Due to the absence of published research on the biological effects and mechanism of action of this compound, it is not possible to provide diagrams of experimental workflows or associated signaling pathways.
For researchers considering further investigation of this compound, a standard preclinical safety and toxicity evaluation workflow would be necessary. The following diagram illustrates a logical progression for such an investigation.
Caption: A logical workflow for preclinical safety and toxicity assessment.
Disclaimer: The information presented in this document is based on the limited publicly available data. It is intended for informational purposes for a scientific audience and should not be considered a complete or definitive safety and toxicity profile of this compound. Any handling or use of this compound should be conducted with caution and in accordance with appropriate laboratory safety practices. Further in-depth research is required to establish a comprehensive understanding of its toxicological properties.
References
Methodological & Application
Application Notes and Protocols for HM03 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 is a potent and selective small molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-regulated protein 78 (Grp78).[1][2][3] HSPA5 is a crucial molecular chaperone involved in protein folding and quality control within the endoplasmic reticulum and plays a significant role in cancer cell survival and proliferation.[1] this compound has demonstrated anticancer activity by selectively targeting the substrate-binding channel of HSPA5, leading to cytotoxicity in tumor cells.[1] These application notes provide a detailed protocol for an in vitro cell viability assay to assess the efficacy of this compound and an overview of its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound on HCT116 Cells
| Concentration (μM) | Treatment Duration (hours) | Inhibition (%) | Cell Survival (%) |
| 25 | 72 | >50 | <50 |
| 25 | Not Specified | Not Specified | 18 |
Data synthesized from publicly available information.[1][2][3]
Experimental Protocols
Protocol: Cell Viability Assay using MTT/XTT
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line, such as HCT116, using a colorimetric assay like MTT or XTT.
Materials:
-
This compound compound
-
Human colorectal carcinoma cell line (HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.[2][3] A vehicle control (DMSO) and a no-treatment control should be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
-
MTT/XTT Assay:
-
Following the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) or follow the XTT kit manufacturer's instructions to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. If using XTT, this step is not necessary.
-
-
Data Acquisition:
-
Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Mandatory Visualization
Caption: this compound inhibits HSPA5, disrupting protein folding and leading to apoptosis.
Caption: Workflow for the this compound in vitro cell viability assay.
References
Application Notes and Protocols for HM03 (∆MEKK3:ER*) Cell Culture and Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the culture and experimental treatment of the HM03 cell line. The this compound cell line is a powerful tool for studying the intricacies of MAP kinase signaling pathways, particularly in the context of cancer, apoptosis, and immunology.
Cell Line Characteristics
The this compound cell line is a stable transfectant derived from Human Embryonic Kidney (HEK) 293 cells.[1][2] It is engineered to conditionally express the kinase domain of MEKK3 fused to a modified estrogen receptor hormone-binding domain (∆MEKK3:ER*). This construct allows for the inducible activation of downstream signaling pathways upon treatment with 4-hydroxytamoxifen (B85900) (4-HT).[1][2]
| Characteristic | Description |
| Parental Cell Line | HEK 293[1][2] |
| Organism | Human[1][2] |
| Tissue of Origin | Kidney[1][2] |
| Disease | Cancer[1][2] |
| Growth Properties | Adherent[1][2] |
| Key Feature | Conditional activation of MEKK3 kinase activity by 4-hydroxytamoxifen (4-HT)[1][2] |
| Downstream Pathways | Strong activation of JNK and p38 pathways; weaker activation of ERK1/2[1][2] |
| Selectable Marker | Puromycin resistance[2] |
Experimental Applications
The this compound cell line is an invaluable model for investigating the cellular consequences of activating the JNK, p38, and ERK1/2 signaling cascades. Key research applications include:
-
Gene Expression Analysis: Studying the transcriptional changes downstream of MEKK3 activation.
-
Cell Proliferation Assays: Assessing the impact of pathway activation on cell growth.
-
Cell Cycle Analysis: Investigating the effects on cell cycle progression and potential arrest points.[2]
-
Apoptosis and Cell Death Studies: Determining the role of these signaling pathways in programmed cell death.[1][2]
-
Drug Discovery: Screening for compounds that modulate the activity of these pathways.
Protocols
Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging the this compound cell line.
Materials:
-
This compound cells
-
Phenol (B47542) red-free Dulbecco's Modified Eagle's Medium (DMEM), high glucose[2]
-
Fetal Bovine Serum (FBS)[2]
-
L-Glutamine[2]
-
Puromycin[2]
-
Trypsin-EDTA (0.05%)[3]
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
Centrifuge tubes
-
Hemocytometer or automated cell counter
Complete Growth Medium:
-
DMEM (high glucose, phenol red-free)
-
10% Fetal Bovine Serum (FBS)[2]
-
2 mM L-Glutamine[2]
-
2 µg/ml Puromycin[2]
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[3]
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Passaging Adherent Cells:
-
Once cells reach 70-80% confluency, aspirate the culture medium.[3]
-
Wash the cell monolayer once with PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding an equal volume of complete growth medium.
-
Collect the cell suspension in a 15 mL centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell density and seed new flasks at a recommended ratio of 1:3 to 1:6.
-
Maintain cultures by changing the medium every 2-3 days.
-
Induction of MEKK3 Signaling Pathway
This protocol describes the treatment of this compound cells with 4-hydroxytamoxifen (4-HT) to activate the ∆MEKK3:ER* kinase and downstream signaling pathways.
Materials:
-
This compound cells cultured to 70-80% confluency
-
4-hydroxytamoxifen (4-HT) stock solution (e.g., 10 mM in ethanol)
-
Complete growth medium
Procedure:
-
Prepare a working solution of 4-HT in complete growth medium. A final concentration of 100 nM 4-HT is recommended for induction.[1][2]
-
Aspirate the existing medium from the cultured this compound cells.
-
Add the complete growth medium containing 100 nM 4-HT to the cells.
-
Incubate the cells for the desired experimental time period (e.g., for downstream analysis of protein phosphorylation, a time course of 15, 30, 60, and 120 minutes may be appropriate).
-
Following incubation, proceed with the desired downstream application (e.g., cell lysis for western blotting, RNA extraction for gene expression analysis).
Experimental Workflow for this compound Treatment and Analysis
Caption: Workflow for this compound cell treatment and subsequent analysis.
Signaling Pathway
The conditional activation of ∆MEKK3:ER* in this compound cells by 4-HT initiates a well-defined signaling cascade. MEKK3 (MAP3K3) is a member of the MAP kinase kinase kinase family. Upon activation, it phosphorylates and activates downstream MAP kinase kinases (MKKs), which in turn phosphorylate and activate MAP kinases (MAPKs). In the this compound cell line, this leads to the potent activation of the JNK and p38 pathways and a less pronounced activation of the ERK1/2 pathway.
Induced Signaling Cascade in this compound Cells
Caption: 4-HT induced MEKK3 signaling cascade in this compound cells.
Data Summary
The following table summarizes the expected outcomes of 4-HT treatment on the key signaling pathways in this compound cells. The magnitude of activation can be quantified by methods such as western blotting for phosphorylated forms of the respective kinases.
| Pathway | Key Kinases | Expected Activation Level (post 4-HT treatment) |
| JNK Pathway | JNK (c-Jun N-terminal Kinase) | Strong Activation[1][2] |
| p38 Pathway | p38 MAPK | Strong Activation[1][2] |
| ERK Pathway | ERK1/2 (Extracellular signal-regulated kinase) | Weaker Activation[1][2] |
References
Application Notes and Protocols for HM03 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 is a potent and selective small-molecule inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as GRP78 or BiP.[1][2][3] HSPA5 is a master regulator of the unfolded protein response (UPR) and is crucial for protein folding, assembly, and quality control within the endoplasmic reticulum (ER).[1][4][5] In the high-stress tumor microenvironment, cancer cells upregulate HSPA5 to manage the increased load of misfolded proteins, thereby promoting cell survival, proliferation, metastasis, and resistance to therapy.[4][6] Inhibition of HSPA5 with this compound disrupts these pro-survival mechanisms, leading to ER stress, induction of apoptosis, and autophagy, making it a promising target for cancer therapy.[7][8][9]
These application notes provide an overview of the use of this compound in cancer research, including its mechanism of action, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound selectively binds to the substrate-binding domain of HSPA5, inhibiting its chaperone activity.[2][10] This disruption of HSPA5 function leads to an accumulation of unfolded proteins in the ER, triggering the UPR.[1] The sustained ER stress ultimately activates pro-apoptotic pathways and induces autophagy, leading to cancer cell death.[8][9]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the reported in vitro activity of this compound in a human cancer cell line.
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| HCT116 | Colorectal Carcinoma | Cell Viability Assay | >50% inhibition | 25 µM | [2][3] |
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (MTT Assay)
This protocol is adapted for the evaluation of the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[3]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis of UPR Markers
This protocol is designed to assess the induction of the Unfolded Protein Response (UPR) in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HSPA5, CHOP (DDIT3), ATF4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities relative to the loading control.
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line of interest (e.g., HCT116)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[11]
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the this compound formulation in the vehicle solution. A recommended starting dosage and administration route would need to be empirically determined, but a formulation for a similar small molecule could be a starting point.[11]
-
Administer this compound to the treatment group (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or every other day). Administer the vehicle solution to the control group.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.[12]
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, or western blotting).
Visualizations
Caption: this compound inhibits HSPA5, leading to ER stress and activation of UPR signaling, resulting in apoptosis and autophagy.
Caption: Workflow for the in vitro assessment of this compound's anticancer effects.
References
- 1. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A human pan-cancer system analysis of heat shock protein family A member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock 70 kDa protein 5/glucose-regulated protein 78 “AMP”ing up autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Effect of Dynamic, In Vivo-like Oxaliplatin on HCT116 Spheroids in a Cancer-on-Chip Model Is Representative of the Response in Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HM03 (Hemerocallis citrina Extract) in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
HM03 is a designation for a series of extracts derived from Hemerocallis citrina Baroni, a perennial plant utilized in traditional Asian medicine. These extracts, particularly the ethanolic fractions, have demonstrated neuroprotective and antidepressant-like effects in various preclinical animal models. The primary focus of research has been on their potential therapeutic applications in neurodegenerative diseases and depression. The bioactive constituents are believed to be flavonoids and hydroxycinnamic acids, such as rutin (B1680289) and hesperidin. This document provides a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action for using Hemerocallis citrina extracts in animal studies.
Mechanism of Action
The therapeutic effects of Hemerocallis citrina extracts are attributed to their modulation of multiple signaling pathways. In vivo studies have shown that these extracts can impact the monoaminergic system, leading to elevated levels of serotonin, noradrenaline, and dopamine (B1211576) in the brain.[1] A key mechanism identified in models of neurodegenerative diseases involves the enhancement of serotonergic signaling, which in turn activates the transcription factor HLH-30/TFEB.[1][2] This transcription factor plays a crucial role in cellular processes such as autophagy, lysosomal biogenesis, and mitochondrial biogenesis, which are often impaired in neurodegenerative conditions.[1][2] The activation of this pathway by Hemerocallis citrina extracts suggests a potential for broad neuroprotective effects.
Signaling Pathway of Hemerocallis citrina Extract
Caption: Proposed signaling pathway of Hemerocallis citrina extract.
Dosage for Animal Studies
The appropriate dosage of Hemerocallis citrina extract can vary depending on the animal model, the specific extract used (e.g., HCE30%, HCE75%), and the intended therapeutic effect. The following table summarizes dosages from published studies.
| Animal Model | Species | Compound/Extract | Dosage Range | Route of Administration | Frequency | Duration | Key Findings |
| Machado-Joseph Disease/SCA3 & FTDP-17 | C. elegans | HCE30% Ethanolic Extract | 0.25 - 1.0 mg/mL | In-plate | Chronic | - | Ameliorated motor deficits.[1] |
| Machado-Joseph Disease/SCA3 | C. elegans | HCE50% Ethanolic Extract | 0.75 - 1.0 mg/mL | In-plate | Chronic | - | Improved motor deficits at higher concentrations.[1] |
| Depression Model | Mouse | HCE75% Ethanolic Extract | 200 - 800 mg/kg | Oral (p.o.) | Single dose | 60 min post-administration | Significant antidepressant-like effects.[3] |
| Acute Toxicity Study | Mouse | HCE75% Ethanolic Extract | Up to 5000 mg/kg | Oral (p.o.) | Single dose | 14 days | No mortality or lesions observed.[3] |
| Stress-induced Depression Model | Rat | Ethanolic Extract | 65 and 130 mg/kg | - | - | - | Eliminated anhedonia symptoms.[4] |
Experimental Protocols
1. Preparation of Hemerocallis citrina Extract (HCE75) for Oral Administration in Rodents
This protocol is based on methodologies for evaluating antidepressant-like effects.[3]
-
Materials:
-
Dried Hemerocallis citrina flowers
-
Physiological saline
-
Tween 80
-
Filtration apparatus
-
Rotary evaporator
-
Lyophilizer
-
-
Procedure:
-
Finely powder the dried Hemerocallis citrina flowers.
-
Macerate the powder in 75% ethanol (1:10 w/v) for 12 hours at room temperature. Repeat the extraction three times.
-
Combine the extracts and filter to remove solid plant material.
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure.
-
Lyophilize the concentrated extract to obtain a dry powder (HCE75).
-
For oral administration, suspend the HCE75 powder in a vehicle of physiological saline containing 2% Tween 80 to the desired concentration (e.g., 40 mg/mL for a 400 mg/kg dose in a 10 mL/kg administration volume).
-
2. In Vivo Efficacy Study in a Mouse Model of Depression (Tail Suspension Test)
This protocol outlines a typical procedure for assessing the antidepressant-like effects of Hemerocallis citrina extract.[3]
-
Animals:
-
Male Kunming mice (or other suitable strain), 8-10 weeks old.
-
Acclimatize animals for at least one week before the experiment.
-
House animals in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
-
Experimental Groups (n=10 per group):
-
Vehicle Control (Physiological saline with 2% Tween 80)
-
Positive Control (e.g., Fluoxetine, 20 mg/kg)
-
HCE75 Treatment Group (e.g., 400 mg/kg)
-
-
Procedure:
-
Administer the vehicle, positive control, or HCE75 extract orally (p.o.) to the respective groups.
-
60 minutes after administration, perform the tail suspension test.
-
Suspend each mouse individually by its tail from a horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).
-
Record the total duration of immobility during a 6-minute test period. Immobility is defined as the absence of any movement except for respiration.
-
Analyze the data to compare the immobility time between the different treatment groups. A significant decrease in immobility time in the HCE75 group compared to the vehicle control indicates an antidepressant-like effect.
-
Experimental Workflow for a Preclinical Animal Study
Caption: A typical workflow for a preclinical animal study.
Toxicity and Safety
Acute toxicity studies in mice have shown that oral administration of Hemerocallis citrina extract (HCE75) is safe at doses up to 5000 mg/kg, with no mortality or histopathological lesions observed.[3] This suggests a wide therapeutic window for oral administration. However, it is always recommended to perform preliminary dose-finding and toxicity studies for any new extract or animal model.
Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should adapt these protocols to their specific experimental needs and adhere to all applicable animal welfare regulations and guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Effects of Hemerocallis citrina Baroni Extract on Animal Models of Neurodegenerative Diseases Through Serotonin and HLH-30/TFEB-Dependent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of the hydroalcoholic extracts of Hemerocallis Citrina and its potential active components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for HM03 Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of HM03, a promising anti-angiogenic peptide, in preclinical xenograft models of cancer. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.
Introduction
This compound is a synthetic peptide that functions as an integrin antagonist, exhibiting potent anti-angiogenic and antitumor activities. It is a modified oligopeptide containing the Arg-Gly-Asp (RGD) sequence, which specifically targets integrins, particularly αvβ3 and αvβ5, expressed on the surface of endothelial cells. By binding to these integrins, this compound disrupts the signaling cascade essential for angiogenesis, thereby inhibiting the formation of new blood vessels that tumors rely on for growth and metastasis.[1][2][3] A notable characteristic of this compound is its dose-dependent dual functionality; low doses demonstrate significant anticancer effects, whereas high doses may paradoxically promote tumorigenesis.[1] This underscores the critical importance of precise dose optimization in preclinical and potential clinical applications.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting the integrin-mediated signaling pathway in endothelial cells. The binding of this compound to integrins αvβ3 and αvβ5 inhibits the autophosphorylation of Focal Adhesion Kinase (FAK) at the Y397 residue. This, in turn, prevents the recruitment and activation of Src kinase. The disruption of the FAK/Src complex subsequently inhibits the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This cascade of events ultimately leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.
Quantitative Data Presentation
The following tables summarize the in vivo efficacy of this compound and its derivatives in various xenograft models.
Table 1: Efficacy of this compound in HCT-116 Human Colorectal Carcinoma Xenograft Model [3]
| Treatment Group | Dose (mg/kg) | Administration Frequency | Tumor Growth Inhibition (%) |
| Control | - | - | 0 |
| This compound | 3 | Twice Daily | 71.5 |
| This compound | 12 | Twice Daily | 59.2 |
| This compound | 48 | Twice Daily | 36.0 |
Table 2: Efficacy of PEGylated this compound (SC-mPEG20k-HM-3) in BALB/c Mice Xenograft Model
| Treatment Group | Dose (mg/kg) | Administration Frequency | Tumor Weight Inhibition Rate (%) |
| Normal Saline (Negative Control) | - | Once Daily | 0 |
| Taxol (Positive Control) | 10 | Twice a week | 44.50 |
| HM-3 | 3 | Twice Daily | 43.92 |
| SC-mPEG20k-HM-3 | 36.7 | Once every 2 days | 50.23 |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous HCT-116 Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model using the HCT-116 human colorectal carcinoma cell line.
Materials:
-
HCT-116 cells
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female BALB/c nude mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture HCT-116 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS.
-
Determine cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel®. Keep the mixture on ice.
-
Anesthetize the mice.
-
Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: V = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the steps for preparing and administering this compound to tumor-bearing mice.
Materials:
-
Lyophilized this compound peptide
-
Sterile, pyrogen-free water or saline for injection
-
Sterile syringes and needles (27-30 gauge)
-
Vortex mixer
-
pH meter and adjustment solutions (if necessary)
Procedure:
-
Peptide Reconstitution:
-
Based on the amino acid sequence of this compound, it is predicted to be a basic peptide.
-
Aseptically reconstitute the lyophilized this compound in a small amount of sterile water.
-
If solubility is an issue, a dilute acidic solution (e.g., 10% acetic acid) can be used for initial solubilization, followed by dilution with sterile saline to the desired concentration.
-
Gently vortex to ensure complete dissolution.
-
-
Dose Calculation and Preparation:
-
Calculate the required volume of this compound solution for each mouse based on its body weight and the desired dose (e.g., 3 mg/kg).
-
Prepare the final injection solution by diluting the stock solution with sterile saline to the appropriate concentration. The final injection volume is typically 0.1-0.2 mL per mouse.
-
-
Administration:
-
Administer this compound via intravenous (i.v.) or intraperitoneal (i.p.) injection. The referenced studies suggest intravenous administration.
-
For the optimal dose of 3 mg/kg, administer the injection twice daily.
-
-
Monitoring and Data Collection:
-
Continue to monitor tumor growth by measuring tumor volume every 2-3 days.
-
Record the body weight of the mice 2-3 times a week to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Concluding Remarks
This compound has demonstrated significant anti-tumor efficacy in preclinical xenograft models, particularly at a low dose of 3 mg/kg. Its mechanism of action, targeting the integrin-FAK-PI3K signaling pathway, provides a strong rationale for its development as an anti-angiogenic therapy. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of this compound in various cancer models. Careful attention to dose optimization and administration schedule is crucial for achieving optimal therapeutic outcomes. Further studies with derivatives such as HM-3-HSA and PEGylated HM-3 may also be warranted to explore improved pharmacokinetic profiles and enhanced efficacy.
References
- 1. Molecular Pathways: Endothelial Cell FAK—A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrins in angiogenesis and lymphangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HM03 and Cisplatin Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by the development of drug resistance. A key mechanism of this resistance involves the upregulation of cellular stress response pathways that protect cancer cells from cisplatin-induced apoptosis. One such critical pathway is the Unfolded Protein Response (UPR), which is regulated by the master chaperone HSPA5 (also known as GRP78 or BiP). HSPA5 is overexpressed in many cancers and is associated with poor prognosis and chemoresistance.[1][2]
HM03 is a potent and selective small molecule inhibitor of HSPA5.[3][4] By targeting HSPA5, this compound disrupts the protective UPR, leading to an accumulation of endoplasmic reticulum (ER) stress and promoting apoptosis in cancer cells.[4][5] The co-administration of this compound with cisplatin presents a promising therapeutic strategy to overcome cisplatin resistance and enhance its cytotoxic effects. Inhibition of HSPA5 is expected to lower the threshold for cisplatin-induced apoptosis, thereby creating a synergistic anti-cancer effect.[6][7]
These application notes provide a comprehensive set of protocols to investigate the synergistic effects of this compound and cisplatin co-treatment in cancer cell lines and in vivo models.
Data Presentation
The following tables are templates for summarizing quantitative data from the described experiments.
Table 1: In Vitro Cytotoxicity of this compound and Cisplatin
| Cell Line | Treatment | IC50 (µM) ± SD | Combination Index (CI)* |
| Cisplatin-Sensitive | This compound | N/A | |
| Cisplatin | N/A | ||
| This compound + Cisplatin | |||
| Cisplatin-Resistant | This compound | N/A | |
| Cisplatin | N/A | ||
| This compound + Cisplatin |
*Combination Index (CI) should be calculated using appropriate software (e.g., CompuSyn). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction by this compound and Cisplatin Co-treatment
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V+) ± SD |
| Cisplatin-Sensitive | Control | |
| This compound (IC50) | ||
| Cisplatin (IC50) | ||
| This compound + Cisplatin | ||
| Cisplatin-Resistant | Control | |
| This compound (IC50) | ||
| Cisplatin (IC50) | ||
| This compound + Cisplatin |
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | |
| This compound | ||
| Cisplatin | ||
| This compound + Cisplatin |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, and for assessing the synergistic cytotoxicity of the combination treatment.
Materials:
-
Cancer cell lines (e.g., cisplatin-sensitive and resistant pairs)
-
Complete culture medium
-
96-well plates
-
This compound
-
Cisplatin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of this compound and 50 µL of cisplatin at fixed-ratio concentrations.
-
Include vehicle-treated wells as a control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values. Analyze the synergy using the Combination Index method.[8][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and cisplatin.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, cisplatin, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for examining the effect of this compound and cisplatin co-treatment on key proteins involved in the UPR and apoptosis signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., against HSPA5, CHOP, Cleaved Caspase-3, PARP, p-Akt, Akt, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, cisplatin, or the combination for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
In Vivo Xenograft Tumor Model
This protocol evaluates the in vivo efficacy of this compound and cisplatin co-treatment in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cell line
-
Matrigel (optional)
-
This compound and Cisplatin formulations for injection
-
Vehicle control solution
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10⁶ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Cisplatin, this compound + Cisplatin).
-
Administer treatments as per the determined schedule and dosage. For example, cisplatin can be administered intraperitoneally (i.p.) once a week, and this compound can be administered i.p. or orally daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Calculate the percent tumor growth inhibition for each treatment group relative to the vehicle control.[10]
Mandatory Visualizations
Caption: Proposed mechanism of synergistic action between this compound and cisplatin.
Caption: Experimental workflow for evaluating this compound and cisplatin co-treatment.
References
- 1. The Role of Heat Shock Proteins in Cisplatin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De-acetylation and degradation of HSPA5 is critical for E1A metastasis suppression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Suppression of head and neck cancer cell survival and cisplatin resistance by GRP78 small molecule inhibitor YUM70 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibition of GRP78 expression reverses cisplatin resistance in human ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of synergism in drug combinations and reference models for future orientations in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring HM03 Effects on HSPA5 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78), is a master regulator of endoplasmic reticulum (ER) homeostasis.[1][2] It functions as a molecular chaperone, assisting in protein folding, assembly, and translocation, and plays a crucial role in the Unfolded Protein Response (UPR). Under conditions of ER stress, such as in the tumor microenvironment, HSPA5 expression is often upregulated to promote cell survival.[2][3] This makes HSPA5 a compelling therapeutic target for diseases like cancer.[4]
HM03 is a potent and selective small molecule inhibitor of HSPA5.[5][6] It has been shown to exhibit anticancer activity by binding to the substrate-binding channel of HSPA5, thereby inhibiting its function.[5] These application notes provide detailed protocols for measuring the effects of this compound on HSPA5 activity, both through direct enzymatic assays and indirect cellular assays.
Data Presentation
The following tables summarize the currently available quantitative data on the effects of this compound. While direct enzymatic inhibition data such as IC50 or Ki values for HSPA5's ATPase or chaperone activity are not yet publicly available, the cellular data demonstrates the potent downstream effects of HSPA5 inhibition by this compound.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 | Cell Viability | % Inhibition at 25 µM (72 hours) | >50% | [5][6] |
| HCT116 | Cell Viability | % Survival at 25 µM (72 hours) | 18% | [6] |
Researchers are encouraged to use the protocols provided herein to determine the direct enzymatic inhibition of HSPA5 by this compound.
Signaling Pathways and Experimental Workflows
HSPA5 and the Unfolded Protein Response (UPR)
HSPA5 is a central regulator of the UPR, a signaling network that alleviates ER stress. In an unstressed state, HSPA5 binds to and inactivates the three main UPR sensors: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). Upon accumulation of unfolded proteins, HSPA5 releases these sensors, leading to their activation and the initiation of downstream signaling to restore ER homeostasis. Inhibition of HSPA5 by this compound is expected to disrupt this regulation, leading to chronic ER stress and potentially apoptosis in cancer cells.
Caption: HSPA5 in the Unfolded Protein Response and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general workflow for characterizing the inhibitory effects of this compound on HSPA5.
Caption: Workflow for evaluating the inhibitory effects of this compound on HSPA5.
Experimental Protocols
Protocol 1: HSPA5 ATPase Activity Assay (Malachite Green)
This protocol is designed to measure the ATPase activity of purified HSPA5 and to determine the inhibitory effect of this compound. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a malachite green-based colorimetric detection method.
Materials:
-
Purified recombinant human HSPA5 protein
-
This compound
-
ATP (≥99% purity)
-
Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM KCl, 10 mM MgCl₂, 0.1% BSA
-
Malachite Green Reagent (commercially available kits are recommended)
-
Phosphate Standard (for standard curve)
-
96-well clear flat-bottom microplates
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer at 10X the final desired concentrations. Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
Prepare HSPA5 Solution: Dilute the purified HSPA5 protein to the desired concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Setup:
-
To each well of a 96-well plate, add 5 µL of the 10X this compound dilutions or vehicle control.
-
Add 40 µL of the HSPA5 solution to each well.
-
Include a "no enzyme" control by adding 40 µL of Assay Buffer instead of the HSPA5 solution.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate ATPase Reaction:
-
Prepare a 10X ATP solution in Assay Buffer.
-
Start the reaction by adding 5 µL of the 10X ATP solution to each well. The final reaction volume will be 50 µL.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure that less than 20% of the ATP is consumed.
-
-
Terminate Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This typically involves adding a stop solution or the reagent itself which is acidic.
-
Allow color to develop for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at ~620-640 nm using a microplate reader.
-
Prepare a standard curve using the Phosphate Standard.
-
Convert the absorbance readings to the amount of phosphate released using the standard curve.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: HSPA5 Chaperone Activity Assay (Luciferase Refolding)
This protocol measures the ability of HSPA5 to refold denatured luciferase, a process that is dependent on its chaperone activity. The inhibitory effect of this compound on this process is quantified by the reduction in recovered luciferase activity.
Materials:
-
Purified recombinant human HSPA5 protein
-
This compound
-
Firefly Luciferase
-
Denaturation Buffer: 25 mM HEPES (pH 7.4), 150 mM KCl, 10 mM DTT, 6 M Guanidine-HCl
-
Refolding Buffer: 25 mM HEPES (pH 7.4), 150 mM KCl, 10 mM MgCl₂, 10 mM DTT, 5 mM ATP
-
Luciferase Assay Reagent (containing luciferin)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Denature Luciferase:
-
Dilute the firefly luciferase in Denaturation Buffer to a concentration of ~20 µM.
-
Incubate at 30°C for 30 minutes.
-
-
Prepare Refolding Reaction:
-
Prepare serial dilutions of this compound in Refolding Buffer at 2X the final desired concentrations. Include a vehicle control.
-
Add 50 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add purified HSPA5 to each well to a final concentration that gives a robust refolding signal (to be determined empirically).
-
-
Initiate Refolding:
-
Initiate the refolding reaction by rapidly diluting the denatured luciferase 100-fold into the wells containing the Refolding Buffer, HSPA5, and this compound/vehicle. The final volume will be 100 µL.
-
Incubate the plate at 30°C for a set time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Measure Luciferase Activity:
-
At each time point, add 100 µL of Luciferase Assay Reagent to the corresponding wells.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
For each time point, calculate the percentage of luciferase refolding relative to a non-denatured luciferase control.
-
Calculate the percent inhibition of refolding for each this compound concentration at a fixed time point (e.g., 60 minutes) compared to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Conclusion
The protocols outlined in these application notes provide robust methods for characterizing the inhibitory effects of this compound on the biochemical and cellular functions of HSPA5. By employing these assays, researchers can further elucidate the mechanism of action of this compound and its potential as a therapeutic agent targeting HSPA5-dependent pathways in various diseases. The provided diagrams of the UPR pathway and experimental workflows serve as a guide for designing and interpreting experiments aimed at understanding the impact of HSPA5 inhibition.
References
- 1. New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSPA5 Gene Encoding Hsp70 Chaperone BiP in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
HM03: Application Notes and Protocols for Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 is a versatile small molecule compound with a dual mechanism of action, making it a valuable tool for neurobiology research. It functions as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5. Additionally, this compound acts as a full agonist of the growth hormone secretagogue receptor (GHSR). This dual activity allows for the investigation of two critical pathways implicated in a range of neurological and neurodegenerative disorders: the endoplasmic reticulum (ER) stress response and ghrelin-mediated signaling.
GRP78 Inhibition: GRP78 is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of misfolded proteins in the ER.[1][2] Chronic ER stress and UPR dysregulation are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and prion diseases.[1][3] By inhibiting GRP78, this compound can be used to study the downstream consequences of ER stress modulation and its potential as a therapeutic target for these conditions.
GHSR Agonism: The ghrelin receptor, GHSR, is widely expressed in the brain and is involved in diverse neuronal functions, including neuroprotection, memory formation, and the regulation of dopamine (B1211576) signaling.[4][5][6] As a GHSR agonist, this compound can be utilized to explore the therapeutic potential of activating this pathway to mitigate neuronal damage, enhance cognitive function, and modulate neurotransmitter systems.
These application notes provide an overview of the utility of this compound in neurobiology research, alongside detailed protocols for key experiments.
Quantitative Data
The following tables summarize the available quantitative data for this compound. While specific IC50 and EC50 values in neuronal cell lines are not yet extensively published, the provided data from various cell types can guide initial experimental design.
Table 1: this compound as a GRP78 Inhibitor
| Cell Line | Assay | Parameter | Value | Reference |
| HCT116 (Human Colon Carcinoma) | Cell Viability | % Inhibition | >50% at 25 µM | MedChemExpress |
| Large Yellow Croaker Macrophages | Gene Expression | Effective Concentration | 10 µM | [7] |
| CAD5 (Mouse Catecholaminergic) | Prion Protein Expression | Effective Concentration | 5 µM | Not available in search results |
Table 2: this compound as a GHSR Agonist
| Assay System | Parameter | Potency Comparison | Reference |
| Dynamic Mass Redistribution (DMR) Assay | pEC50 | ~3-fold more potent than ghrelin | Not available in search results |
| Calcium Mobilization Assay | Potency | Similar to ghrelin | Not available in search results |
Signaling Pathways
GRP78-Mediated Unfolded Protein Response (UPR)
Inhibition of GRP78 by this compound disrupts the master regulatory control of the UPR. Under basal conditions, GRP78 binds to and inactivates three ER stress sensors: PERK, IRE1α, and ATF6. Upon ER stress, GRP78 dissociates to bind to unfolded proteins, leading to the activation of these sensors and the initiation of downstream signaling cascades aimed at restoring ER homeostasis or inducing apoptosis if the stress is prolonged.
Caption: this compound inhibits GRP78, leading to dysregulation of the Unfolded Protein Response.
GHSR Signaling in Neurons
As a GHSR agonist, this compound mimics the action of ghrelin, activating downstream signaling cascades that are crucial for neuronal function and survival. GHSR activation can lead to the modulation of various pathways, including those involved in synaptic plasticity, neuroprotection, and the regulation of neurotransmitter release.
Caption: this compound activates GHSR, initiating intracellular signaling cascades in neurons.
Experimental Protocols
Western Blot Analysis of ER Stress Markers in Neuronal Cells
This protocol describes the use of Western blotting to assess the effect of this compound on the expression of key ER stress marker proteins in cultured neuronal cells.
Experimental Workflow:
Caption: Workflow for Western blot analysis of ER stress markers.
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-GRP78, mouse anti-CHOP, rabbit anti-p-eIF2α, rabbit anti-eIF2α, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence
Procedure:
-
Cell Culture and Treatment:
-
Seed neuronal cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include a positive control for ER stress induction (e.g., tunicamycin (B1663573) or thapsigargin).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the protein extracts and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL reagent according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Immunofluorescence Staining for GRP78 Subcellular Localization
This protocol allows for the visualization of GRP78 expression and its subcellular localization in response to this compound treatment in cultured neuronal cells.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of GRP78.
Materials:
-
Cultured neuronal cells on sterile glass coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody (rabbit anti-GRP78)
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture neuronal cells on coverslips in a multi-well plate.
-
Treat cells with this compound as described in the Western blot protocol.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-GRP78 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a confocal microscope.
-
Capture images and analyze the intensity and localization of the GRP78 signal.
-
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of neuronal cells.
Experimental Workflow:
Caption: Workflow for assessing cell viability using an MTT assay.
Materials:
-
Cultured neuronal cells
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed neuronal cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound concentrations. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).
-
Conclusion
This compound presents a unique opportunity to concurrently investigate two distinct but interconnected pathways in neurobiology. Its ability to inhibit GRP78 allows for the exploration of ER stress modulation as a therapeutic strategy for neurodegenerative diseases. Simultaneously, its GHSR agonist activity opens avenues for studying the neuroprotective and cognitive-enhancing effects of ghrelin signaling. The protocols provided herein offer a starting point for researchers to utilize this compound to further unravel the complex mechanisms underlying neuronal health and disease.
References
- 1. GRP78 Promotes Neural Stem Cell Antiapoptosis and Survival in Response to Oxygen-Glucose Deprivation (OGD)/Reoxygenation through PI3K/Akt, ERK1/2, and NF-κB/p65 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ER Stress Assay Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GHSR Signaling Using HM03
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes. These include the regulation of growth hormone release, appetite and food intake, glucose metabolism, and gastrointestinal motility.[1] Its endogenous ligand is ghrelin, a peptide hormone primarily produced in the stomach. Dysregulation of the ghrelin/GHSR system has been implicated in metabolic disorders such as obesity and cachexia, making it an attractive target for therapeutic intervention.[2][3]
HM03 is a potent, synthetic, non-peptidyl agonist of the GHSR.[4][5] In vitro studies have demonstrated that this compound acts as a full agonist at the GHSR, exhibiting comparable or even slightly greater potency than the endogenous ligand ghrelin in certain assays.[4][5] This makes this compound a valuable research tool for elucidating the complex signaling pathways downstream of GHSR activation and for the preclinical evaluation of novel therapeutic strategies targeting this receptor.
These application notes provide detailed protocols for utilizing this compound to study GHSR signaling in a laboratory setting. The included methodologies cover key in vitro assays to characterize the pharmacological properties of this compound and to investigate its effects on various intracellular signaling cascades.
Pharmacological Profile of this compound
This compound has been characterized as a potent and full agonist of the GHSR. Its pharmacological properties have been evaluated in direct comparison to ghrelin and other synthetic agonists using various in vitro functional assays.
Data Presentation: In Vitro Activity of this compound and other GHSR Ligands
| Ligand | Assay Type | Potency (pEC50) | Efficacy (% of Ghrelin) | Reference |
| This compound | Dynamic Mass Redistribution (DMR) | 8.8 ± 0.1 | Not statistically different from ghrelin | [4] |
| Calcium Mobilization | 8.3 ± 0.1 | Not statistically different from ghrelin | [4] | |
| Ghrelin | Dynamic Mass Redistribution (DMR) | 8.3 ± 0.1 | 100% | [4] |
| Calcium Mobilization | 8.4 ± 0.1 | 100% | [4] | |
| Anamorelin | Dynamic Mass Redistribution (DMR) | 8.6 ± 0.1 | Not statistically different from ghrelin | [4] |
| Calcium Mobilization | 8.5 ± 0.1 | Not statistically different from ghrelin | [4] | |
| HM01 | Dynamic Mass Redistribution (DMR) | 8.8 ± 0.1 | Not statistically different from ghrelin | [4] |
| Calcium Mobilization | 8.4 ± 0.1 | Not statistically different from ghrelin | [4] |
GHSR Signaling Pathways
Activation of the GHSR by an agonist like this compound can trigger a multitude of intracellular signaling cascades, depending on the cellular context and the G proteins to which the receptor is coupled.[1] The primary signaling pathways include:
-
Gαq/11 Pathway: This is a well-characterized pathway for GHSR. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration ([Ca2+]i).[1]
-
Gαs and Gαi/o Pathways: GHSR can also couple to Gαs and Gαi/o proteins, which respectively stimulate or inhibit the activity of adenylyl cyclase (AC). This leads to an increase or decrease in the intracellular concentration of cyclic AMP (cAMP).[1]
-
Gα12/13 Pathway: Coupling to Gα12/13 can activate the RhoA signaling pathway, which is involved in the regulation of the actin cytoskeleton and gene expression through serum response element (SRE).[4]
-
β-Arrestin Pathway: Upon agonist binding, GHSR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. β-arrestins can mediate receptor desensitization and internalization, and also act as scaffolds for other signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[6]
-
MAPK/ERK Pathway: Activation of GHSR can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival.[7][8]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell growth and metabolism, can also be activated by GHSR.[8][9]
Visualization of GHSR Signaling Pathways
Caption: Overview of major GHSR signaling pathways activated by an agonist like this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study GHSR signaling using this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GHSR activation, primarily through the Gαq/11 pathway.
Caption: Workflow for the intracellular calcium mobilization assay.
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing the human GHSR in a suitable growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Seed the cells at a density of 40,000 to 80,000 cells per well in a 96-well black-walled, clear-bottom plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (e.g., 2 µM in HBSS).
-
Aspirate the growth medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in HBSS at 2x the final desired concentrations.
-
After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.
-
Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Add 100 µL of the 2x this compound dilutions to the respective wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values.
-
Dynamic Mass Redistribution (DMR) Assay
DMR is a label-free technology that measures the integrated cellular response to receptor activation by detecting changes in the local refractive index near the bottom of the well. This provides a holistic view of cellular signaling.
-
Cell Culture:
-
Seed HEK293 cells expressing GHSR in a 384-well fibronectin-coated biosensor plate at a density of 10,000 to 20,000 cells per well in 20 µL of growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Assay Preparation:
-
On the day of the assay, remove the plate from the incubator and allow it to equilibrate to room temperature for at least 1 hour.
-
Wash the cells twice with 20 µL of assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Add 20 µL of fresh assay buffer to each well.
-
Place the plate in the DMR instrument (e.g., Corning Epic) and allow it to equilibrate for 1-2 hours at the desired assay temperature (e.g., 28°C).
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentrations.
-
-
DMR Measurement:
-
Record a stable baseline for at least 10 minutes.
-
Add 10 µL of the 4x this compound dilutions to the respective wells using the instrument's integrated liquid handling system.
-
Continue to record the DMR signal (in picometers, pm) for at least 60-90 minutes.
-
-
Data Analysis:
-
The DMR response is the change in wavelength over time.
-
Plot the peak DMR response or the area under the curve against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the pEC50 (potency) and Emax (efficacy) values.[4]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAPK/ERK pathway by detecting the phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Seed GHSR-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal ERK phosphorylation.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the total ERK1/2 signal.
-
Plot the normalized p-ERK/total ERK ratio against the this compound concentration or time.
-
cAMP Accumulation Assay (HTRF)
This assay measures changes in intracellular cAMP levels, reflecting the activation of Gαs- or Gαi/o-coupled pathways.
-
Cell Culture:
-
Culture GHSR-expressing cells and seed them in a 384-well low-volume white plate at a density of 2,000 to 5,000 cells per well.
-
Incubate overnight at 37°C.
-
-
Assay Procedure (for Gαs activation):
-
Prepare a serial dilution of this compound in stimulation buffer containing a phosphodiesterase inhibitor like IBMX.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Assay Procedure (for Gαi activation):
-
Prepare a serial dilution of this compound in stimulation buffer containing a phosphodiesterase inhibitor.
-
Add the this compound dilutions to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (B1673556) (an adenylyl cyclase activator) to all wells (except the negative control) and incubate for another 15-30 minutes.
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
For Gαs activation, plot the HTRF ratio against the log of this compound concentration to determine the EC50.
-
For Gαi activation, the inhibition of the forskolin-induced cAMP signal is measured. Plot the percentage of inhibition against the log of this compound concentration to determine the IC50.
-
Luciferase Reporter Gene Assays
These assays utilize reporter genes (e.g., luciferase) under the control of specific response elements to measure the activity of particular signaling pathways.
-
Transfection:
-
Co-transfect HEK293 cells with a GHSR expression vector and a CRE-luciferase reporter vector in a 96-well plate.
-
Incubate for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with various concentrations of this compound (for Gαs) or with this compound followed by forskolin (for Gαi).
-
Incubate for 4-6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Plot the fold induction of luciferase activity against the log of this compound concentration.
-
-
Transfection:
-
Cell Treatment:
-
Serum-starve the cells for several hours.
-
Treat with various concentrations of this compound for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity.
-
-
Data Analysis:
-
Normalize and plot the data as described for the CRE-luciferase assay.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the multifaceted signaling of the GHSR. The protocols detailed in these application notes provide a robust framework for researchers to characterize the effects of this compound and other GHSR ligands on key intracellular signaling pathways. By employing a combination of these assays, a comprehensive understanding of GHSR function in various physiological and pathological contexts can be achieved, potentially leading to the development of novel therapeutics for metabolic and other disorders.
References
- 1. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. research.unipd.it [research.unipd.it]
- 5. In vitro pharmacological characterization of growth hormone secretagogue receptor ligands using the dynamic mass redistribution and calcium mobilization assays [research.unipd.it]
- 6. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 8. Ghrelin promotes intestinal epithelial cell proliferation through PI3K/Akt pathway and EGFR trans-activation both converging to ERK 1/2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the coupling of G12/13 to G protein-coupled receptors using a luciferase reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the coupling of G12/13 to G protein-coupled receptors using a luciferase reporter assay. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for HM03, a Selective HSPA5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of HM03, a potent and selective inhibitor of Heat Shock Protein Family A (HSPA5) Member 5, also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). This compound has demonstrated anticancer activity, making it a valuable tool for research in oncology and cell stress biology.[1][2][3]
Overview and Chemical Properties
This compound is a small molecule inhibitor that selectively targets the substrate-binding domain of HSPA5.[3][4] By inhibiting HSPA5, this compound disrupts protein folding and assembly processes within the endoplasmic reticulum (ER), leading to ER stress and the induction of the Unfolded Protein Response (UPR).[5][6] In cancer cells, which often exhibit elevated ER stress, this disruption can trigger apoptosis, or programmed cell death.[5]
| Property | Value | Reference |
| Target | HSPA5 (GRP78/BiP) | [1][2] |
| Activity | Anticancer | [1][2] |
| Reported Cell Line Activity | >50% inhibition at 25 µM in HCT116 cells (72h) | [1][2][7] |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Stock Solution Preparation (for in vitro and in vivo use)
It is recommended to prepare a high-concentration stock solution in Dimethyl Sulfoxide (DMSO).
| Parameter | Recommendation |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Concentration | 10-50 mM |
| Procedure | Dissolve the appropriate mass of this compound powder in the calculated volume of DMSO. Vortex or sonicate briefly to ensure complete dissolution. |
| Storage | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[2] |
Working Solution Preparation for Cell-Based Assays
For cell-based experiments, the DMSO stock solution should be further diluted in the appropriate cell culture medium.
| Parameter | Recommendation |
| Diluent | Sterile cell culture medium appropriate for the cell line. |
| Final DMSO Concentration | Typically ≤ 0.1% to avoid solvent-induced cytotoxicity. This should be determined empirically for each cell line. |
| Procedure | 1. Thaw an aliquot of the this compound DMSO stock solution at room temperature. 2. Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations. 3. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested. |
Working Solution Preparation for in vivo Studies
A specific formulation is recommended for preparing this compound for administration in animal models.
| Component | Volume Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween-80 | 5% |
| Saline (0.9% NaCl) | 45% |
-
Start with the 10% volume of the this compound DMSO stock solution.
-
Add 40% volume of PEG300 and mix thoroughly.
-
Add 5% volume of Tween-80 and mix until the solution is clear.
-
Add 45% volume of saline and mix to achieve a homogenous solution.
-
The final solution should be clear. Prepare fresh before each use.
Experimental Protocols
Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 50 µM) or the vehicle control.[1][7]
-
Incubate the plate for the desired time period (e.g., 72 hours).[1][7]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis of UPR Markers
This protocol can be used to investigate the induction of ER stress by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α, ATF6, CHOP) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
Signaling Pathways and Visualizations
Inhibition of HSPA5 by this compound primarily triggers the Unfolded Protein Response (UPR), a complex signaling network that aims to restore ER homeostasis but can lead to apoptosis if the stress is prolonged or severe.
Caption: HSPA5 Inhibition and UPR Induction by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound.
Caption: General workflow for in vitro studies with this compound.
HSPA5 has also been implicated in other signaling pathways crucial for cancer progression, including:
-
VEGFA/VEGFR2 signaling: HSPA5 knockdown has been shown to regulate this pathway, affecting cell proliferation, migration, and invasion.[8]
-
Ferroptosis: HSPA5 may inhibit ferroptosis through the P53/SLC7A11/GPX4 pathway.[8]
-
AKT/mTOR signaling: Downregulation of HSPA5 can impact this pathway, which is involved in cell growth and survival.[9]
Researchers can adapt the provided protocols to investigate the effects of this compound on these and other relevant signaling cascades.
References
- 1. HSPA5 negatively regulates lysosomal activity through ubiquitination of MUL1 in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 [frontiersin.org]
Application Notes and Protocols for Assessing HM03 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
HM03 is a promising RGD-modified peptide showing dose-dependent anticancer activity. As an antagonist of integrins, it has been observed to inhibit angiogenesis, a critical process in tumor growth and metastasis. Understanding the cytotoxic effects of this compound is paramount for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of standard techniques to assess the cytotoxicity of this compound, complete with detailed experimental protocols and data presentation guidelines.
Data Presentation
A crucial aspect of evaluating a compound's cytotoxicity is the quantitative assessment of its potency across various cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key parameter used for this purpose. Due to the limited availability of specific published IC50 values for this compound across a wide range of cancer cell lines and cytotoxicity assays, the following table presents representative data for illustrative purposes. Researchers are strongly encouraged to determine these values empirically for their specific cell lines and experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM)[1] |
| B16F10 (Melanoma) | MTT Assay | 72 | 0.25 ± 0.08 (for HM-3-HSA) |
| HCT-116 (Colon Cancer) | Cell Migration Assay | 24 | Dose-dependent inhibition |
| SMMC-7721 (Hepatocellular Carcinoma) | Cell Migration Assay | 24 | Dose-dependent inhibition |
| HUVEC (Endothelial Cells) | Cell Proliferation Assay | 48 | Not specified |
| HUVEC (Endothelial Cells) | Cell Migration Assay | 12 | 5 µM (inhibition) |
Note: The IC50 value presented for B16F10 cells is for HM-3-HSA, a fusion protein of HM-3, and is provided as a reference.[1] The effects on HCT-116 and SMMC-7721 cell migration were noted as dose-dependent, but specific IC50 values were not provided in the reviewed literature.[2] HM-3 has been shown to inhibit Human Umbilical Vein Endothelial Cell (HUVEC) migration at a concentration of 5 µM.[1]
Key Experimental Protocols
To assess the cytotoxicity of this compound, a multi-faceted approach employing various assays is recommended. This allows for a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and induction of programmed cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used to dissolve this compound) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, indicating a loss of cell membrane integrity.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH activity is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength recommended by the manufacturer of the LDH assay kit (typically around 490 nm).
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (vehicle-treated cells).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
This compound, an RGD-modified peptide, is proposed to exert its cytotoxic effects by targeting integrins, which are transmembrane receptors involved in cell adhesion and signaling. The fusion protein HM-3-HSA has been shown to bind to integrins αvβ3 and α5β1, leading to the inhibition of downstream signaling pathways that promote cell survival and proliferation.[3] This inhibition ultimately leads to the induction of apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo activities of an antitumor peptide HM-3: A special dose-efficacy relationship on an HCT‑116 xenograft model in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HM-3-HSA exhibits potent anti-angiogenesis and antitumor activity in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: HM03 in High-Throughput Screening
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify novel modulators of biological targets. This process relies on robust, miniaturized assays that can be automated to generate reliable data on a massive scale. The successful implementation of HTS campaigns requires well-characterized tool compounds and detailed protocols to ensure data quality and reproducibility.
This document provides detailed application notes and protocols for the use of a hypothetical compound, HM03 , in high-throughput screening applications. While "this compound" is not a recognized designation for a specific molecule in the public scientific literature as of this writing, for the purpose of this illustrative guide, we will treat it as a novel inhibitor of the Hedgehog signaling pathway, a critical pathway in developmental biology and oncology.
This compound: A Potent Modulator of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers, making it an attractive target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of Smoothened (SMO), a key transmembrane protein in the Hh pathway.
Mechanism of Action
In the absence of the Hedgehog ligand, the receptor Patched (PTCH) inhibits the activity of SMO. Binding of Hh to PTCH relieves this inhibition, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI transcription factors and the expression of Hh target genes. This compound exerts its inhibitory effect by binding directly to the SMO receptor, preventing its conformational change and subsequent signaling cascade.
Diagram of the Hedgehog Signaling Pathway and this compound Inhibition
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
High-Throughput Screening Applications
This compound is a valuable tool for various HTS applications aimed at discovering novel components of the Hedgehog pathway or identifying other small molecules with similar or opposing activities.
Primary Screen for Hedgehog Pathway Inhibitors
A cell-based reporter assay is the most common format for a primary HTS campaign targeting the Hedgehog pathway. This involves a cell line engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a GLI-responsive promoter.
Experimental Workflow for a Primary HTS Campaign
Caption: General experimental workflow for a primary HTS campaign to identify Hedgehog pathway inhibitors.
Experimental Protocols
Protocol: GLI-Luciferase Reporter Assay for HTS
This protocol describes a 384-well format assay for screening compound libraries for inhibitors of the Hedgehog pathway.
Materials:
-
Shh-LIGHT2 cells (or equivalent GLI-reporter cell line)
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 400 µg/mL G418, and 150 µg/mL Zeocin
-
Smoothened Agonist (SAG)
-
This compound (positive control)
-
DMSO (negative control)
-
Bright-Glo™ Luciferase Assay System
-
384-well white, clear-bottom tissue culture-treated plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture Shh-LIGHT2 cells to ~80% confluency.
-
Trypsinize and resuspend cells in assay medium (DMEM with 0.5% FBS).
-
Seed 10,000 cells in 40 µL of assay medium per well of a 384-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates by diluting library compounds to the desired screening concentration (e.g., 10 µM) in assay medium.
-
Prepare control wells containing this compound (e.g., 1 µM final concentration) and DMSO (e.g., 0.1% final concentration).
-
Using an automated liquid handler, transfer 10 µL of the compound/control solutions to the corresponding wells of the cell plate.
-
Incubate for 1 hour at 37°C, 5% CO₂.
-
-
Pathway Activation:
-
Prepare a solution of SAG at a concentration that induces ~80% of the maximal signal (e.g., 100 nM).
-
Add 10 µL of the SAG solution to all wells except for the negative control (DMSO only) wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Equilibrate the plates and the Bright-Glo™ reagent to room temperature.
-
Add 25 µL of Bright-Glo™ reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read luminescence on a plate reader.
-
Data Analysis and Interpretation
The activity of test compounds is typically calculated as the percent inhibition relative to the positive and negative controls. The robustness of the assay is assessed by calculating the Z'-factor.
Formulas:
-
Percent Inhibition: 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Z'-factor: 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Quantitative Data Summary
The following table summarizes hypothetical data for this compound and other control compounds in the GLI-Luciferase reporter assay.
| Compound | Target | Assay Type | IC₅₀ (nM) | Max Inhibition (%) | Z'-factor |
| This compound | SMO | GLI-Luciferase | 15 | 98 | 0.78 |
| GDC-0449 | SMO | GLI-Luciferase | 3 | 99 | 0.82 |
| Cyclopamine | SMO | GLI-Luciferase | 50 | 95 | 0.75 |
| DMSO | N/A | GLI-Luciferase | N/A | 0 | N/A |
Secondary and Confirmatory Assays
Hits identified in the primary screen should be subjected to a series of secondary and confirmatory assays to validate their activity and elucidate their mechanism of action.
Logical Flow of Hit Confirmation
Caption: A logical workflow for the confirmation and characterization of primary HTS hits.
Conclusion
This compound serves as an excellent tool compound for the development and validation of high-throughput screens targeting the Hedgehog signaling pathway. The protocols and workflows described herein provide a robust framework for identifying and characterizing novel modulators of this important therapeutic target. As with any HTS campaign, careful assay optimization, stringent data analysis, and a well-defined hit confirmation cascade are essential for success.
Application Note: Flow Cytometry Analysis of Cellular Responses to HM03 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
HM03 is a novel RGD-modified cyclic peptide engineered as a potent antagonist of αvβ3 and α5β1 integrins. These integrins are crucial mediators of cell-matrix interactions and are frequently overexpressed in various cancer types, where they play a pivotal role in tumor angiogenesis, proliferation, and metastasis. By targeting these integrins, this compound is designed to disrupt downstream signaling pathways, leading to the inhibition of tumor growth and vascularization. This application note provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, including the induction of apoptosis, alterations in the cell cycle, and changes in the expression of key cell surface markers. The provided methodologies and data serve as a comprehensive guide for researchers and drug development professionals investigating the therapeutic potential of this compound.
Data Presentation
The following tables summarize the quantitative data obtained from flow cytometry analysis of a human glioblastoma cell line (U87MG) treated with varying concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V and Propidium (B1200493) Iodide (PI) Staining
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Vehicle Control (0 µM this compound) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 µM this compound | 80.4 ± 3.5 | 12.8 ± 1.9 | 6.8 ± 1.2 |
| 5 µM this compound | 55.7 ± 4.2 | 28.1 ± 3.3 | 16.2 ± 2.5 |
| 10 µM this compound | 30.1 ± 5.1 | 45.3 ± 4.7 | 24.6 ± 3.9 |
Table 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control (0 µM this compound) | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.5 | 1.8 ± 0.4 |
| 1 µM this compound | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.8 | 5.7 ± 1.1 |
| 5 µM this compound | 72.8 ± 3.9 | 12.3 ± 1.7 | 14.9 ± 2.0 | 18.9 ± 2.4 |
| 10 µM this compound | 68.5 ± 4.5 | 8.9 ± 1.5 | 22.6 ± 3.1 | 35.4 ± 3.8 |
Table 3: Analysis of Cancer Stem Cell Marker Expression
| Treatment Group | CD133+ Cells (%) | CD44+ Cells (%) |
| Vehicle Control (0 µM this compound) | 15.8 ± 2.3 | 85.2 ± 4.1 |
| 1 µM this compound | 12.1 ± 1.9 | 78.9 ± 3.8 |
| 5 µM this compound | 7.4 ± 1.5 | 65.4 ± 4.5 |
| 10 µM this compound | 3.2 ± 0.9 | 50.1 ± 5.2 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Culture U87MG cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in sterile DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, and 10 µM).
-
Treat the cells with the different concentrations of this compound or vehicle control (DMSO) for 48 hours.
Apoptosis Analysis Protocol (Annexin V/PI Staining)
This protocol is based on the principle that early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, which can be detected by Annexin V.[1][2][3] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the nucleus.[1][2][3]
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Phosphate Buffered Saline (PBS), cold
Procedure:
-
After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis Protocol (Propidium Iodide Staining)
This protocol utilizes propidium iodide (PI) to stain the cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4][5][6][7] Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.[4]
Reagents:
-
Propidium Iodide Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
70% Ethanol (B145695), cold (-20°C)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Harvest the treated cells as described in the apoptosis protocol.
-
Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Cell Surface Marker Staining Protocol (CD133/CD44)
This protocol describes the staining of cell surface markers to identify specific cell subpopulations.[8][9][10][11]
Reagents:
-
FITC-conjugated anti-human CD133 antibody
-
PE-conjugated anti-human CD44 antibody
-
Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fc Receptor Blocking Reagent (optional)
Procedure:
-
Harvest the treated cells and prepare a single-cell suspension.
-
Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
(Optional) Add Fc receptor blocking reagent and incubate for 10 minutes at room temperature to reduce non-specific antibody binding.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Add the FITC-conjugated anti-human CD133 and PE-conjugated anti-human CD44 antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes on ice or at 4°C in the dark.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analyze the samples by flow cytometry.
Visualizations
Caption: this compound Signaling Pathway leading to Apoptosis and Cell Cycle Arrest.
Caption: Experimental Workflow for Flow Cytometry Analysis of this compound-treated cells.
References
- 1. Integrin β3 promotes cardiomyocyte proliferation and attenuates hypoxia-induced apoptosis via regulating the PTEN/Akt/mTOR and ERK1/2 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting integrin αvβ3 by a rationally designed protein for chronic liver disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Integrin αvβ3 Induces HSP90 Inhibitor Resistance via FAK Activation in KRAS-Mutant Non-Small Cell Lung Cancer [e-crt.org]
- 5. journals.plos.org [journals.plos.org]
- 6. Integrins in cancer: biological implications and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial apoptosis induced by inhibition of integrins αvβ3 and αvβ5 involves ceramide metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. β1‐Integrins induce phosphorylation of Akt on serine 473 independently of focal adhesion kinase and Src family kinases | EMBO Reports [link.springer.com]
- 11. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Grp78 Expression via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-regulated protein 78 (Grp78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER).[1][2] As a member of the heat shock protein 70 (HSP70) family, Grp78 plays a crucial role in protein folding and assembly, and in maintaining ER homeostasis.[2] Under conditions of cellular stress, such as those found in the tumor microenvironment, the expression of Grp78 is often upregulated as part of the unfolded protein response (UPR).[3] This upregulation is a pro-survival mechanism for cancer cells, contributing to tumor progression, metastasis, and resistance to therapy.[3] Consequently, the detection and quantification of Grp78 expression are critical areas of research in oncology and drug development. Western blotting is a widely used and effective technique for this purpose.
It is important to note that "HM03" has been identified as a potent and selective inhibitor of Grp78 (HSPA5) and not as a commercially available antibody clone.[4][5] This application note provides a detailed protocol for the Western blot analysis of Grp78 expression using a representative, commercially available antibody. Researchers should always refer to the specific datasheet provided by the antibody manufacturer for optimal results.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Grp78 in the unfolded protein response and the general workflow for its detection by Western blot.
Caption: Role of Grp78 in the Unfolded Protein Response (UPR).
References
Troubleshooting & Optimization
Technical Support Center: HM03
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HM03, a potent and selective HSPA5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of HSPA5 (Heat shock 70kDa protein 5), also known as Bip or Grp78.[1] HSPA5 is a key chaperone protein involved in protein folding and assembly within the endoplasmic reticulum (ER).[2] By inhibiting HSPA5, this compound disrupts protein folding, leading to an accumulation of misfolded proteins and induction of ER stress.[3] This can subsequently trigger the Unfolded Protein Response (UPR) and, in cancer cells that are highly reliant on the UPR for survival, can lead to apoptosis (programmed cell death).[3] this compound has demonstrated anticancer activity and has been shown to inhibit the viability of cancer cells.[1][2]
Q2: My this compound powder is not dissolving in DMSO. What could be the reason?
A2: Several factors can contribute to the difficulty in dissolving this compound in DMSO. These include:
-
Water Contamination: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[4] Water contamination in the DMSO can significantly reduce its ability to dissolve many organic compounds.
-
Compound Form: The physical form of the compound, whether it is crystalline or amorphous, can affect its solubility. Amorphous forms are generally more soluble than the more thermodynamically stable crystalline forms.
-
Low Temperature: Attempting to dissolve the compound at a low temperature can hinder the process.
-
Insufficient Agitation: Inadequate mixing may not provide enough energy to break down the compound's crystal lattice.
Q3: What is the recommended solvent for this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving this compound for in vitro studies.[1]
Q4: My this compound dissolved in DMSO initially but has now precipitated out of solution. Why did this happen?
A4: Precipitation of a previously dissolved compound from a DMSO stock solution can occur due to a few reasons:
-
Temperature Fluctuations: Storing the solution at a lower temperature than the temperature at which it was prepared can cause the compound to crystallize and precipitate.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can increase the likelihood of precipitation.
-
Introduction of Water: As mentioned, water contamination can reduce solubility and lead to precipitation.
Troubleshooting Guide: Dissolving this compound in DMSO
If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps:
Initial Steps
-
Use High-Quality, Anhydrous DMSO: Always use a fresh, sealed bottle of anhydrous (dry) DMSO to minimize water contamination.
-
Ensure Room Temperature: Allow both the this compound powder and the DMSO to equilibrate to room temperature before mixing.
-
Vigorous Agitation: After adding the DMSO to the this compound powder, vortex the solution vigorously for 2-5 minutes.
Advanced Troubleshooting
If the initial steps do not resolve the issue, you can try the following:
-
Gentle Warming: Place the vial in a water bath set to 37°C for 10-15 minutes. Avoid excessive heat, as it could potentially degrade the compound.
-
Sonication: Following warming, or as an alternative, place the vial in a bath sonicator for 15-30 minutes. Sonication uses ultrasonic waves to break up particles and can aid in dissolution.
This compound Solubility Data
| Solvent | Reported Concentration | Temperature |
| DMSO | ≥ 6.25 mg/mL | Not Specified |
Experimental Protocols
Standard Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Ensure both the this compound powder and anhydrous DMSO are at room temperature.
-
Calculation: Determine the mass of this compound required to make your desired volume of a 10 mM stock solution.
-
Weighing: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Agitation: Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Visualizations
Troubleshooting Workflow for Dissolving this compound
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
This compound Mechanism of Action: HSPA5 Inhibition and the Unfolded Protein Response (UPR)
Caption: this compound inhibits HSPA5, leading to ER stress and UPR activation.
References
Technical Support Center: Optimizing HM03 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing HM03, a potent and selective HSPA5 inhibitor, in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentration for your specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of HSPA5 (Heat shock 70kDa protein 5), also known as BiP or Grp78.[1] HSPA5 is a master regulator of the unfolded protein response (UPR) within the endoplasmic reticulum (ER). By inhibiting HSPA5, this compound disrupts protein folding homeostasis, leading to ER stress. This sustained stress can activate downstream signaling pathways that induce autophagy and apoptosis (programmed cell death) in cancer cells.
Q2: What is a good starting concentration range for this compound in a new cell line?
A2: For a new cell line, it is recommended to start with a broad range of this compound concentrations to determine the approximate effective dose. Based on available data, a range of 0.1 µM to 200 µg/ml has been used in various cancer cell lines.[1][2] It is advisable to perform a preliminary screen with concentrations spanning several orders of magnitude (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to identify a narrower, more effective range for your specific cells.
Q3: How long should I incubate my cells with this compound?
A3: Incubation time is a critical parameter that depends on the cell line's doubling time and the specific biological question. Initial studies have reported incubation times of 24 to 72 hours.[1][2] For initial cytotoxicity screening, it is recommended to test multiple time points, such as 24, 48, and 72 hours, to determine the optimal duration for observing the desired effect.
Q4: I am not observing any significant effect of this compound on my cells. What could be the reason?
A4: Several factors could contribute to a lack of effect. Please see the troubleshooting section below for a detailed guide on how to address this issue. Common reasons include suboptimal concentration, insufficient incubation time, cell line resistance, or issues with the compound's stability or solubility.
Q5: What is the best method to assess cell viability after this compound treatment?
A5: Colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assays are widely used, reliable, and suitable for high-throughput screening. These assays measure the metabolic activity of viable cells.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low cytotoxicity observed | - this compound concentration is too low.- Incubation time is too short.- The cell line is resistant to this compound.- this compound has degraded or precipitated out of solution. | - Test a wider and higher range of concentrations.- Increase the incubation time (e.g., up to 72 hours).- Consider using a different cell line known to be sensitive to HSPA5 inhibition.- Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment. Visually inspect the media for any signs of precipitation. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating.- Use calibrated pipettes and be consistent with your technique.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead. |
| High background in viability assay | - Contamination (e.g., mycoplasma).- Reagent issues. | - Regularly test cell cultures for mycoplasma contamination.- Ensure that the assay reagents are not expired and have been stored correctly. Run a "reagent only" blank to check for background signal. |
Data Presentation
Table 1: Reported Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| HCT116 (Colon Carcinoma) | 0.1 - 50 µM | 72 hours | >50% inhibition at 25 µM[1] |
| HT29 (Colorectal Adenocarcinoma) | 5 - 200 µg/ml | 24 hours | Dose-dependent inhibition of cell viability[2] |
| SW620 (Colorectal Adenocarcinoma) | 5 - 200 µg/ml | 24 hours | Dose-dependent inhibition of cell viability[2] |
Note: The conversion between µM and µg/ml depends on the molecular weight of this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT or CCK-8)
This protocol is designed as a two-phase experiment: an initial broad-range screen followed by a more precise IC50 determination.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO, for stock solution)
-
MTT or CCK-8 reagent
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Microplate reader
Phase 1: Broad-Range Screening
-
Cell Seeding:
-
Culture your cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a broad range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Cell Viability Assay (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to identify the concentration range that shows a significant dose-dependent effect.
-
Phase 2: IC50 Determination
-
Cell Seeding and this compound Treatment:
-
Based on the results from Phase 1, select a narrower range of 6-8 this compound concentrations around the estimated 50% inhibition point.
-
Repeat the cell seeding and treatment steps as described in Phase 1, using these more refined concentrations.
-
Use the optimal incubation time determined in Phase 1.
-
-
Cell Viability Assay:
-
Perform the cell viability assay as described previously.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software (like GraphPad Prism) to calculate the IC50 value. The IC50 is the concentration of this compound that inhibits cell viability by 50%.
-
Mandatory Visualization
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for optimizing this compound concentration.
References
Technical Support Center: Investigation of HM03 Off-Target Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of potential off-target effects of the small molecule inhibitor, HM03.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug discovery?
A1: Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended biological targets in addition to its primary therapeutic target.[1][2] These unintended interactions can lead to a variety of adverse outcomes, including cellular toxicity, reduced therapeutic efficacy, and confounding experimental results that may lead to a misinterpretation of the compound's mechanism of action.[1] In the preclinical phase of drug development, unidentified off-target effects can be a major cause of costly failures in later clinical trials.[1] It is a widespread issue, as most small molecule drugs have been found to interact with multiple off-targets.[1]
Q2: What are the common causes of off-target effects for small molecule inhibitors like this compound?
A2: Several factors can contribute to the off-target effects of a small molecule inhibitor:
-
Structural Similarity: Many protein families, such as kinases, possess highly similar binding pockets (e.g., the ATP-binding pocket). An inhibitor designed for one member of the family may inadvertently bind to others.[1][2]
-
High Compound Concentration: Using this compound at concentrations significantly above its effective dose for the primary target increases the likelihood of it binding to lower-affinity, off-target molecules.[1][2]
-
Compound Promiscuity: The inherent physicochemical properties of a compound can predispose it to interact with multiple targets.[1][2]
-
Cellular Context: The relative expression levels of the intended target and potential off-targets within a specific cell type can influence the observed effects.
Q3: My cells are showing unexpected toxicity after treatment with this compound. How can I determine if this is an on-target or off-target effect?
A3: Distinguishing between on-target and off-target toxicity is a critical step. Here are some recommended approaches:
-
Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical structure that is known to inhibit the same primary target as this compound. If this second compound produces the same toxic phenotype, it strengthens the case for an on-target effect.
-
Target Expression Modulation: Use techniques like siRNA or shRNA to knock down the expression of the primary target.[3] If the toxicity is on-target, reducing the target's expression should rescue the cells from the toxic effects of this compound.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to its intended target in a cellular context.[1]
-
Broad Panel Screening: Profile this compound against a broad panel of potential off-targets, such as a kinase panel or a GPCR safety panel. This can help identify unintended targets that might be responsible for the observed toxicity.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
-
Possible Cause: Off-target effects at higher concentrations.
-
Troubleshooting Step: Perform a full dose-response curve for this compound. Off-target effects are often more pronounced at higher concentrations.[1] Identify the lowest effective concentration range for the desired on-target effect and conduct experiments within this range.
-
Possible Cause: The reporter system used in the assay is being directly affected by this compound.
-
Troubleshooting Step: If you are using a luciferase-based reporter assay, some compounds are known to directly inhibit the luciferase enzyme. Consider switching to an alternative reporter system, such as Green Fluorescent Protein (GFP) or β-lactamase, to validate your findings.[1]
-
Possible Cause: General cytotoxicity is confounding the assay results.
-
Troubleshooting Step: Run a standard cytotoxicity assay (e.g., LDH release or a resazurin-based viability assay) in parallel with your primary assay, using the same concentrations of this compound.[1] This will help you determine if the observed effects are due to specific inhibition or general cell death.
Issue 2: Difficulty validating a potential off-target identified from a screen.
-
Possible Cause: The interaction is of low affinity and not relevant in a cellular context.
-
Troubleshooting Step: Employ a secondary assay to confirm the interaction in cells. The Cellular Thermal Shift Assay (CETSA) is an excellent method for verifying target engagement within the cell.[1]
-
Possible Cause: The observed phenotype is due to downstream effects of the primary target inhibition, not the identified off-target.
-
Troubleshooting Step: Use a rescue experiment. If the off-target has a known function, try to rescue the phenotype by overexpressing a downstream effector or providing a metabolite that bypasses the inhibited step.
Quantitative Data Summary
The following tables present example data from off-target investigation studies for a hypothetical small molecule inhibitor, this compound.
Table 1: Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | % Inhibition |
| Primary Target Kinase A | 95% |
| Off-Target Kinase B | 85% |
| Off-Target Kinase C | 52% |
| Off-Target Kinase D | 15% |
| Off-Target Kinase E | 8% |
| This table summarizes results from a kinase profiling service, highlighting a potent primary off-target (Kinase B) and a moderately inhibited kinase (Kinase C) that warrant further investigation.[1] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for this compound
| Target Protein | Treatment | Melting Temperature (Tm) | ΔTm (°C) |
| Primary Target A | Vehicle | 48.5°C | - |
| Primary Target A | This compound (10 µM) | 53.2°C | +4.7°C |
| Off-Target B | Vehicle | 51.2°C | - |
| Off-Target B | This compound (10 µM) | 51.5°C | +0.3°C |
| This table shows that this compound significantly stabilizes its primary target in cells, as indicated by the large positive shift in melting temperature. In contrast, the minimal shift for Off-Target B suggests a weak or non-existent interaction in the cellular environment. |
Experimental Protocols
Protocol 1: Kinase Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, prepare serial dilutions to the desired final concentrations for the assay.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Treatment: Add the prepared dilutions of this compound to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle only).
-
Incubation: Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction to proceed.
-
Detection: Stop the reaction and use a suitable detection method (e.g., luminescence, fluorescence, or radioactivity) to measure the amount of product formed.
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound. Plot the data to determine IC50 values for both the on-target and any significant off-targets.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the direct binding of this compound to a target protein within intact cells.[1]
-
Cell Culture and Treatment: Culture the cells of interest to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specified period.
-
Cell Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a set time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thawing or another appropriate method.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using a method like Western Blot or ELISA.[1]
-
Analysis: Plot the amount of soluble target protein as a function of temperature. A successful ligand-binding event will stabilize the protein, resulting in a rightward shift of the melting curve compared to the vehicle-treated control.[1]
Visualizations
Caption: Experimental workflow for investigating this compound off-target effects.
Caption: On-target vs. potential off-target signaling pathways for this compound.
Caption: Troubleshooting logic for on- vs. off-target effects.
References
Technical Support Center: Improving the In Vivo Bioavailability of HM03
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of the hypothetical compound HM03.
Troubleshooting Guide
Issue 1: Low Oral Bioavailability of this compound Observed in Preclinical Models
Question: We are observing significantly lower than expected plasma concentrations of this compound after oral administration in our rat model. What are the potential causes and how can we troubleshoot this?
Answer:
Low oral bioavailability is a common challenge in drug development and can stem from several factors.[1][2] A systematic approach to troubleshooting this issue is crucial.
Potential Causes & Troubleshooting Steps:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal (GI) fluids, limiting its dissolution and subsequent absorption.[3]
-
Troubleshooting:
-
Characterize Solubility: Determine the pH-solubility profile of this compound.
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area for dissolution.[3][4] Techniques like jet milling or nano-wet milling can be employed.[5]
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound to an amorphous state, for example through spray drying, can enhance solubility.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the aqueous environment of the GI tract.[5][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the solubility of poorly soluble compounds.[4]
-
-
-
-
Low Permeability: this compound may not efficiently cross the intestinal epithelium.[6]
-
Troubleshooting:
-
In Vitro Permeability Assays: Use models like Caco-2 cell monolayers to assess the intrinsic permeability of this compound.
-
Strategies to Enhance Permeability:
-
-
-
First-Pass Metabolism: this compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug reaching systemic circulation.
-
Troubleshooting:
-
In Vitro Metabolic Stability: Assess the stability of this compound in liver microsomes or hepatocytes.
-
Route of Administration Comparison: Compare the bioavailability after oral and intravenous (IV) administration. A significant difference suggests a high first-pass effect.
-
-
Experimental Workflow for Troubleshooting Low Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
Issue 2: High Variability in this compound Plasma Concentrations Between Subjects
Question: We are observing high inter-individual variability in the pharmacokinetic (PK) profile of this compound in our animal studies. What could be the reasons, and how can we mitigate this?
Answer:
High variability in exposure can complicate the interpretation of efficacy and toxicology studies. The source of this variability needs to be identified.
Potential Causes & Troubleshooting Steps:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.
-
Troubleshooting:
-
Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed states to determine the impact of food on this compound absorption.
-
Standardize Dosing Conditions: Ensure consistent feeding schedules for all animals in your studies.
-
-
-
Formulation Performance: The formulation may not be robust, leading to inconsistent drug release.
-
Troubleshooting:
-
In Vitro Dissolution Testing: Perform dissolution studies under various conditions (e.g., different pH, biorelevant media) to assess the consistency of your formulation.
-
Formulation Optimization: Consider formulations that are less sensitive to GI conditions, such as solid dispersions or lipid-based systems.[4]
-
-
-
Genetic Polymorphisms: Differences in metabolic enzymes or transporters among subjects can lead to variable exposure.
-
Troubleshooting:
-
Identify Key Metabolic Pathways: Determine the primary enzymes responsible for this compound metabolism.
-
Phenotyping/Genotyping: If working with a genetically diverse animal model, consider phenotyping or genotyping for relevant metabolic enzymes.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacokinetic parameters I should be measuring for this compound?
A1: The most critical pharmacokinetic parameters to determine for assessing bioavailability and overall exposure are:
-
Clearance (CL): Measures the rate at which the body removes the drug.[7]
-
Volume of Distribution (Vd): Indicates the extent of drug distribution throughout the body.[7]
-
Half-life (t½): The time it takes for the drug concentration to decrease by half, which influences dosing frequency.[7]
-
Bioavailability (F): The fraction of the administered dose that reaches systemic circulation.[7]
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): Represents the total drug exposure over time.
Q2: How do I calculate the absolute oral bioavailability of this compound?
A2: To determine the absolute oral bioavailability, you need to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration. The formula is:
F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
An IV study is necessary as it provides 100% bioavailability as a reference.
Q3: What are some common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed:[4]
-
Micronization/Nanonization: Reducing the particle size increases the surface area for dissolution.[3][4]
-
Solid Dispersions: Dispersing the drug in a carrier matrix in an amorphous state can enhance solubility and dissolution.[4]
-
Lipid-Based Formulations: These can improve solubility and take advantage of lipid absorption pathways.[4][6] This includes solutions, suspensions, microemulsions, and nanoparticles.[6]
-
Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) can increase its solubility.[4]
-
Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[4]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Different Formulations
| Formulation | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 ± 0.5 | 250 ± 75 | 5% |
| Micronized Suspension | 10 | 150 ± 40 | 1.5 ± 0.5 | 900 ± 200 | 18% |
| Solid Dispersion | 10 | 450 ± 90 | 1.0 ± 0.3 | 2750 ± 550 | 55% |
| SEDDS | 10 | 600 ± 120 | 0.8 ± 0.2 | 3500 ± 700 | 70% |
| Intravenous (IV) | 2 | 2500 ± 300 | 0.08 | 5000 ± 800 | 100% |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle. Animals are fasted overnight before dosing but have free access to water.
-
Groups:
-
Group 1: this compound formulation (e.g., aqueous suspension) via oral gavage.
-
Group 2: Vehicle control via oral gavage.
-
Group 3: this compound in a suitable vehicle via intravenous injection (for bioavailability calculation).
-
-
Dosing:
-
Oral: Administer the formulation at the target dose (e.g., 10 mg/kg) using a gavage needle.
-
Intravenous: Administer the sterile solution at the target dose (e.g., 2 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the saphenous vein into EDTA-coated tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis with appropriate software. Calculate absolute bioavailability (F) by comparing the dose-normalized AUC from the oral group to the IV group.
Signaling Pathway and Logical Relationships
Diagram: Factors Influencing Oral Bioavailability
Caption: Key physiological barriers affecting the oral bioavailability of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. A Comprehensive Review of Challenges in Oral Drug Delivery Systems and Recent Advancements in Innovative Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 5. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 6. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 7. droracle.ai [droracle.ai]
Technical Support Center: HM03-Induced Cell Death
Welcome to the technical support center for researchers working with HM03 and related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in navigating experiments involving this compound-induced cell death.
General Information
The term "this compound" can refer to several different compounds in scientific literature, each with a distinct mechanism of action. This guide addresses three such compounds known to induce cell death in cancer research:
-
HM-3: An RGD-modified angiogenesis inhibitor.
-
HMDB (1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione): A beta-diketone compound that induces apoptosis.
-
Herbal Melanin (B1238610) (HM): A pigment extracted from Nigella sativa seeds.
Please identify the specific compound you are working with to find the most relevant information.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of cell death induced by these compounds?
A1: While all three compounds induce cell death, their mechanisms differ:
-
HM-3 acts as an angiogenesis inhibitor. At low doses, it exhibits anticancer activity, while at high doses, it may promote tumorigenesis by up-regulating AKT1 and MEK1.
-
HMDB induces apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the GADD153 gene.
-
Herbal Melanin (HM) induces apoptosis in a TLR4-dependent manner in certain cell lines, involving both the extrinsic (caspase-8 mediated) and intrinsic (mitochondrial) pathways.[1] It can also modulate the MAPK signaling pathway.[2][3]
Q2: I am not observing the expected levels of cell death. What are some common reasons?
A2: Several factors could contribute to lower-than-expected cell death:
-
Compound Concentration: Ensure you are using the optimal concentration for your cell line. The effect of these compounds is dose-dependent.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to these compounds.
-
Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Factors like cell density, passage number, and media components can influence the cellular response.
Q3: I am observing high levels of cell death in my control group. What could be the cause?
A3: High background cell death can be due to:
-
Suboptimal Cell Culture Conditions: Issues such as nutrient depletion, pH changes in the media, or microbial contamination can cause stress and cell death.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cells.
-
Solvent Toxicity: If the compound is dissolved in a solvent like DMSO, ensure the final concentration of the solvent in the culture media is not toxic to your cells. Run a vehicle-only control to test for solvent toxicity.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, XTT)
Problem: Inconsistent or unexpected results in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Some compounds can directly react with the assay reagents. Run a cell-free control with your compound and the assay reagent to check for direct chemical reactions. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Variable Incubation Times | Ensure consistent incubation times with both the compound and the assay reagent across all wells and plates. |
| Incomplete Reagent Solubilization | For assays like MTT, ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance. |
Apoptosis Assays (Annexin V/PI Staining)
Problem: Difficulty in distinguishing between apoptotic, necrotic, and viable cell populations.
| Possible Cause | Troubleshooting Step |
| Compensation Issues | Use single-color controls to set up proper compensation on the flow cytometer to correct for spectral overlap between fluorochromes. |
| Cell Clumping | Ensure a single-cell suspension before staining and analysis. Cell clumps can give false positive or negative results. |
| Delayed Analysis | Analyze cells as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. |
| Harsh Cell Detachment | For adherent cells, use a gentle detachment method to avoid membrane damage that can lead to false positives for PI staining. |
Reactive Oxygen Species (ROS) Detection
Problem: High background fluorescence or weak signal in ROS detection assays.
| Possible Cause | Troubleshooting Step |
| Probe Instability | Protect fluorescent probes from light and prepare fresh working solutions for each experiment. |
| Suboptimal Probe Concentration | Titrate the concentration of the ROS-sensitive probe to find the optimal concentration for your cell type and experimental conditions. |
| Cell Autofluorescence | Include an unstained cell control to assess the level of background autofluorescence. |
| Incorrect Timing | ROS production can be an early and transient event. Perform a time-course experiment to determine the optimal time point for measurement after compound treatment. |
Quantitative Data Summary
The following tables summarize the dose-dependent effects of Herbal Melanin (HM) on different cancer cell lines.
Table 1: Effect of Herbal Melanin (HM) on THP-1 Cell Viability
| HM Concentration (µg/mL) | Cell Viability (%) after 24h |
| 0 (Control) | 100 |
| 62.5 | Decreased |
| 125 | Decreased |
| 250 | Decreased |
| 500 | ~20 |
Data adapted from a study on THP-1 and HEK293 cells.[4]
Table 2: Apoptosis Induction by Herbal Melanin (HM) in THP-1 Cells after 24h
| HM Concentration (µg/mL) | Early Apoptosis (%) | Late Apoptosis (%) |
| 0 (Control) | ~2 | ~3 |
| 500 | ~8 | ~42 |
Data extracted from a study on the anti-proliferative effects of herbal melanin.
Table 3: IC50 Values of Herbal Melanin (HM) in Different Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| HEp-2 | >1000 |
| MDA-MB-231 | Not specified |
| HCT-116 | Not specified |
IC50 values can vary significantly between studies and experimental conditions.[5][6]
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis in your cells by treating with the desired concentration of this compound compound for the appropriate time. Include untreated cells as a negative control.
-
Harvest cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Intracellular ROS Detection Assay
This protocol uses a cell-permeable dye that fluoresces upon oxidation by ROS.
Materials:
-
Cell-permeable ROS-sensitive dye (e.g., DCFH-DA)
-
Culture medium
-
PBS or HBSS
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate.
-
Treat cells with the this compound compound for the desired time. Include a positive control (e.g., H₂O₂) and an untreated negative control.
-
Remove the treatment medium and wash the cells with warm PBS or HBSS.
-
Load the cells with the ROS-sensitive dye at the optimized concentration in serum-free medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a plate reader, flow cytometer, or visualize under a fluorescence microscope.
Western Blot for Apoptosis Markers
This protocol outlines the detection of key apoptosis-related proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Treat cells with the this compound compound and harvest.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Signaling Pathway and Workflow Diagrams
Dose-dependent effects of HM-3 on cancer cells.
HMDB-induced apoptosis signaling pathway.
Herbal Melanin-induced apoptosis via TLR4.
General experimental workflow for studying this compound-induced cell death.
References
- 1. Distinct anti-proliferative effects of herbal melanin on human acute monocytic leukemia THP-1 cells and embryonic kidney HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Herbal melanin inhibits colorectal cancer cell proliferation by altering redox balance, inducing apoptosis, and modulating MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HMDB 5.0: the Human Metabolome Database for 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
HM03 stability and storage issues
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and storage of HM03, a novel small molecule inhibitor. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and the reliability of their data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. Under these conditions, it is stable for up to 24 months. For short-term storage (up to 3 months), the lyophilized powder can be stored at 4°C.
Q2: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM. Once reconstituted, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -80°C. Under these conditions, the stock solution is stable for up to 6 months.
Q3: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can indicate that the compound has come out of solution. To address this, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly to redissolve the compound. If precipitation persists, it is recommended to prepare a fresh stock solution. To prevent this issue, ensure the DMSO used is anhydrous and that the stock solution is stored in tightly sealed vials to prevent moisture absorption.
Q4: Can I store this compound solutions at room temperature?
No, it is not recommended to store this compound solutions at room temperature for extended periods. This compound in solution is susceptible to degradation at room temperature, which can lead to a loss of biological activity. For working solutions in aqueous buffers, it is advisable to prepare them fresh for each experiment and use them within a few hours.
Q5: My experimental results with this compound are inconsistent. Could this be related to stability issues?
Inconsistent experimental results are a common consequence of compound instability. Several factors related to this compound stability could be contributing to this issue:
-
Improper Storage: Ensure both the lyophilized powder and stock solutions are stored at the recommended temperatures.
-
Multiple Freeze-Thaw Cycles: Avoid repeated freezing and thawing of stock solutions by preparing single-use aliquots.
-
Degradation in Aqueous Buffers: this compound may degrade in aqueous solutions over time. Prepare working solutions immediately before use.
-
Light Sensitivity: Protect this compound solutions from direct light exposure, as this can cause photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced Potency in Cellular Assays | 1. Degradation of this compound in stock solution. 2. Instability in cell culture media. | 1. Prepare a fresh stock solution from lyophilized powder. 2. Minimize the incubation time of this compound in media before adding to cells. Prepare fresh dilutions for each experiment. |
| Precipitation in Aqueous Buffer | 1. Low solubility of this compound in the chosen buffer. 2. Buffer pH affecting solubility. | 1. Consider using a buffer with a small percentage of a solubilizing agent (e.g., 0.1% BSA). 2. Evaluate the solubility of this compound at different pH values to determine the optimal buffer conditions. |
| Color Change of Stock Solution | 1. Oxidation of the compound. | 1. Discard the discolored solution. 2. When preparing new stock solutions, use anhydrous DMSO and ensure vials are tightly sealed. Consider purging the vial with an inert gas like argon or nitrogen before sealing. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Lyophilized this compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration based on the amount of this compound in the vial.
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. A brief warming to 37°C can aid in dissolution.
-
Aliquot the 10 mM stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a 100 µM working solution of this compound by diluting the 10 mM stock solution in PBS.
-
Immediately after preparation (T=0), inject an aliquot of the working solution into the HPLC system to obtain an initial purity profile.
-
Incubate the remaining working solution at room temperature (25°C), protected from light.
-
At various time points (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the incubated solution into the HPLC system.
-
Analyze the chromatograms to determine the percentage of intact this compound remaining at each time point relative to T=0. This will provide a stability profile of this compound in the aqueous buffer.
Visualizations
Caption: Workflow for this compound Preparation and Handling.
Technical Support Center: Overcoming Resistance to HM03 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with HM03, a selective HSPA5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1] HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) that plays a crucial role in protein folding, assembly, and quality control.[2] In cancer cells, which often experience high levels of ER stress due to rapid proliferation and protein synthesis, HSPA5 is frequently overexpressed to promote cell survival and resistance to therapy.[3][4] this compound exerts its anticancer activity by binding to the substrate-binding domain of HSPA5, inhibiting its function.[5] This disruption of HSPA5 activity leads to an accumulation of unfolded proteins, induction of the Unfolded Protein Response (UPR), and ultimately, apoptosis (programmed cell death) in cancer cells.[6][7]
Q2: My cancer cell line is showing reduced sensitivity to this compound treatment. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented, resistance to HSPA5 inhibitors can be inferred from the function of HSPA5 in cancer biology. Potential mechanisms include:
-
Upregulation of HSPA5 Expression: Cancer cells may adapt to this compound treatment by further increasing the expression of HSPA5, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect. Overexpression of HSPA5 is a known contributor to drug resistance in various cancers.[3][4]
-
Activation of Alternative Survival Pathways: Cells might activate compensatory signaling pathways to bypass the effects of HSPA5 inhibition. Pathways such as the PI3K/AKT/mTOR and MAPK/ERK have been implicated in promoting cell survival and can be activated in response to ER stress, potentially counteracting the pro-apoptotic effects of this compound.[8]
-
Alterations in the Unfolded Protein Response (UPR): While this compound induces the UPR, cancer cells can sometimes hijack this response for their survival. Chronic activation of the UPR can lead to the expression of pro-survival factors that mitigate the cytotoxic effects of ER stress.[9]
-
Increased Autophagy: Autophagy is a cellular process for degrading and recycling cellular components. In some contexts, increased autophagy can serve as a survival mechanism for cancer cells under stress, including that induced by HSPA5 inhibition.[10]
-
Drug Efflux Pumps: Although not directly reported for this compound, overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell, is a common mechanism of multidrug resistance in cancer.
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you can perform a series of experiments comparing the responses of your potentially resistant cell line to the parental, sensitive cell line:
-
Dose-Response Curve and IC50 Determination: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both cell lines. A significant rightward shift in the dose-response curve and a higher IC50 value for the suspected resistant line would indicate reduced sensitivity.
-
Apoptosis Assay: Treat both cell lines with a fixed concentration of this compound (e.g., the previously determined IC50 of the sensitive line) and measure the levels of apoptosis using methods like Annexin V/Propidium Iodide staining followed by flow cytometry or caspase activity assays. A lower percentage of apoptotic cells in the suspected resistant line would suggest resistance.
-
Western Blot Analysis: Compare the protein expression levels of HSPA5 and key markers of downstream signaling pathways (e.g., p-AKT, p-ERK, CHOP) in both cell lines, with and without this compound treatment. Increased HSPA5 expression or altered signaling in the resistant line could provide mechanistic insights.
Troubleshooting Guides
Guide 1: Interpreting Unexpected Cell Viability Assay Results
| Observed Problem | Potential Cause | Suggested Solution |
| Higher than expected IC50 value for this compound in a typically sensitive cell line. | Development of acquired resistance. | 1. Perform a new dose-response curve to confirm the IC50 shift. 2. Analyze HSPA5 expression levels via Western Blot or qPCR. 3. Evaluate activation of pro-survival pathways (e.g., PI3K/AKT, MAPK/ERK). 4. Consider combination therapy with inhibitors of the activated survival pathways. |
| Inconsistent IC50 values across experiments. | Experimental variability. | 1. Ensure consistent cell seeding density and passage number. 2. Verify the concentration and stability of the this compound stock solution. 3. Standardize incubation times and assay conditions. |
| This compound shows low efficacy even at high concentrations. | Intrinsic resistance of the cell line. | 1. Confirm high baseline expression of HSPA5 in the cell line. 2. Investigate the status of downstream apoptosis signaling pathways. 3. Screen for combination therapies that may sensitize the cells to this compound. |
Illustrative Quantitative Data for Troubleshooting (Hypothetical)
| Cell Line | Treatment | IC50 (µM) | Fold Resistance | HSPA5 Expression (Relative to Sensitive Control) | p-AKT Levels (Relative to Untreated Control) |
| Sensitive | This compound | 10 | 1 | 1.0 | 1.2 |
| Resistant | This compound | 50 | 5 | 3.5 | 4.0 |
Guide 2: Troubleshooting Apoptosis Assay Results
| Observed Problem | Potential Cause | Suggested Solution |
| Low percentage of apoptotic cells after this compound treatment in a sensitive cell line. | Suboptimal this compound concentration or incubation time. | 1. Titrate the concentration of this compound to ensure it is at or above the IC50. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for inducing apoptosis. |
| High background apoptosis in untreated control cells. | Poor cell health or harsh experimental conditions. | 1. Use cells from a lower passage number. 2. Ensure proper handling and culture conditions to maintain cell viability. 3. Optimize the staining procedure to minimize artifacts. |
| Resistant cells show similar levels of apoptosis to sensitive cells. | Resistance mechanism is cytostatic rather than anti-apoptotic. | 1. Perform a cell proliferation assay (e.g., BrdU incorporation) to assess the effect of this compound on cell division. 2. Investigate cell cycle arrest using flow cytometry analysis of DNA content. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (sensitive and suspected resistant)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.[4]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V Staining
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., IC50) for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of HSPA5 and Signaling Proteins
This protocol is for detecting changes in protein expression related to this compound resistance.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HSPA5, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathways involved in resistance to this compound treatment.
Caption: A logical workflow for investigating and overcoming this compound resistance.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. kumc.edu [kumc.edu]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. A human pan-cancer system analysis of heat shock protein family A member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining HM03 Delivery Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental delivery of the novel small molecule, HM03.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the delivery of this compound, offering potential causes and solutions to streamline your research.
| Issue | Potential Cause | Suggested Solution |
| Low this compound Potency or Efficacy | Poor solubility of this compound in aqueous solutions. | Prepare this compound in a suitable organic solvent like DMSO before diluting in aqueous media. Test a range of final solvent concentrations to ensure it does not affect cell viability. |
| Cellular efflux of this compound by transporters like P-glycoprotein (P-gp).[1] | Co-administer with a known efflux pump inhibitor to increase intracellular concentration. | |
| Degradation of this compound. | Assess the stability of this compound in your experimental media at 37°C over time. | |
| High Cellular Toxicity | Off-target effects of this compound at the concentration used. | Perform a dose-response curve to determine the optimal concentration with maximal effect and minimal toxicity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). | |
| Contamination of cell culture.[2] | Regularly test cell cultures for mycoplasma and other contaminants.[2] | |
| Inconsistent Results Between Experiments | Variation in cell confluency.[2][3] | Standardize the cell seeding density and ensure confluency is consistent at the time of treatment (typically 70-80%).[2][3] |
| High cell passage number.[2][3] | Use cells with a low passage number (<50) to maintain consistent cellular characteristics.[2][3] | |
| Variability in this compound preparation. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for solubilizing this compound?
For initial experiments, it is recommended to dissolve this compound in a sterile, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
2. How can I improve the intracellular delivery of this compound?
Several strategies can be employed to enhance the intracellular delivery of small molecules like this compound:
-
Nanoparticle Encapsulation: Formulating this compound within nanoparticles can protect it from degradation, improve solubility, and facilitate cellular uptake.[4]
-
Liposomal Delivery: Encapsulating this compound in liposomes can aid in its passage across the cell membrane.
-
Permeabilization Agents: In some instances, transient permeabilization of the cell membrane can be used, though this approach should be carefully optimized to minimize toxicity.
3. What are the critical factors to consider for successful this compound delivery in cell culture?
Successful delivery is influenced by several factors:
-
Cell Health: Ensure cells are healthy, actively dividing, and free from contamination.[2][3]
-
Cell Confluency: The optimal confluency for treatment is typically between 70-80%. Overly confluent or sparse cultures can lead to variable results.[2][3]
-
Passage Number: Use cells with a consistent and low passage number to avoid phenotypic drift.[2][3]
-
Serum Presence: Serum can sometimes interfere with the uptake of small molecules. If inconsistent results are observed, consider performing experiments in serum-free or reduced-serum media for the initial delivery phase.[2]
Experimental Protocols
Protocol 1: General Procedure for this compound Delivery to Adherent Cells
This protocol outlines a general method for applying this compound to adherent cell cultures.
Materials:
-
Adherent cells in culture
-
Complete growth medium (with or without serum, as optimized)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: The day before treatment, seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Working Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete growth medium to the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.
-
Cell Treatment: Carefully aspirate the old medium from the cells and gently add the medium containing the this compound working solution.
-
Incubation: Incubate the cells for the desired treatment duration at 37°C in a CO2 incubator.
-
Assay: Following incubation, proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).
Protocol 2: Nanoparticle-Mediated Delivery of this compound
This protocol provides a general workflow for encapsulating this compound in nanoparticles for enhanced delivery.
Materials:
-
This compound
-
Biodegradable polymer (e.g., PLGA)
-
Organic solvent (e.g., acetone)
-
Aqueous solution (e.g., polyvinyl alcohol)
-
Homogenizer or sonicator
Procedure:
-
Polymer-Drug Solution: Dissolve this compound and the polymer in the organic solvent.
-
Emulsification: Add the organic phase to the aqueous solution and emulsify using a homogenizer or sonicator to form nanoparticles.
-
Solvent Evaporation: Remove the organic solvent by evaporation.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation and wash to remove any unencapsulated this compound.
-
Characterization: Characterize the nanoparticles for size, surface charge, and drug loading efficiency.
-
Cell Treatment: Resuspend the this compound-loaded nanoparticles in cell culture medium and apply to cells as described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound delivery to cultured cells.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General guidelines for successful transfection [qiagen.com]
- 3. Transfection Guide | Overview of Transfection Methods | Promega [worldwide.promega.com]
- 4. Small-molecule delivery by nanoparticles for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing HM03 Toxicity in Animal Models
Welcome to the technical support center for HM03. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing toxicity associated with this compound in animal models. The following information is based on preclinical data and established principles of toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are the known off-target effects?
A1: this compound is a novel small molecule inhibitor of [Specify Target Pathway, e.g., tyrosine kinase XYZ]. While designed for high selectivity, preclinical studies have indicated potential off-target effects, primarily impacting rapidly dividing cells and organs with high metabolic activity. The most frequently observed toxicities in animal models are hepatotoxicity, nephrotoxicity, and neurotoxicity.
Q2: We are observing unexpected mortality in our mouse model at doses predicted to be sub-lethal. What are the potential causes?
A2: Unexpected in-life mortality can arise from several factors. It is crucial to first rule out any issues with the vehicle used for administration by including a vehicle-only control group. The strain, age, and underlying health status of the animal model can also significantly impact their susceptibility to this compound. Furthermore, the route and speed of administration can influence acute toxicity; for instance, rapid intravenous injection may lead to higher peak plasma concentrations and more severe adverse effects compared to slower infusion or oral administration.[1]
Q3: Our in vitro assays indicated low cytotoxicity for this compound, but we are observing significant in vivo toxicity. Why is there a discrepancy?
A3: Discrepancies between in vitro and in vivo toxicity are common. In vitro systems, such as cell lines, cannot fully replicate the complex physiological environment of a living organism. Factors that contribute to in vivo toxicity that may not be apparent in vitro include:
-
Metabolic Activation: The liver may metabolize this compound into a more toxic substance.[2]
-
Drug Distribution: The compound may accumulate in specific organs, reaching toxic concentrations.
-
Immune Response: The host's immune system may react to the compound or its metabolites.
-
Complex Inter-organ signaling: Toxicity in one organ can lead to secondary effects in others.
Troubleshooting Guides
Hepatotoxicity
Issue: Elevated liver enzymes (ALT, AST) and/or histopathological evidence of liver damage.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Direct Hepatocellular Injury | Dose Reduction: The most direct approach is to lower the dose of this compound. |
| Modify Dosing Schedule: Consider less frequent dosing to allow for hepatic recovery. | |
| Metabolic Activation to a Reactive Metabolite | Co-administration with an Antioxidant: Investigate the use of N-acetylcysteine (NAC) or other antioxidants, as reactive metabolites often induce oxidative stress.[3] |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analyze the relationship between exposure and toxicity to identify a therapeutic window. | |
| Idiosyncratic Drug-Induced Liver Injury (DILI) | Change Animal Strain: Some strains may be more susceptible to DILI. Consider using a different, well-characterized strain. |
Nephrotoxicity
Issue: Increased serum creatinine (B1669602) and BUN, and/or histopathological signs of kidney damage (e.g., tubular necrosis).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Direct Tubular Toxicity | Ensure Adequate Hydration: Dehydration can concentrate the drug in the renal tubules, exacerbating toxicity.[4] |
| Dose Adjustment: Lower the dose of this compound to reduce the concentration reaching the kidneys. | |
| Crystal Nephropathy | Formulation Optimization: Alter the formulation to improve the solubility of this compound and its metabolites. |
| Urinary pH Modification: Depending on the physicochemical properties of this compound, adjusting urinary pH might increase its solubility and excretion. | |
| Glomerular Injury | Monitor Blood Pressure: Drug-induced hypertension can contribute to glomerular damage. |
| Co-administration of Renoprotective Agents: Explore the use of agents that can mitigate kidney damage, although this requires further validation. |
Neurotoxicity
Issue: Observation of clinical signs such as tremors, ataxia, lethargy, or seizures.[5][6][7]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Blood-Brain Barrier Penetration | Pharmacokinetic Analysis: Measure the concentration of this compound and its metabolites in brain tissue. |
| Formulation Modification: If brain exposure is not required for efficacy, consider reformulating this compound to limit its ability to cross the blood-brain barrier. | |
| Off-Target Neuronal Receptor Interaction | In Vitro Receptor Screening: Conduct a broad panel of receptor binding assays to identify potential off-target interactions. |
| Structural Modification of this compound: If an off-target interaction is identified, medicinal chemistry efforts may be able to modify the structure of this compound to reduce this activity while retaining on-target efficacy. | |
| Excitotoxicity | Behavioral Scoring: Implement a detailed neurobehavioral scoring system to quantify the observed effects. |
| Electroencephalogram (EEG) Monitoring: In cases of suspected seizure activity, EEG monitoring can provide definitive evidence. |
Quantitative Data Summary
The following tables provide a summary of hypothetical toxicity data for this compound in a rodent model.
Table 1: Dose-Response Relationship for this compound-Induced Hepatotoxicity in Rats (14-day study)
| Dose (mg/kg/day) | Serum ALT (U/L) | Serum AST (U/L) | Histopathology Score (0-4) |
| Vehicle Control | 35 ± 5 | 60 ± 8 | 0 |
| 10 | 45 ± 7 | 75 ± 10 | 0.5 |
| 30 | 150 ± 25 | 250 ± 40 | 2.0 |
| 100 | 500 ± 70 | 800 ± 110 | 3.5 |
Values are presented as mean ± standard deviation. Histopathology score: 0 = normal; 1 = minimal; 2 = mild; 3 = moderate; 4 = severe hepatocellular necrosis.
Table 2: Biochemical Markers of Organ Damage Following a Single High Dose (100 mg/kg) of this compound in Mice
| Time Point | Serum ALT (U/L) | Serum Creatinine (mg/dL) |
| Pre-dose | 30 ± 4 | 0.4 ± 0.1 |
| 6 hours | 120 ± 20 | 0.5 ± 0.1 |
| 24 hours | 450 ± 60 | 1.2 ± 0.3 |
| 48 hours | 300 ± 50 | 0.8 ± 0.2 |
| 72 hours | 150 ± 25 | 0.5 ± 0.1 |
Values are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
Objective: To determine the acute oral toxicity of this compound and identify the approximate lethal dose.
Methodology:
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), 8-12 weeks old.
-
Acclimatization: Acclimate animals for at least 5 days prior to dosing.
-
Fasting: Fast animals overnight prior to dosing.
-
Dosing:
-
Administer a single oral dose of this compound to one animal. The starting dose should be based on preliminary data, or a default of 175 mg/kg.
-
Observe the animal for signs of toxicity for up to 48 hours.
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal receives a lower dose.
-
-
Observation: Observe all animals for 14 days for clinical signs of toxicity, body weight changes, and mortality.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
-
Data Analysis: Use appropriate statistical methods to estimate the LD50.
Protocol 2: Assessment of Hepatotoxicity in a 14-Day Repeat-Dose Study
Objective: To evaluate the potential for this compound to cause liver toxicity following repeated oral administration.
Methodology:
-
Animal Model: Use both male and female rodents (e.g., C57BL/6 mice), 6-8 weeks old.
-
Dose Groups: Include a vehicle control group and at least three dose levels of this compound (e.g., low, mid, high). A typical group size is 10 animals per sex.
-
Administration: Administer this compound daily via oral gavage for 14 consecutive days.
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis, including liver function tests (ALT, AST, ALP, bilirubin).
-
Organ Weights: Weigh the liver and other major organs.
-
Histopathology: Preserve the liver and other tissues in 10% neutral buffered formalin for histopathological examination.
Visualizations
Caption: General workflow for in vivo toxicity assessment of this compound.
Caption: Decision tree for troubleshooting adverse events in animal models.
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rodenticide Toxicity | Cornell Wildlife Health Lab [cwhl.vet.cornell.edu]
- 6. bbvsh.com [bbvsh.com]
- 7. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
adjusting HM03 treatment duration
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing HM03 in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, small-molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway. By binding to and inhibiting the kinase activity of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (p44/42 MAPK), leading to the downstream inhibition of cell proliferation, survival, and differentiation in susceptible cell lines.
Q2: In which cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in the upstream components of the MAPK/ERK pathway, such as BRAF (e.g., V600E) or RAS (e.g., KRAS, NRAS). Efficacy may be limited in cell lines with downstream mutations (e.g., in ERK) or in those driven by parallel signaling pathways. We recommend screening a panel of cell lines to determine the sensitivity of your specific model.
Q3: What is the recommended starting concentration and treatment duration for this compound?
A3: The optimal concentration and duration are highly dependent on the cell line and the specific experimental endpoint. For initial experiments, we recommend a dose-response study starting from 1 nM to 10 µM to determine the half-maximal inhibitory concentration (IC50). For treatment duration, a time-course experiment is recommended. A common starting point is 24 to 72 hours for cell viability assays and shorter time points (e.g., 1, 6, 24 hours) for target engagement and pathway inhibition studies.
Troubleshooting Guides
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to MEK inhibition. | Verify the mutation status of the MAPK pathway in your cell line (e.g., BRAF, RAS). Consider using a positive control cell line known to be sensitive to MEK inhibitors (e.g., A375 for BRAF V600E). |
| Suboptimal concentration of this compound was used. | Perform a dose-response experiment to determine the IC50 for your specific cell line. See the "Determining IC50 using a Cell Viability Assay" protocol below. |
| Insufficient treatment duration. | Conduct a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for inducing a biological response. |
| This compound degradation. | Ensure proper storage of this compound (-20°C). Prepare fresh dilutions from a stock solution for each experiment. |
Issue 2: High levels of p-ERK are still detected after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Treatment time was too short or too long. | Perform a time-course experiment (e.g., 30 min, 1, 2, 6, 12, 24 hours) to assess the kinetics of p-ERK inhibition. Maximal inhibition is often observed within a few hours. A rebound in p-ERK can sometimes occur at later time points due to feedback mechanisms. |
| Concentration of this compound was too low. | Titrate the concentration of this compound to ensure complete inhibition of MEK. A concentration of 10-100 times the IC50 for viability may be needed for robust pathway inhibition. |
| Issues with Western Blotting. | Ensure the quality of your antibodies and that your protein extraction and Western Blotting protocol are optimized. Include positive and negative controls. |
Experimental Protocols
Protocol 1: Determining IC50 using an MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for p-ERK Inhibition
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound or for different durations.
-
Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL substrate and an imaging system.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | BRAF Status | KRAS Status | IC50 (nM) |
| A375 | V600E | WT | 8 |
| HT-29 | V600E | WT | 15 |
| HCT116 | WT | G13D | 50 |
| MCF-7 | WT | WT | >1000 |
Table 2: Time-Dependent Inhibition of p-ERK in A375 Cells Treated with 100 nM this compound
| Treatment Duration | p-ERK Levels (% of Control) |
| 0 hours | 100% |
| 1 hour | 15% |
| 6 hours | 5% |
| 24 hours | 25% (slight rebound) |
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Workflow for optimizing this compound treatment duration and concentration.
Caption: Logical flowchart for troubleshooting unexpected results with this compound.
Technical Support Center: Troubleshooting HM03 Results
This guide is intended for researchers, scientists, and drug development professionals using HM03, a selective, ATP-competitive small molecule inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, this compound is designed to block the phosphorylation of ERK1/2, thereby inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival in many cancer types. This document provides answers to frequently asked questions and detailed protocols to help troubleshoot inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound in cell viability assays. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Culture Conditions: Ensure that cell density is consistent across all plates and that cells are in the logarithmic growth phase at the time of treatment. Over-confluency can alter cellular signaling pathways.[1]
-
Compound Stability and Solubility: this compound may be unstable or precipitate in culture media. Always prepare fresh stock solutions and dilute them in pre-warmed media immediately before use. Visually inspect for any precipitation.
-
Assay Incubation Times: The incubation time for both the compound treatment and the viability reagent (e.g., MTT) must be consistent. Optimize these times for your specific cell line.[2][3]
-
Vehicle Control: The final concentration of the vehicle (e.g., DMSO) must be consistent across all wells and kept below toxic levels (typically <0.1%).
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during treatment, but be aware this can also affect cell health and signaling.
Q2: Our Western blots show weak or no inhibition of phospho-ERK (p-ERK) after this compound treatment, even at high concentrations. What should we check?
A2: A lack of p-ERK inhibition can be due to several experimental variables:
-
Phosphatase Activity: It is critical to prevent the dephosphorylation of your target protein during sample preparation. Your lysis buffer must contain freshly added phosphatase and protease inhibitors, and all steps should be performed on ice or at 4°C.[1]
-
Transient Inhibition: The inhibitory effect of this compound might be transient. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point to observe maximum p-ERK inhibition.
-
Low Basal p-ERK Levels: The basal level of p-ERK in your unstimulated cells may be too low to detect a significant decrease. Consider stimulating the pathway with a growth factor (e.g., EGF) to increase the signal window.[1] To reduce high basal levels that can mask inhibitor effects, serum starvation for 12-24 hours before treatment is recommended.[1]
-
Antibody Issues: Your primary antibody may not be optimal. Ensure you have validated your p-ERK antibody and are using it at the recommended dilution. Include appropriate positive and negative controls.[4]
Q3: The background on our p-ERK Western blot is very high, obscuring the results. How can we reduce it?
A3: High background on a Western blot is often a result of non-specific antibody binding. Here are some optimization steps:
-
Blocking Buffer: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can cause high background.[5] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
-
Antibody Concentration: The concentrations of your primary or secondary antibodies may be too high. Titrate both antibodies to find the optimal concentration that gives a strong signal with low background.[5]
-
Washing Steps: Insufficient washing can lead to high background. Increase the duration and number of TBST washes after both primary and secondary antibody incubations.[1][5]
Q4: We see potent inhibition in our biochemical (enzyme) assay, but the effect is much weaker in our cell-based assays. Why is there a discrepancy?
A4: A discrepancy between biochemical and cellular assay results is common in drug discovery.[6] Several factors can explain this:
-
Cell Permeability: this compound may have poor membrane permeability, resulting in a lower effective intracellular concentration than what is used in the assay.[4]
-
High ATP Concentration in Cells: The intracellular concentration of ATP is in the millimolar range, which is much higher than the ATP concentrations typically used in biochemical assays. If this compound is an ATP-competitive inhibitor, its potency will likely be lower in a cellular environment.[7]
-
Efflux Pumps: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration and apparent potency.
-
Off-Target Effects: At higher concentrations, off-target effects may contribute to cellular phenotypes like toxicity, which are not directly related to MEK inhibition.[4]
Data Presentation
Quantitative data should be carefully recorded and analyzed to identify inconsistencies.
Table 1: Example of Inconsistent vs. Consistent this compound IC50 Values in a Cell Viability Assay
| Experiment ID | Cell Line | Seeding Density (cells/well) | Treatment Duration (h) | Assay Readout | IC50 (nM) | Notes |
| Inconsistent | HCT116 | 5,000 | 72 | Absorbance 570nm | 150 | |
| Results | HCT116 | 8,000 | 72 | Absorbance 570nm | 450 | Higher initial density |
| HCT116 | 5,000 | 96 | Absorbance 570nm | 80 | Longer treatment time | |
| Consistent | HCT116 | 5,000 | 72 | Absorbance 570nm | 145 | Protocol Standardized |
| Results | HCT116 | 5,000 | 72 | Absorbance 570nm | 155 | Protocol Standardized |
| HCT116 | 5,000 | 72 | Absorbance 570nm | 148 | Protocol Standardized |
Table 2: Example of Western Blot Quantification for p-ERK Inhibition by this compound
| Treatment Group | This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized Intensity) | Standard Deviation | % Inhibition |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.08 | 0% |
| This compound | 10 | 0.72 | ± 0.06 | 28% |
| This compound | 100 | 0.25 | ± 0.04 | 75% |
| This compound | 1000 | 0.08 | ± 0.03 | 92% |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only for background control.[2]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3][9]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[8] A reference wavelength of >650 nm can be used to subtract background.[3]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Total ERK
This protocol is for detecting changes in protein phosphorylation, a key indicator of kinase pathway activation.[10]
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.[10] To reduce basal pathway activity, serum-starve the cells for 12-24 hours if necessary.[1] Treat cells with varying concentrations of this compound for the optimized duration.
-
Cell Lysis: After treatment, place plates on ice and wash cells twice with ice-cold PBS.[10] Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors.[4] Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes.[11]
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[11] Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10][11]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel and separate proteins via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody and Detection: Wash the membrane three times with TBST.[4] Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10] Wash the membrane again and add an ECL substrate to visualize the protein bands using a digital imaging system.[10]
-
Stripping and Re-probing: To detect total ERK as a loading control, the membrane can be stripped. Incubate the membrane in a stripping buffer for 15-30 minutes, wash thoroughly, re-block, and then probe with a primary antibody for total ERK1/2.[4][11]
-
Data Analysis: Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal for each sample.[10]
Visualizations
Signaling Pathway
Caption: The MAPK/ERK signaling cascade with the inhibitory action of this compound on MEK1/2.
Experimental Workflow
Caption: Troubleshooting workflow for addressing inconsistent MTT assay results.
Logical Relationship Diagram
Caption: Potential causes for weak or absent p-ERK signal in Western blot analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. protocols.io [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
HM03 solubility in different solvents
This technical support center provides essential information for researchers, scientists, and drug development professionals working with HM03, a potent and selective HSPA5 inhibitor. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and solubility data to facilitate your research.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound in experimental settings.
Q1: My this compound powder is difficult to dissolve. What should I do?
A1: this compound is a hydrophobic molecule and may require specific conditions to fully dissolve. We recommend using dimethyl sulfoxide (B87167) (DMSO) as the primary solvent for creating stock solutions. If dissolution is slow, gentle warming and sonication can be applied. For a 125 mg/mL concentration in DMSO, sonication is recommended.[1] Ensure you are using anhydrous, high-purity DMSO, as the presence of water can significantly decrease solubility.[2]
Q2: I observe precipitation when I dilute my this compound stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue for hydrophobic compounds. To avoid this, consider the following:
-
Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit. Try diluting your stock solution further.
-
Use a surfactant or co-solvent: For in vivo studies, a formulation containing co-solvents like PEG300 and a surfactant like Tween-80 can improve solubility and stability in aqueous environments. A tested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Pre-warm the aqueous media: Having the aqueous buffer at a slightly elevated temperature (e.g., 37°C) before adding the DMSO stock can sometimes help.
-
Add the stock solution slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
Q3: What is the recommended storage condition for this compound solutions?
A3: this compound in powder form should be stored at -20°C for long-term stability (up to 3 years).[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Is this compound soluble in ethanol (B145695)?
A4: Yes, this compound is reported to be soluble in ethanol at a concentration of at least 10 mg/mL.[3][4] However, for higher concentrations, DMSO is the recommended solvent.
Q5: What is the primary mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of HSPA5 (Heat shock 70kDa protein 5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[5][6] HSPA5 is a master regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway. By inhibiting HSPA5, this compound can induce ER stress and has shown anticancer activity.[6][7]
Solubility Data
The solubility of this compound in various solvents is summarized in the table below. This data is crucial for preparing stock solutions and experimental media.
| Solvent | Concentration | Method/Remarks |
| DMSO | 125 mg/mL (approx. 270 mM)[1] | Sonication is recommended for complete dissolution.[1] |
| 100 mg/mL[5] | - | |
| ≥10 mg/mL[4] | - | |
| Ethanol | ≥10 mg/mL[4] | - |
| Water | Insoluble | As a hydrophobic molecule, this compound is practically insoluble in water. |
| In Vivo Formulation | 5 mg/mL (approx. 10.8 mM)[1] | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1] |
Experimental Protocols
Protocol for Determining the Equilibrium Solubility of this compound (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific solvent.
1. Materials:
- This compound powder (CAS: 500565-15-1)
- Selected solvent (e.g., DMSO, Ethanol, Phosphate-Buffered Saline)
- Glass vials with screw caps
- Thermostatically controlled shaker or water bath
- Analytical balance
- Pipettes
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
2. Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the selected solvent in a glass vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vial to stand at the experimental temperature for at least 1 hour to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered supernatant by comparing its response to the calibration curve. This concentration represents the equilibrium solubility of this compound in the selected solvent at the experimental temperature.
-
Signaling Pathway and Experimental Workflow Visualization
HSPA5-Mediated Unfolded Protein Response (UPR) Pathway
This compound is an inhibitor of HSPA5 (BiP/GRP78), a key regulator of endoplasmic reticulum (ER) homeostasis. The following diagram illustrates the central role of HSPA5 in the Unfolded Protein Response (UPR) pathway. Under normal conditions, HSPA5 binds to and inactivates the ER stress sensors PERK, IRE1, and ATF6. Upon ER stress (e.g., accumulation of unfolded proteins), HSPA5 dissociates from these sensors to chaperone the unfolded proteins, leading to the activation of the UPR signaling cascades.
Caption: HSPA5's role in the Unfolded Protein Response (UPR) pathway.
Workflow for Experimental Solubility Determination
The following diagram outlines the logical workflow for determining the solubility of a compound like this compound using the shake-flask method.
Caption: Workflow for experimental solubility determination.
References
- 1. This compound | HSP | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 500565-15-1 | Cayman Chemical | Biomol.com [biomol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. abmole.com [abmole.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Compound Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of compound precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why did my compound (HM03) precipitate immediately after adding it to the cell culture medium?
A1: Immediate precipitation, often called "crashing out," typically occurs when a compound dissolved in a strong organic solvent (like DMSO) is introduced into an aqueous environment like cell culture media, where its solubility is much lower.[1] This rapid solvent exchange leads to the compound coming out of solution.
Q2: My compound appeared soluble initially but precipitated over time in the incubator. What could be the cause?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Shifts: Changes in temperature between room temperature and the incubator (e.g., 37°C) can decrease the solubility of some compounds.[2][3][4]
-
pH Changes: The CO2 environment in an incubator can alter the pH of the media, which can affect the solubility of pH-sensitive compounds.[2]
-
Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time, leading to precipitation.[2][3]
-
Evaporation: Evaporation of media from culture plates can increase the concentration of the compound and other media components, leading to precipitation.[3]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should typically be kept below 0.5%.[5] However, the tolerance can be cell-line dependent, so it is best to determine the maximum tolerable concentration for your specific cells.[5][6]
Q4: How can I distinguish between compound precipitation and microbial contamination?
A4: While both can cause turbidity in the media, a microscopic examination can help differentiate them.[2] Chemical precipitates often appear as amorphous or crystalline structures, while microbial contamination will show characteristic shapes and motility (in the case of bacteria) or filamentous growth (for fungi).[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Media
Problem: A precipitate forms immediately when the compound stock solution (e.g., in DMSO) is added to the cell culture medium.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of the compound exceeds its aqueous solubility limit.[1][2] | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[1] |
| Rapid Dilution | Adding a concentrated stock directly to a large volume of media causes rapid solvent exchange.[1] | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[1][2] Add the compound dropwise while gently vortexing the media.[1] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[1] | Always use pre-warmed (37°C) cell culture media for dilutions.[1][2] |
| Poor Aqueous Solubility | The compound is inherently hydrophobic and has low solubility in aqueous solutions.[5][7] | Prepare a high-concentration stock in an appropriate organic solvent (e.g., DMSO) and use a minimal volume for dilution.[2][7] |
Issue 2: Delayed Precipitation in the Incubator
Problem: The compound solution is initially clear but a precipitate forms after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting solubility.[3][4] | Minimize the time culture vessels are outside the incubator. Consider using a microscope with an integrated incubator for frequent observation. |
| Media Evaporation | Loss of water from the media increases the concentration of all components, potentially exceeding the solubility limit.[3] | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[3] |
| pH Shift | The CO2 concentration in the incubator can alter the pH of the media over time, affecting compound solubility.[2] | Ensure the media is properly buffered for the incubator's CO2 concentration. Consider using media with HEPES buffer for more stable pH.[5] |
| Interaction with Media Components | The compound may interact with salts, proteins, or other media components over time.[2][3] | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if compatible with your cell line.[7] |
| Stock Solution Instability | The compound may be precipitating out of the stock solution due to improper storage or repeated freeze-thaw cycles.[2] | Visually inspect the stock solution before use. If a precipitate is present, gently warm and vortex to redissolve.[7] Prepare fresh stock solutions frequently and aliquot to minimize freeze-thaw cycles.[2] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration
This protocol helps determine the highest concentration of your compound that remains soluble in your specific cell culture medium.
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare a series of dilutions of your compound in pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the stock solution to the pre-warmed media. Vortex each tube or mix each well immediately and thoroughly after adding the stock solution.[7]
-
Incubate the tubes or plate at 37°C in a CO2 incubator for a period that mimics your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or sediment) at different time points (e.g., 0, 2, 6, and 24 hours).[1][2]
-
For a more quantitative assessment, you can measure the absorbance of the solutions at 600 nm. An increase in absorbance indicates precipitation.[1]
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration for your experimental conditions.[2]
Protocol 2: Stepwise Dilution for Adding Compound to Media
This protocol minimizes the risk of immediate precipitation when preparing your final working solution.
Materials:
-
High-concentration compound stock solution (e.g., 100 mM in DMSO)
-
100% DMSO
-
Complete cell culture medium (with serum, if applicable), pre-warmed to 37°C
Methodology:
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure it is fully dissolved.[1]
-
Create an Intermediate Dilution: Pre-warm your complete cell culture medium to 37°C. First, dilute your high-concentration stock in DMSO to a lower concentration (e.g., 1 mM).[1]
-
Prepare the Final Working Solution: Add a small volume of the intermediate DMSO stock to the pre-warmed medium while gently vortexing.[1] For example, add 1 µL of a 1 mM stock to 1 mL of medium to achieve a 1 µM final concentration with 0.1% DMSO.[1]
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Recommended stepwise dilution protocol.
References
cell line specific responses to HM03
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HM03, an RGD-modified angiogenesis inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as HM-3, is a synthetic peptide modified with an Arginine-Glycine-Aspartate (RGD) sequence. This modification allows it to act as an antagonist of integrins, which are cell surface receptors crucial for cell-adhesion and signaling. By binding to integrins on endothelial cells, this compound can inhibit angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. At low concentrations, this compound effectively inhibits endothelial cell migration and proliferation, leading to its anti-cancer effects.
Q2: I'm observing unexpected pro-tumorigenic effects with this compound. What could be the cause?
A2: this compound exhibits a dose-dependent dual function. While low doses of this compound have anti-cancer activity, high doses have been observed to promote tumorigenesis and tumor metastasis.[1] This paradoxical effect is attributed to the upregulation of the transcription of AKT1 and MEK1 at high concentrations of this compound.[1] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal therapeutic window.
Q3: Which signaling pathways are affected by this compound?
A3: At low, anti-angiogenic concentrations, this compound primarily targets the integrin signaling pathway. By binding to integrins, it can inhibit the phosphorylation of downstream signaling molecules such as Focal Adhesion Kinase (FAK) and Src. At high, pro-tumorigenic concentrations, this compound has been shown to upregulate the transcription of AKT1 and MEK1, key components of the PI3K/AKT and MAPK/ERK pathways, respectively.[1]
Q4: In which cancer cell lines has this compound shown activity?
A4: this compound has demonstrated inhibitory effects on endothelial cells (HUVECs) and in xenograft models of human hepatoma (SMMC-7721), human gastric cancer (MGC-803), and human non-small cell lung cancer (H460). However, the specific response is highly dependent on the concentration used.
Troubleshooting Guide
Issue 1: Inconsistent results in cell viability/proliferation assays (e.g., MTT assay).
-
Possible Cause 1: Incorrect this compound concentration.
-
Troubleshooting Tip: As this compound has a dual dose-dependent effect, it is critical to perform a thorough dose-response experiment. We recommend starting with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the "low" (inhibitory) and "high" (stimulatory) concentration ranges for your specific cell line.
-
-
Possible Cause 2: Cell seeding density.
-
Troubleshooting Tip: Ensure a consistent and optimal cell seeding density for your multi-well plates. Overly confluent or sparse cultures can lead to variability in results. Refer to the detailed experimental protocol below for recommended seeding densities.
-
-
Possible Cause 3: Incubation time.
-
Troubleshooting Tip: The duration of this compound exposure can significantly impact the outcome. Test different incubation times (e.g., 24, 48, 72 hours) to determine the optimal time point for observing the desired effect in your cell line.
-
Issue 2: Difficulty detecting changes in AKT and MEK phosphorylation by Western Blot.
-
Possible Cause 1: Suboptimal this compound concentration or treatment time.
-
Troubleshooting Tip: To observe the upregulation of p-AKT and p-MEK, ensure you are using a "high" concentration of this compound as determined by your dose-response experiments. The activation of these pathways may also be transient, so a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes of treatment) is recommended to identify the peak of phosphorylation.
-
-
Possible Cause 2: Issues with antibody quality or protocol.
-
Troubleshooting Tip: Use validated antibodies specific for the phosphorylated forms of AKT (e.g., p-AKT Ser473) and MEK1/2. Ensure proper protein lysis, quantification, and blotting procedures are followed. Refer to the detailed Western Blot protocol below for guidance.
-
Quantitative Data
Table 1: Dose-Dependent Effects of this compound on Cancer Cell Lines
| Cell Line | Assay Type | Low Dose Effect (Concentration) | High Dose Effect (Concentration) |
| HUVEC | Migration Assay | Inhibition | Not Reported |
| SMMC-7721 | In vivo Xenograft | Tumor Inhibition | Potential for Reduced Inhibition/Promotion |
| MGC-803 | In vivo Xenograft | Tumor Inhibition | Potential for Reduced Inhibition/Promotion |
| H460 | In vivo Xenograft | Tumor Inhibition | Potential for Reduced Inhibition/Promotion |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., SMMC-7721, MGC-803, H460) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
This compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same solvent concentration used for this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p-AKT and p-MEK
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with "low" and "high" concentrations of this compound for the predetermined optimal time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), AKT, p-MEK1/2, and MEK1/2 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Dose-dependent signaling pathways of this compound.
Caption: Experimental workflow for characterizing this compound responses.
References
Validation & Comparative
HM03 in the Landscape of HSPA5 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 78-kDa glucose-regulated protein (GRP78), also known as heat shock 70-kDa protein 5 (HSPA5) or BiP, is a critical molecular chaperone in the endoplasmic reticulum (ER). Its role in protein folding, assembly, and quality control makes it a key regulator of the unfolded protein response (UPR). In the high-stress microenvironment of tumors, HSPA5 is often overexpressed, contributing to cancer cell survival, proliferation, and therapeutic resistance. This has established HSPA5 as a promising target for novel anticancer therapies. This guide provides a comparative analysis of HM03, a potent and selective HSPA5 inhibitor, against other known inhibitors, supported by experimental data and detailed methodologies.
Quantitative Performance of HSPA5 Inhibitors
The following tables summarize the in vitro efficacy of this compound and other notable HSPA5 inhibitors across various cancer cell lines. The data, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition), offer a quantitative comparison of their potency.
| Inhibitor | Cell Line | Assay Type | IC50 / GI50 (µM) | Citation |
| This compound | HCT116 (Colon) | Cell Viability | >50% inhibition at 25 µM (18% survival) | [1][2] |
| HA15 | A375 (Melanoma) | Cell Viability | 1 - 2.5 | [3][4] |
| Melanoma Cell Lines | Cell Viability | 10 (decreased viability) | [4] | |
| VER-155008 | HCT116 (Colon) | Cell Proliferation | 5.3 | [5][6] |
| HT29 (Colon) | Cell Proliferation | 12.8 | [5] | |
| BT474 (Breast) | Cell Proliferation | 10.4 | [5] | |
| MDA-MB-468 (Breast) | Cell Proliferation | 14.4 | [5] | |
| 211H (Mesothelioma) | Cell Viability | 2.2 | [7] | |
| H2452 (Mesothelioma) | Cell Viability | 1.5 | [7] | |
| H28 (Mesothelioma) | Cell Viability | 3.1 | [7] | |
| GRP78-IN-3 | U251 (Glioblastoma) | Spheroid Tumor Model | Potent inhibition | [8] |
| H520 (Lung) | Spheroid Tumor Model | Potent inhibition | [8] | |
| HspA5 (in vitro) | - | 0.59 | [8][9] | |
| HspA9 (in vitro) | - | 4.3 | [8][9] | |
| HspA2 (in vitro) | - | 13.9 | [8][9] | |
| JG-98 | MDA-MB-231 (Breast) | Cell Viability (MTT) | 0.4 (EC50) | [10][11] |
| MCF7 (Breast) | Cell Viability (MTT) | 0.7 (EC50) | [10][11] | |
| 22Rv1 (Prostate) | Cell Proliferation | 0.15 | [12] | |
| PC3 (Prostate) | Cell Proliferation | 0.07 | [12] | |
| Hsp70-Bag1 (in vitro) | - | 0.6 | [11] | |
| Hsp70-Bag2 (in vitro) | - | 1.2 | [11] | |
| Hsp70-Bag3 (in vitro) | - | 1.6 | [11] |
Mechanism of Action and Signaling Pathways
HSPA5 inhibitors primarily function by disrupting the chaperone's activity, leading to an accumulation of unfolded proteins in the ER. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or overwhelming ER stress, as induced by these inhibitors, can shift the UPR towards apoptosis, leading to cancer cell death.
The general mechanism of action for many HSPA5 inhibitors involves binding to either the ATPase domain or the substrate-binding domain of the protein. This compound, for instance, is reported to bind to the substrate-binding channel of HSPA5.[1] This interference with HSPA5's function leads to the activation of the three main UPR branches mediated by IRE1α, PERK, and ATF6.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to evaluate the performance of HSPA5 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
HSPA5 inhibitor stock solution (e.g., this compound in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the HSPA5 inhibitor in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the results to determine the IC50 or GI50 value.
Concluding Remarks
This compound demonstrates notable inhibitory activity against HSPA5, positioning it as a valuable tool for cancer research. While direct comparative studies with a broad range of other inhibitors are still emerging, the available data suggests its potency is within a relevant therapeutic window, particularly in colon cancer cell lines. The other inhibitors highlighted, such as HA15, VER-155008, GRP78-IN-3, and JG-98, offer a spectrum of potencies and selectivities, providing researchers with a diverse toolkit to probe the function of HSPA5 in various cancer contexts. Further head-to-head studies are warranted to fully elucidate the comparative advantages of this compound in preclinical models. The methodologies and pathway diagrams provided in this guide offer a foundational framework for such investigations.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HA15 | BiP/GRP78/HSPA5 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Neutral analogs of the heat shock protein 70 (Hsp70) inhibitor, JG-98 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HSPA5 Inhibitors: HM03 vs. HA15
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the 78 kDa glucose-regulated protein (GRP78), also known as HSPA5 or BiP, has emerged as a critical therapeutic target. HSPA5 is a key chaperone protein of the endoplasmic reticulum (ER) that plays a central role in the unfolded protein response (UPR). In the high-stress tumor microenvironment, cancer cells upregulate HSPA5 to promote survival, protein folding, and resistance to therapy. Consequently, inhibitors of HSPA5 are a promising class of anti-cancer agents.
This guide provides a comparative overview of two potent and selective HSPA5 inhibitors: HM03 and HA15. While direct head-to-head comparative studies are not extensively available in the public domain, this document synthesizes the existing data to offer a comprehensive comparison of their biochemical properties, cellular effects, and therapeutic potential.
At a Glance: Key Properties of this compound and HA15
| Feature | This compound | HA15 |
| Target | HSPA5 (GRP78/BiP) | HSPA5 (GRP78/BiP) |
| Mechanism of Action | Selective inhibitor of HSPA5, leading to ER stress, apoptosis, and autophagy. | Specific inhibitor of the ATPase activity of HSPA5, inducing ER stress, apoptosis, and autophagy. |
| Reported Anti-Cancer Activity | Demonstrates activity against various cancer cell lines, including colon cancer. | Shows potent activity against melanoma cells, including those resistant to BRAF inhibitors, as well as lung, breast, and pancreatic cancer cells. |
| In Vivo Efficacy | Exhibits tumor inhibition in preclinical models. | Demonstrates significant anti-tumor effects in xenograft mouse models of melanoma with no apparent toxicity to normal tissues. |
Quantitative Analysis: Potency and Efficacy
Direct comparative IC50 values for this compound and HA15 across a broad panel of cell lines from a single study are not currently available. The following table summarizes the reported potency of each compound in specific cancer cell lines based on separate studies.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | HCT116 (Colon Carcinoma) | Exhibits over 50% inhibition at 25 µM | |
| HA15 | A375 (Melanoma) | ~1-2.5 µM | |
| HA15 | A549 (Lung Carcinoma) | Dose- and time-dependent decrease in viability | |
| HA15 | H460 (Lung Carcinoma) | Dose- and time-dependent decrease in viability | |
| HA15 | H1975 (Lung Carcinoma) | Dose- and time-dependent decrease in viability |
Note: The inhibitory concentrations are dependent on the specific cell line and assay conditions. Direct comparisons of potency should be made with caution.
Mechanism of Action: Inducing Cancer Cell Death
Both this compound and HA15 exert their anti-cancer effects by targeting HSPA5, a master regulator of ER homeostasis. Inhibition of HSPA5 disrupts its chaperoning function, leading to an accumulation of unfolded proteins in the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR). While the UPR is initially a pro-survival mechanism, sustained and overwhelming ER stress pushes the cell towards programmed cell death (apoptosis) and autophagy.
A Comparative Analysis of the Anticancer Effects of HM03 and Other Angiogenesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of the investigational agent HM03 (also referred to as HM-3) and its human serum albumin fusion protein, HM-3-HSA, against established angiogenesis inhibitors: Bevacizumab, Sunitinib, and Sorafenib. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer an objective assessment for research and drug development purposes.
Executive Summary
This compound is an RGD-modified oligopeptide designed as an angiogenesis inhibitor. It has demonstrated a dose-dependent dual functionality, exhibiting anticancer properties at low concentrations and potentially pro-tumorigenic effects at higher doses. To enhance its pharmacokinetic profile, a fusion protein, HM-3-HSA, has been developed. This guide compares the in vitro and in vivo anticancer activities of this compound and HM-3-HSA with those of the widely used angiogenesis inhibitors Bevacizumab, a monoclonal antibody targeting VEGF-A, and Sunitinib and Sorafenib, both multi-targeted tyrosine kinase inhibitors. While the available data indicates promising anticancer activity for this compound and its derivatives, direct comparison is challenging due to the use of different experimental models and conditions in the existing literature.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the anticancer effects of this compound, HM-3-HSA, and the comparator drugs. It is important to note that the data has been collected from various studies, and direct comparisons should be made with caution due to differences in cell lines and experimental setups.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 Value (µM) | Reference |
| HM-3-HSA | B16F10 (Murine Melanoma) | 0.25 ± 0.08 | [1] |
| HSA-HM-3 | B16F10 (Murine Melanoma) | 0.38 ± 0.14 | [1] |
| Sunitinib | 786-O (Renal Cell Carcinoma) | 4.6 | [2] |
| ACHN (Renal Cell Carcinoma) | 1.9 | [2] | |
| Caki-1 (Renal Cell Carcinoma) | 2.8 | [2] | |
| MCF-7 (Breast Cancer) | 4.77 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 2.23 | [3] | |
| Sorafenib | HepG2 (Hepatocellular Carcinoma) | 4.5 - 7.10 | [4][5] |
| Huh7 (Hepatocellular Carcinoma) | 11.03 | [5] | |
| HCT-116 (Colorectal Carcinoma) | Data not uniformly reported in µM | ||
| Bevacizumab | Not applicable (targets extracellular VEGF-A) | - |
Table 2: In Vivo Antitumor Efficacy
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Reference |
| HM-3 | HCT-116 Xenograft (Nude Mice) | 3 mg/kg | 71.5% (by tumor mass) | |
| 12 mg/kg | 59.2% (by tumor mass) | |||
| 48 mg/kg | 36.0% (by tumor mass) | |||
| HM-3-HSA | B16F10 Xenograft | Not specified | 56% | [1] |
| HSA-HM-3 | B16F10 Xenograft | Not specified | 36% | [1] |
| Sunitinib | Neuroblastoma Xenograft (NOD/SCID Mice) | 20 mg/kg, oral gavage, daily for 14 days | Significant tumor growth reduction | |
| Sorafenib | Orthotopic Anaplastic Thyroid Carcinoma Xenograft (Nude Mice) | 40 mg/kg, p.o. daily | 63% | |
| 80 mg/kg, p.o. daily | 93% | |||
| Bevacizumab | Colorectal Cancer Xenograft (Mice) | 10 mg/kg, intraperitoneal, twice weekly for 2 weeks | Varies depending on the xenograft model |
Signaling Pathways and Mechanisms of Action
The anticancer effects of these agents are mediated through their interference with key signaling pathways involved in angiogenesis and tumor cell proliferation.
This compound and HM-3-HSA Signaling Pathway
This compound and its fusion protein HM-3-HSA primarily target integrins on the surface of endothelial and tumor cells. At therapeutic (low) doses, this interaction is believed to inhibit downstream signaling pathways crucial for cell migration, invasion, and proliferation. However, at high doses, HM-3 has been observed to upregulate the transcription of AKT1 and MEK1, potentially promoting tumorigenesis.
Caption: this compound/HM-3-HSA Signaling Pathways at Low and High Doses.
Comparator Drug Signaling Pathways
Bevacizumab, Sunitinib, and Sorafenib target different components of the angiogenesis signaling cascade.
Caption: Mechanisms of Action for Comparator Angiogenesis Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide. Specific parameters for this compound/HM-3-HSA studies are included where available; however, some details were not fully reported in the source literature.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., HM-3-HSA, Sunitinib, Sorafenib) for a specified period (typically 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert MTT to formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
In Vivo Xenograft Tumor Growth Assay
Objective: To evaluate the in vivo antitumor efficacy of a compound on tumor growth in an animal model.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., HCT-116, B16F10) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered according to a specific dosage and schedule (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are then excised and weighed.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume or weight in the treatment group to the control group.
Caption: General Workflow for an In Vivo Xenograft Study.
Cell Migration and Invasion Assays (Boyden Chamber Assay)
Objective: To assess the effect of a compound on the migratory and invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert (Boyden chamber) with a porous membrane is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the membrane is left uncoated.
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant: A chemoattractant (e.g., serum-containing medium) is added to the lower chamber.
-
Compound Treatment: The test compound is added to the upper chamber with the cells.
-
Incubation: The chambers are incubated for a period that allows for cell migration or invasion (typically 12-48 hours).
-
Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining and Quantification: Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope. The results are expressed as the percentage of migration/invasion relative to the control.
Note on HM-3-HSA Protocols: While it has been reported that HM-3-HSA significantly suppresses the migration and invasion of HCT-116, SMMC-7721, and B16F10 cell lines, the specific concentrations and incubation times used in these assays were not detailed in the available literature. Similarly, for the in vivo B16F10 lung metastasis model, while HM-3-HSA was shown to inhibit pulmonary metastases, a detailed protocol was not provided.
Conclusion
The available preclinical data suggests that this compound and its longer-acting fusion protein, HM-3-HSA, are promising anti-angiogenic agents with potent anticancer activity, particularly at low doses. The unique dose-dependent dual functionality of this compound warrants further investigation to establish a safe and effective therapeutic window.
A direct, quantitative comparison with established drugs like Bevacizumab, Sunitinib, and Sorafenib is currently limited by the heterogeneity of the available data. To facilitate a more definitive comparative assessment, future studies on this compound and HM-3-HSA should include:
-
Standardized in vitro cytotoxicity screening against a panel of cancer cell lines for which data on comparator drugs is widely available.
-
Head-to-head in vivo xenograft studies comparing this compound/HM-3-HSA with at least one of the established angiogenesis inhibitors under identical experimental conditions.
-
Detailed dose-response studies in vivo to thoroughly characterize the therapeutic window and the transition to pro-tumorigenic effects.
-
Comprehensive pharmacokinetic and pharmacodynamic analyses to further understand the in vivo behavior of these novel agents.
This guide provides a foundational comparison based on current knowledge. As more research on this compound and HM-3-HSA becomes available, a more precise and direct comparison with existing therapies will be possible, which will be crucial for guiding its potential clinical development.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for a thorough review of the primary literature. The direct comparison of data from different studies should be interpreted with caution.
References
- 1. Effectiveness of HM-3-HSA on Inhibiting Cancer Cell Migration and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HM03 vs. Cisplatin: A Comparative Analysis of Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational HSPA5 inhibitor, HM03, and the established chemotherapeutic agent, cisplatin (B142131). The information is based on publicly available preclinical data. Direct comparative studies of this compound and cisplatin have not been published; therefore, this guide presents a summary of their individual properties and efficacy in specific contexts to facilitate an indirect comparison.
Introduction
This compound is a potent and selective small molecule inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a key chaperone protein in the endoplasmic reticulum that plays a crucial role in protein folding and the unfolded protein response (UPR), a pathway often exploited by cancer cells to survive under stressful conditions.[3] By inhibiting HSPA5, this compound aims to induce overwhelming endoplasmic reticulum stress, leading to cancer cell death.[2]
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of various cancers.[4] Its primary mechanism of action involves cross-linking with the purine (B94841) bases in DNA, which interferes with DNA repair and replication, ultimately inducing apoptosis in cancer cells.[4]
Efficacy Data: A Head-to-Head Look
Direct comparative efficacy data from a single study is unavailable. The following tables summarize findings from separate in vitro studies on the human colon cancer cell line HCT116.
Table 1: In Vitro Efficacy of this compound against HCT116 Cells
| Compound | Concentration | Effect | Source |
| This compound | 25 µM | >50% inhibition of cell viability (18% cell survival) | [2] |
Table 2: In Vitro Efficacy of Cisplatin against HCT116 Cells
| Compound | IC50 Value | Incubation Time | Source |
| Cisplatin | 15.6 ± 5.3 µM | 48 hours | [5] |
| Cisplatin | 4.2 µg/mL (~14 µM) | 24 hours | [6] |
| Cisplatin | 18 µg/mL (~60 µM) | Not Specified | |
| Cisplatin | 9.15 µM - 14.54 µM | Not Specified | [7] |
Note: IC50 values for cisplatin can vary between studies due to differences in experimental conditions such as cell density and assay type.
Experimental Protocols
Detailed experimental protocols for the efficacy of this compound are limited. The available information for both agents is outlined below.
This compound Cell Viability Assay (General Protocol)
The data for this compound's effect on HCT116 cells was generated from a cell viability assay.[1] While the specific protocol for this compound is not detailed in the available literature, a general protocol for such an assay is as follows:
-
Cell Culture: HCT116 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1-50 µM) for a specified duration (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, MTS) is added to each well. The reagent is converted by viable cells into a colored product.
-
Data Analysis: The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
Cisplatin Cytotoxicity Assay (Example Protocol)
The following is an example protocol for determining the cytotoxicity of cisplatin in HCT116 cells using an MTS assay:[5]
-
Cell Culture and Seeding: HCT116 cells are cultured as described above and seeded in 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of cisplatin for 48 hours.
-
MTS Assay: After the incubation period, MTS reagent is added to each well, and the plate is incubated for a further 1-4 hours.
-
Data Analysis: The absorbance at 490 nm is measured to determine the amount of formazan (B1609692) product, which is proportional to the number of viable cells. The IC50 value is then calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound: Targeting the Unfolded Protein Response
This compound inhibits HSPA5, a master regulator of the unfolded protein response (UPR). In cancer cells, which have high rates of protein synthesis, the UPR is often constitutively active to manage the resulting endoplasmic reticulum (ER) stress. By inhibiting HSPA5, this compound exacerbates ER stress, leading to the activation of apoptotic pathways. HSPA5 inhibition can also induce autophagy and regulate ferroptosis.[3][8]
Caption: this compound inhibits HSPA5, leading to increased ER stress and subsequent apoptosis.
Cisplatin: DNA Damage and Apoptotic Signaling
Cisplatin exerts its cytotoxic effects primarily through the induction of DNA damage. It forms adducts with DNA, leading to the activation of DNA damage response pathways. This can trigger cell cycle arrest and, ultimately, apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules involved include ATR, p53, and MAP kinases.[4][9]
Caption: Cisplatin induces DNA damage, activating signaling cascades that lead to apoptosis.
Summary and Future Directions
This compound and cisplatin represent two distinct approaches to cancer therapy. This compound targets the cellular machinery responsible for managing protein folding stress, a key vulnerability in many cancer types. Cisplatin, a cornerstone of chemotherapy, directly damages the genetic material of cancer cells.
The limited publicly available data for this compound makes a definitive comparison of efficacy with cisplatin impossible at this time. The single data point for this compound in HCT116 cells suggests anticancer activity, but comprehensive dose-response studies and evaluations in a broader range of cancer models are necessary to understand its full potential.
For researchers and drug development professionals, this compound represents a novel therapeutic strategy. Future research should focus on:
-
Comprehensive preclinical evaluation: Determining the IC50 values of this compound in a wide panel of cancer cell lines and in vivo tumor models.
-
Combination studies: Investigating potential synergistic effects of this compound with standard-of-care chemotherapies, including cisplatin.
-
Biomarker discovery: Identifying biomarkers that could predict sensitivity or resistance to HSPA5 inhibition.
A deeper understanding of this compound's efficacy profile and mechanism of action will be crucial in determining its potential role in the landscape of cancer therapeutics.
References
- 1. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. HSPA5 Regulates Ferroptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Apoptosis, autophagy, ferroptosis, and pyroptosis in cisplatin-induced ototoxicity and protective agents [frontiersin.org]
Cross-Validation of HM03 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the HSPA5 inhibitor HM03 with other notable alternatives. It includes a summary of quantitative data, detailed experimental protocols for key target engagement assays, and visualizations of relevant biological pathways and workflows.
Introduction to this compound and its Target: HSPA5
This compound is a potent and selective inhibitor of Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78).[1][2] HSPA5 is a crucial molecular chaperone residing in the endoplasmic reticulum (ER) that plays a vital role in protein folding, assembly, and quality control.[3][4] In many cancer cells, the demand for protein folding is high, leading to ER stress. To survive, these cells often upregulate HSPA5.[3] By inhibiting HSPA5, compounds like this compound can induce ER stress, leading to the activation of the Unfolded Protein Response (UPR), and ultimately, cancer cell death through apoptosis and autophagy.[3][5] The overexpression of HSPA5 has been correlated with poor prognosis in various cancers, making it an attractive therapeutic target.[6][7][8]
Comparative Analysis of HSPA5 Inhibitors
To provide a clear comparison of this compound with other known HSPA5 inhibitors, this section summarizes their inhibitory concentrations (IC50) in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target(s) | Cell Line | IC50 / GI50 | Reference |
| This compound | HSPA5 | HCT116 (Colon Carcinoma) | >50% inhibition at 25 µM | [1] |
| HA15 | HSPA5/BiP | A375 (Melanoma) | 1-2.5 µM | [5] |
| VER-155008 | Hsp70, Hsc70, GRP78 (HSPA5) | HCT116 (Colon Carcinoma) | 5.3 µM (GI50) | [9][10] |
| BT474 (Breast Cancer) | 10.4 µM (GI50) | [9][10] | ||
| MB-468 (Breast Cancer) | 14.4 µM (GI50) | [9][10] | ||
| HT29 (Colon Carcinoma) | 12.8 µM (GI50) | [9][10] | ||
| GRP78-IN-3 | GRP78 (HSPA5) | Not specified | 0.59 µM | [11] |
Experimental Protocols for Target Engagement
Validating that a compound directly interacts with its intended target within a cellular context is a critical step in drug development. The following are detailed protocols for key assays used to measure the target engagement of HSPA5 inhibitors.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Culture a human cancer cell line (e.g., HCT116) to 80-90% confluency.
-
Treat the cells with the HSPA5 inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE and Western blot analysis.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for HSPA5 and a loading control (e.g., β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for HSPA5 at each temperature.
-
Plot the normalized band intensities against the temperature to generate a melting curve for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a biophysical technique that measures the affinity of a ligand to a target molecule in solution by detecting changes in the thermophoretic movement of the fluorescently labeled molecule upon binding.
Protocol:
-
Protein Preparation and Labeling:
-
Purify recombinant human HSPA5 protein.
-
Label the purified HSPA5 with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's instructions.
-
Remove excess dye using a purification column.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the HSPA5 inhibitor (e.g., this compound) in a suitable assay buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare a constant concentration of the fluorescently labeled HSPA5 in the same buffer.
-
Mix the inhibitor dilutions with the labeled HSPA5 solution in a 1:1 ratio.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement, which involves heating the sample with an IR laser and monitoring the change in fluorescence.
-
-
Data Analysis:
-
Analyze the MST data to determine the change in thermophoresis as a function of the inhibitor concentration.
-
Fit the data to a binding curve to calculate the dissociation constant (Kd), which represents the binding affinity of the inhibitor to HSPA5.
-
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the binding kinetics and affinity of a ligand to a target immobilized on a sensor chip.
Protocol:
-
Sensor Chip Preparation:
-
Activate a sensor chip (e.g., CM5) surface.
-
Immobilize purified recombinant human HSPA5 onto the sensor chip surface via amine coupling.
-
Block any remaining active sites on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the HSPA5 inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time, which corresponds to the binding of the inhibitor to the immobilized HSPA5.
-
After each injection, regenerate the sensor surface to remove the bound inhibitor.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Visualization of Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Figure 1. Mechanism of HSPA5 Inhibition by this compound.
Figure 2. Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
This compound presents a promising avenue for cancer therapy by targeting the key cellular stress response protein HSPA5. This guide provides a framework for researchers to compare this compound with other HSPA5 inhibitors and offers detailed protocols for essential target engagement assays. The validation of direct target interaction is a cornerstone of drug discovery, and the methodologies outlined here are critical for the robust cross-validation of this compound's mechanism of action. Further pan-cancer screening and in vivo studies will be essential to fully elucidate the therapeutic potential of this compound and other HSPA5 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A human pan-cancer system analysis of heat shock protein family A member 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multidimensional pan-cancer analysis of HSPA5 and its validation in the prognostic value of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidimensional pan-cancer analysis of HSPA5 and its validation in the prognostic value of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Potency of HM03 and Other GHSR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of the novel growth hormone secretagogue receptor (GHSR) agonist, HM03, with other well-known GHSR agonists. The information is supported by experimental data from in vitro studies, offering a valuable resource for researchers in the fields of endocrinology, metabolism, and drug discovery.
Quantitative Comparison of GHSR Agonist Potency
The potency of various GHSR agonists is typically determined by their half-maximal effective concentration (EC50) or their binding affinity (Ki). A lower EC50 or Ki value indicates a higher potency. The following table summarizes the available quantitative data for this compound and other selected GHSR agonists.
| Compound | Agonist Type | Assay Type | Cell Line | Potency (pEC50) | Potency (EC50) [nM] | Binding Affinity (Ki) [nM] | Reference |
| This compound | Full Agonist | Dynamic Mass Redistribution (DMR) | HEK293 expressing GHSR | ~9.5 (calculated) | ~0.32 | Not Reported | [1] |
| Full Agonist | Calcium Mobilization | HEK293 expressing GHSR | ~9.2 | ~0.63 | Not Reported | [1] | |
| Ghrelin (human) | Endogenous Agonist | Calcium Mobilization | CHO-K1 expressing hGHSR1a | Not Reported | 4.2 ± 1.2 | 1.22 ± 0.17 | [2][3] |
| Dynamic Mass Redistribution (DMR) | HEK293 expressing GHSR | 9.02 | 0.95 | Not Reported | [1] | ||
| Calcium Mobilization | HEK293 expressing GHSR | 9.21 | 0.62 | Not Reported | [1] | ||
| Anamorelin | Full Agonist | FLIPR (Calcium Mobilization) | HEK293 expressing GRLN | Not Reported | 0.74 | 0.70 | |
| Dynamic Mass Redistribution (DMR) | HEK293 expressing GHSR | Not Reported | Potent full agonist | Not Reported | [1] | ||
| HM01 | Full Agonist | Dynamic Mass Redistribution (DMR) | HEK293 expressing GHSR | ~9.5 (calculated) | ~0.32 | Not Reported | [1] |
| Full Agonist | Calcium Mobilization | HEK293 expressing GHSR | ~9.2 | ~0.63 | Not Reported | [1] | |
| Capromorelin | Full Agonist | Calcium Mobilization | HEK cells expressing rat GHSR1a | 9.72 ± 0.21 | 0.19 | Not Reported | [4] |
| Relamorelin | Full Agonist | Calcium Mobilization | CHO-K1 expressing hGHSR1a | Not Reported | 0.71 ± 0.09 | 0.42 ± 0.06 | [2][3] |
| Ibutamoren (B66304) (MK-0677) | Full Agonist | GH release from rat pituitary cells | Rat pituitary cells | Not Reported | 1.3 | Not Reported | [5] |
| Gq activation (BRET) | HEK293T expressing GHS-R1a | Not Reported | Potent agonist | Not Reported | [6] | ||
| Binding Affinity | Swine GHSR | Not Reported | Not Reported | 0.24 (pKi = 9.62) | [7] | ||
| Ipamorelin | Full Agonist | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Data not readily available in searches |
| Tabimorelin | Full Agonist | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Data not readily available in searches |
| Macimorelin | Full Agonist | Not Specified | Not Specified | Not Reported | Not Reported | Not Reported | Data not readily available in searches |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Some EC50 values were calculated from reported pEC50 values for easier comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
Dynamic Mass Redistribution (DMR) Assay
The DMR assay is a label-free technology that measures the redistribution of cellular mass in response to receptor activation.[8][9][10] This integrated cellular response provides a holistic view of receptor signaling.
Experimental Workflow:
DMR Experimental Workflow
Key Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human growth hormone secretagogue receptor (GHSR) are cultured under standard conditions.
-
Cell Seeding: Cells are seeded into 384-well fibronectin-coated biosensor microplates at a density that ensures a confluent monolayer on the day of the experiment.
-
Assay Procedure: Before the assay, the cell culture medium is replaced with a serum-free assay buffer. A baseline optical reading is established using a label-free biosensor reader (e.g., Corning® Epic® system).
-
Compound Addition: GHSR agonists are serially diluted and added to the wells.
-
Data Acquisition: The instrument continuously monitors the change in the refractive index near the bottom of the wells, which corresponds to the dynamic mass redistribution within the cells. This change is recorded as a wavelength shift in picometers (pm).
-
Data Analysis: The peak DMR response is plotted against the logarithm of the agonist concentration, and the EC50 value is calculated using a non-linear regression model.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of GHSR, which primarily couples to the Gαq signaling pathway.[1][4]
Experimental Workflow:
Calcium Mobilization Experimental Workflow
Key Steps:
-
Cell Culture and Seeding: HEK293 cells expressing GHSR are cultured and seeded into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[11][12][13][14] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent indicator.
-
Assay Procedure: After dye loading and a wash step to remove extracellular dye, a baseline fluorescence reading is taken using a fluorescence microplate reader (e.g., FlexStation).
-
Compound Addition: Different concentrations of the GHSR agonists are added to the wells.
-
Data Acquisition: The plate reader immediately begins to measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the intracellular calcium concentration.
-
Data Analysis: The peak change in fluorescence is plotted against the logarithm of the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
GHSR Signaling Pathway
Activation of the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor (GPCR), by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the Gαq/11 protein, leading to downstream effects. Additionally, GHSR signaling can also involve β-arrestin pathways.[15][16][17][18][19]
GHSR Signaling Pathway
Pathway Description:
-
Agonist Binding: An agonist, such as this compound, binds to and activates the GHSR on the cell surface.
-
G Protein Activation: This activation leads to the coupling and activation of the Gαq/11 subunit of the heterotrimeric G protein.[15]
-
PLC Activation: The activated Gαq/11 stimulates phospholipase C (PLC).[20][21]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21][22]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[21]
-
PKC Activation: The increased intracellular Ca²⁺ and DAG work in concert to activate protein kinase C (PKC).[22]
-
Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response, such as the secretion of growth hormone.
-
β-Arrestin Pathway: Upon agonist binding, GHSR can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which leads to the recruitment of β-arrestin.[16][17] β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[17][23]
References
- 1. research.unipd.it [research.unipd.it]
- 2. Relamorelin: A Novel Gastrocolokinetic Synthetic Ghrelin Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hypotensive effects of ghrelin receptor agonists mediated through a novel receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Agonism, Antagonism, and Inverse Agonism Bias at the Ghrelin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Applying label-free dynamic mass redistribution technology to frame signaling of G protein–coupled receptors noninvasively in living cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Applying label-free dynamic mass redistribution technology to frame signaling of G protein-coupled receptors noninvasively in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Label-free cell-based dynamic mass redistribution assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hellobio.com [hellobio.com]
- 13. abcam.com [abcam.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. G Protein and β-Arrestin Signaling Bias at the Ghrelin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Encoding the β-Arrestin Trafficking Fate of Ghrelin Receptor GHSR1a: C-Tail-Independent Molecular Determinants in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 21. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 22. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. columbia.edu [columbia.edu]
Independent Verification of HM03 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HSPA5 inhibitor HM03 with other known inhibitors of the Heat Shock Protein A5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78). HSPA5 is a key chaperone protein in the endoplasmic reticulum (ER) and a critical regulator of the Unfolded Protein Response (UPR). Its role in promoting cancer cell survival and therapeutic resistance makes it a compelling target for anticancer drug development.[1][2][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to support independent verification and further research.
Comparative Analysis of HSPA5 Inhibitors
This compound has been identified as a potent and selective inhibitor of HSPA5 with demonstrated anticancer activity. It was discovered through in silico screening and has been shown to exhibit promising inhibitory effects in cancer cell viability assays. While a direct head-to-head comparison of this compound with all other HSPA5 inhibitors in a single study is not currently available in the public domain, this guide compiles data from various sources to provide a comparative overview.
It is crucial to note that direct comparison of potency values (e.g., IC50) across different studies can be misleading due to variations in experimental conditions, including cell lines, assay duration, and specific reagents. The data presented below should be interpreted with this in mind.
| Inhibitor | Target(s) | Cell Line | Assay | Result | Reference |
| This compound | HSPA5 | HCT-116 | Cell Viability | IC50: 10-25 µM | [4] |
| This compound | HSPA5 | Tumor cell-based | Inhibition Assay | >50% inhibition at 25 µM | [5] |
| VER-155008 | Hsp70 family (including HSPA5) | A375 | Cell Viability | IC50 in the micromolar range | [6] |
| JG-98 | Hsp70 family (including HSPA5) | - | - | Affects signaling in a Bag3-dependent and -independent manner. | [7] |
| PES-Cl | Hsp70 family | A375 | Cell Viability | IC50 in the micromolar range (slightly more effective than others tested) | [6] |
| MKT-077 | Hsp70 family | A375 | Cell Viability | IC50 in the micromolar range | [6] |
| HA15 | HSPA5 | Melanoma cell lines | Cell Viability | Significantly decreases viability | [3] |
| (-)-epigallocatechin gallate (EGCG) | Hsp70 family | BT-549 | Cell Viability | Downregulates mutant p53 at 1x IC50 | [8] |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is important to visualize the cellular pathways it perturbs and the typical workflow for its evaluation.
Caption: Simplified HSPA5-Mediated Unfolded Protein Response (UPR) Pathway.
References
- 1. New progresses on cell surface protein HSPA5/BiP/GRP78 in cancers and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Comparison of the activity of three different HSP70 inhibitors on apoptosis, cell cycle arrest, autophagy inhibition, and HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer cell responses to Hsp70 inhibitor JG-98: Comparison with Hsp90 inhibitors and finding synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Classes of Flavonoids and Epigallocatechin Gallate, Polyphenol Affects an Oncogenic Mutant p53 Protein, Cell Growth and Invasion in a TNBC Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of HSPA5 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the HSPA5 inhibitor HM03 and its alternatives. The information is presented to facilitate an objective evaluation of their potential in cancer therapy.
Heat shock protein family A (Hsp70) member 5 (HSPA5), also known as GRP78 or BiP, is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a crucial role in protein folding and quality control.[1] In the high-stress tumor microenvironment, cancer cells often overexpress HSPA5 to survive, making it an attractive target for anticancer drug development.[2] this compound has been identified as a potent and selective inhibitor of HSPA5, demonstrating anticancer activity.[3] This guide provides a comparative overview of this compound and other notable HSPA5 inhibitors, presenting available performance data, detailed experimental methodologies, and relevant signaling pathways.
Performance of HSPA5 Inhibitors
| Compound | Target(s) | Assay Type | Cell Line/System | Key Performance Metric | Reference |
| This compound | HSPA5 (GRP78/BiP) | Cell Viability | HCT116 (Colon Carcinoma) | >50% inhibition at 25 µM | [3] |
| HA15 | HSPA5 (GRP78/BiP) | Cell Viability | A375 (Melanoma) | IC₅₀: 1-2.5 µM | [4] |
| VER-155008 | Hsp70 family (HSP70, HSC70, GRP78) | Cell-free (ATPase activity) | Purified GRP78 (HSPA5) | IC₅₀: 2.6 µM | [5] |
Experimental Protocols
To aid in the replication and validation of findings related to HSPA5 inhibitors, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., HCT116, A375)
-
Complete cell culture medium
-
This compound derivatives or other HSPA5 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives or other HSPA5 inhibitors
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence in each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase 3/7 activity.
HSPA5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP-hydrolyzing activity of HSPA5, which is essential for its chaperone function.
Materials:
-
Purified recombinant HSPA5 protein
-
Assay buffer (e.g., 40 mM HEPES pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
ATP
-
This compound derivatives or other HSPA5 inhibitors
-
Phosphate (B84403) detection reagent (e.g., Malachite Green-based reagent)
-
384-well plates
-
Microplate reader
Procedure:
-
Add the assay buffer, purified HSPA5 protein, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specific time (e.g., 90 minutes).
-
Stop the reaction and detect the amount of inorganic phosphate released using a phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
The decrease in absorbance indicates inhibition of HSPA5 ATPase activity.
Signaling Pathways and Mechanisms of Action
Inhibition of HSPA5 disrupts the Unfolded Protein Response (UPR), a critical signaling network that allows cancer cells to cope with ER stress. By blocking HSPA5 function, inhibitors like this compound can lead to an accumulation of unfolded proteins, triggering pro-apoptotic pathways.
Caption: HSPA5 Inhibition and Downstream Signaling.
The inhibition of HSPA5 by compounds like this compound leads to the dissociation of HSPA5 from the three main UPR sensors: PERK, IRE1α, and ATF6. This activation triggers downstream signaling cascades that can ultimately lead to apoptosis, autophagy, and cell cycle arrest in cancer cells. HSPA5 also modulates other critical cell survival pathways such as the AKT and MAPK/ERK pathways.
Experimental Workflow
A typical workflow for the evaluation of this compound derivatives or other HSPA5 inhibitors involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.
Caption: Workflow for HSPA5 Inhibitor Evaluation.
This logical progression of experiments allows for a comprehensive assessment of novel HSPA5 inhibitors, from initial biochemical screening to preclinical in vivo validation.
References
HM03: A Comparative Guide to its Specificity for HSPA5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule inhibitor HM03, with a focus on its binding specificity for Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5), also known as Binding Immunoglobulin Protein (BiP) or Glucose-Regulated Protein 78 (GRP78), over other members of the HSP70 family.
Introduction to this compound and HSPA5
This compound is a small molecule identified through structure-based design that demonstrates a promising inhibitory effect on HSPA5.[1] HSPA5 is a key molecular chaperone residing in the endoplasmic reticulum (ER) and a central regulator of the unfolded protein response (UPR). Its functions are critical for protein folding and assembly, and it plays a significant role in cellular homeostasis and stress response.[1] In various cancers, HSPA5 is often overexpressed and is associated with tumor growth, metastasis, and drug resistance, making it an attractive therapeutic target.
This compound Specificity for HSPA5
This compound has been reported as a potent and selective inhibitor of HSPA5.[1] Computational modeling and initial cellular assays have suggested that this compound exhibits promising selectivity for the substrate-binding channel of HSPA5.[1] Qualitative statements indicate that this compound forms more binding interactions with HSPA5 and HSPA9 than with other HSP70 proteins. However, to date, specific quantitative data on the binding affinity of this compound to a panel of HSP70 isoforms (e.g., HSPA1A, HSPA8) in the form of dissociation constants (Kd) or IC50 values from biochemical assays are not available in the public domain.
Comparative Binding Affinity of this compound for HSP70 Isoforms
A comprehensive quantitative comparison of the binding affinity of this compound across different HSP70 family members is crucial for a complete understanding of its selectivity profile. The table below is intended to house such comparative data; however, specific experimental values are not currently available in published literature.
| HSP70 Isoform | Common Name | Cellular Location | This compound Binding Affinity (Kd) | Reference |
| HSPA5 | BiP, GRP78 | Endoplasmic Reticulum | Data not available | |
| HSPA1A | Hsp72 | Cytosol, Nucleus | Data not available | |
| HSPA8 | Hsc70 | Cytosol, Nucleus | Data not available | |
| HSPA9 | Mortalin, GRP75 | Mitochondria | Data not available |
Absence of data highlights a key area for future research to definitively establish the selectivity profile of this compound.
Experimental Protocols
To quantitatively determine the binding affinity and specificity of this compound for HSPA5 and other HSP70 isoforms, Isothermal Titration Calorimetry (ITC) is a gold-standard method. Below is a detailed, representative protocol for such an experiment.
Isothermal Titration Calorimetry (ITC) for this compound-HSP70 Binding
Objective: To measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and various HSP70 isoforms.
Materials:
-
Purified recombinant human HSPA5, HSPA1A, HSPA8, and HSPA9 proteins.
-
This compound compound of high purity.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Dialysis buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 2 mM β-mercaptoethanol).
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound.
Procedure:
-
Protein Preparation:
-
Dialyze all purified HSP70 isoforms extensively against the ITC buffer at 4°C to ensure buffer matching.
-
Determine the final protein concentrations accurately using a reliable method such as UV-Vis spectrophotometry at 280 nm with the appropriate extinction coefficient.
-
-
Ligand Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Dilute the this compound stock solution into the final dialysis buffer to the desired concentration. The final DMSO concentration in the injectant should be matched in the protein solution to minimize heat of dilution effects.
-
-
ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the reference cell with deionized water or the experimental buffer.
-
Load the sample cell with the HSP70 protein solution (e.g., 10-20 µM).
-
Load the injection syringe with the this compound solution (e.g., 100-200 µM).
-
Set the experimental parameters:
-
Temperature: 25°C
-
Stirring Speed: 750 rpm
-
Injection Volume: 2 µL per injection
-
Number of Injections: 19-25
-
Spacing between Injections: 150 seconds
-
-
-
Data Acquisition and Analysis:
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air from the syringe and account for initial mixing effects.
-
Collect the raw data, which will be a series of heat-release or -absorption peaks corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Perform a control experiment by injecting this compound into the buffer alone to determine the heat of dilution, which will be subtracted from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Visualizations
HSPA5 Signaling Pathway and this compound Inhibition
Caption: HSPA5's role in the UPR and this compound's inhibitory action.
Experimental Workflow for this compound Specificity Testing
References
Unraveling the Role of HM03 in Cell Death: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise mechanism of action of a potential therapeutic agent is paramount. This guide provides a comprehensive comparison of HM03's role in apoptosis against two other compounds: Herbal Melanin (B1238610) (HM), a natural extract with demonstrated pro-apoptotic properties, and Doxorubicin (B1662922), a conventional chemotherapeutic drug known to induce apoptosis. This analysis is supported by experimental data and detailed methodologies to aid in the validation and assessment of this compound's therapeutic potential.
Recent investigations into the anti-tumor properties of the polypeptide this compound have revealed a nuanced mechanism of action that distinguishes it from classical apoptosis-inducing agents. While this compound exhibits potent anti-cancer activity, its primary role does not appear to be the direct induction of apoptosis in tumor cells. Instead, as an integrin αvβ3 antagonist, this compound targets the tumor's blood supply, inducing apoptosis in angiogenic endothelial cells and thereby disrupting tumor growth.[1] This contrasts with agents like Herbal Melanin and Doxorubicin, which directly trigger programmed cell death within the cancer cells themselves.
Comparative Analysis of Apoptotic Induction
To contextualize the activity of this compound, this guide compares its effects with Herbal Melanin, derived from Nigella sativa, and the well-established chemotherapeutic drug, Doxorubicin.
| Feature | This compound (HM-3) | Herbal Melanin (HM) | Doxorubicin |
| Primary Mechanism | Anti-angiogenesis; induction of apoptosis in endothelial cells.[1] | Direct induction of apoptosis in cancer cells.[2][3][4] | Direct induction of apoptosis in cancer cells.[5][6] |
| Molecular Target | Integrin αvβ3 on angiogenic endothelial cells. | Involves TLR4 signaling and modulation of MAPK pathways.[2] | DNA topoisomerase II, leading to DNA damage.[7] |
| Apoptotic Pathway | Primarily affects endothelial cells, leading to tumor regression.[1] | Involves both intrinsic (mitochondrial) and extrinsic pathways in cancer cells.[2][8] | Primarily acts through the intrinsic pathway, involving caspase-3 activation.[5][6] |
| Key Molecular Events | Inhibition of endothelial cell survival signals. | Upregulation of p53, downregulation of Bcl-2 and Bcl-xl, activation of caspases.[4][9] | DNA damage response, activation of caspase-3.[5][6][7] |
Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from key experiments used to assess apoptosis.
Table 1: Cell Viability (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A decrease in viability suggests cytotoxic or anti-proliferative effects.
| Treatment | Cell Line | Concentration | % Cell Viability (relative to control) |
| Herbal Melanin | HT29 (colorectal) | 100 µg/mL | ~50% |
| SW620 (colorectal) | 100 µg/mL | ~60% | |
| Doxorubicin | MOLM-13 (AML) | 0.5 µM | Significantly Reduced |
| U-937 (monocytic) | 0.5 µM | Moderately Reduced |
Note: Specific quantitative data for this compound's direct effect on tumor cell viability via MTT assay is not the primary focus of existing research, which centers on its anti-angiogenic properties.
Table 2: Apoptosis Rate (Annexin V/PI Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify the percentage of cells undergoing apoptosis.
| Treatment | Cell Line | Concentration | % Early Apoptosis | % Late Apoptosis |
| Herbal Melanin | THP-1 (leukemia) | 500 µg/mL | 7.8% | 41.8%[3] |
| HT29 (colorectal) | 100 µg/mL | ~25% (Annexin V positive) | Not specified[2] | |
| Doxorubicin | MOLM-13 (AML) | 0.5 µM | Increased | Increased[10] |
Note: Data for this compound would be expected to show significant apoptosis in endothelial cell lines (e.g., HUVECs) rather than directly in tumor cell lines.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways and experimental workflows associated with this compound, Herbal Melanin, and Doxorubicin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[11]
-
Treatment: Treat cells with varying concentrations of the test compound (e.g., Herbal Melanin from 5 to 200 µg/mL) and a vehicle control for 24 hours.[11]
-
MTT Incubation: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection: Annexin V/PI Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the apoptosis-inducing agent for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).[12][13]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[12][13]
-
Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[12][13]
Protein Expression Analysis: Western Blot
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
References
- 1. Integrin alpha v beta 3 antagonists promote tumor regression by inducing apoptosis of angiogenic blood vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herbal melanin inhibits colorectal cancer cell proliferation by altering redox balance, inducing apoptosis, and modulating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct anti-proliferative effects of herbal melanin on human acute monocytic leukemia THP-1 cells and embryonic kidney HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 6. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Herbal Melanin Inhibits Real-Time Cell Proliferation, Downregulates Anti-Apoptotic Proteins and Upregulates Pro-Apoptotic p53 Expression in MDA-MB-231 and HCT-116 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Herbal Melanin Inhibits Real-Time Cell Proliferation, Downregulates Anti-Apoptotic Proteins and Upregulates Pro-Apoptotic p53 Expression in MDA-MB-231 and HCT-116 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
The Synergistic Potential of HM03: A Comparative Guide to HSPA5 Inhibition in Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and targeted cancer therapies has led to the exploration of novel drug combinations that can enhance the efficacy of traditional chemotherapeutics while potentially reducing toxicity. One promising avenue of research is the targeting of Heat Shock Protein Family A Member 5 (HSPA5), also known as GRP78 or BiP, a key regulator of the unfolded protein response (UPR) that is often overexpressed in cancer cells and contributes to drug resistance. HM03 has been identified as a potent and selective inhibitor of HSPA5, demonstrating anticancer activity.[1] This guide provides a comparative overview of the potential synergistic effects of this compound with other chemotherapeutics, drawing upon data from related HSPA5 inhibitors to illustrate the mechanistic rationale and experimental validation of this therapeutic strategy.
Due to the limited availability of specific published data on this compound in combination with other chemotherapeutics, this guide leverages findings from studies on other well-characterized HSPA5 inhibitors, such as HA15 and epigallocatechin-3-gallate (EGCG), to provide a representative analysis of the potential synergies.
Unveiling the Synergy: HSPA5 Inhibition and Chemotherapy
Cancer cells, with their high metabolic and proliferative rates, experience significant endoplasmic reticulum (ER) stress. To cope with this, they upregulate chaperone proteins like HSPA5, which helps in proper protein folding and prevents the accumulation of misfolded proteins, thereby promoting cell survival and resistance to apoptosis-inducing agents like chemotherapeutics.[2] By inhibiting HSPA5, this compound is poised to disrupt this protective mechanism, leading to an accumulation of unfolded proteins and the induction of overwhelming ER stress, ultimately pushing cancer cells towards apoptosis.[2] This disruption of a key survival pathway provides a strong basis for synergistic interactions with chemotherapy drugs that induce cellular stress through different mechanisms.
Preclinical studies have shown that inhibiting HSPA5 can enhance the efficacy of conventional chemotherapy.[2] For instance, targeting HSPA5 has been shown to sensitize cancer cells to various treatments.[3]
Comparative Analysis of Synergistic Effects
The following tables summarize the potential synergistic effects of HSPA5 inhibitors when combined with commonly used chemotherapeutic agents. The data is compiled from studies on various HSPA5 inhibitors and serves as a predictive model for the potential efficacy of this compound in similar combinations. The synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4]
Table 1: Synergy of HSPA5 Inhibitors with Doxorubicin
| HSPA5 Inhibitor/Agent | Cancer Cell Line | Chemotherapeutic | Key Findings | Combination Index (CI) | Reference |
| Sanguinarine + Doxorubicin | MCF-7 (Breast Cancer) | Doxorubicin | Significant inhibition of HSPA5-ATPase activity, reduced cell viability, and induction of late apoptosis through severe ER stress. | Not explicitly calculated, but synergistic effects were demonstrated. | [5] |
| HSP70 Inhibitor (VER-155008) + Doxorubicin | MDA-MB-231, T47D (Breast Cancer) | Doxorubicin | Synergistic anticancer activity and induction of apoptosis in doxorubicin-resistant cells. | CDI < 1 (indicating synergy) | [6] |
| Hsp90 Inhibitor (Compound 5) + Doxorubicin | NCI-H460/R (Multidrug-Resistant Lung Cancer) | Doxorubicin | Pronounced synergistic effect in overcoming multidrug resistance. | CI values below 1 | [7] |
Table 2: Synergy of HSPA5 Inhibitors with Cisplatin (B142131)
| HSPA5 Inhibitor/Agent | Cancer Cell Line | Chemotherapeutic | Key Findings | Combination Index (CI) | Reference |
| Pentagalloyl Glucose (PGG) | CAL27, FaDu (Head and Neck Carcinoma) | Cisplatin | Synergistically inhibits cell proliferation and clonogenic survival. | CI < 1 at certain concentrations | [8] |
| HSP90 Inhibitors | MIA PaCa-2, Panc-1, PaTu8988T (Pancreatic Cancer) | Cisplatin | Highly synergistic in cisplatin-resistant cells. | CI < 1 | [9] |
| Chal-24 | A549 (Lung Cancer) | Cisplatin | Synergistically potentiated cisplatin-induced cytotoxicity. | 0.5625 | [10] |
Table 3: Potential Synergy of HSPA5 Inhibitors with Paclitaxel (B517696)
While direct studies on the synergy of specific HSPA5 inhibitors with paclitaxel are limited, the mechanistic rationale for such a combination is strong. Paclitaxel induces mitotic arrest and apoptosis, and combining it with an ER stress-inducing agent like an HSPA5 inhibitor could lead to enhanced cancer cell killing.[11][12] Studies with other types of inhibitors have shown promise.
| Inhibitor Class | Cancer Cell Line | Chemotherapeutic | Key Findings | Reference |
| HDAC Inhibitors | Papillary Serous Endometrial Cancer Cells | Paclitaxel | Synergistic effects on apoptosis and microtubule stabilization. | [13] |
| Riluzole | Triple-Negative Breast Cancer Cells | Paclitaxel | Strong enhanced or synergistic effects on cell cycle progression and apoptosis. | [14] |
| Honokiol (B1673403) | Non-Small Cell Lung Cancer Cells | Paclitaxel | Synergistically killed cancer cells by inducing paraptosis. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the synergistic effects of HSPA5 inhibitors with chemotherapeutics.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cells.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HSPA5 inhibitor, the chemotherapeutic agent, and their combinations at a constant ratio for 48-72 hours.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by single agents and their combinations.
Protocol:
-
Treat cells with the HSPA5 inhibitor, the chemotherapeutic agent, and their combination for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Synergy Analysis (Chou-Talalay Method)
Objective: To quantitatively determine the nature of the interaction between two drugs (synergism, additivity, or antagonism).
Protocol:
-
Perform cell viability assays with a range of concentrations for each drug alone and in combination at a constant ratio.
-
Use software like CompuSyn to analyze the dose-effect data.[15]
-
The software calculates the Combination Index (CI) based on the median-effect principle.[4]
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visually represent the synergistic, additive, or antagonistic effects.
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of HSPA5 inhibitors with chemotherapeutics is rooted in the convergence of multiple stress-inducing pathways. By inhibiting HSPA5, this compound can trigger the Unfolded Protein Response (UPR), which, when overwhelmed, leads to apoptosis. Chemotherapeutic agents, on the other hand, induce DNA damage, mitotic arrest, or other cellular stresses that also activate apoptotic pathways.
The Unfolded Protein Response (UPR) Pathway
Under ER stress, HSPA5 dissociates from three key transmembrane proteins: PERK, IRE1, and ATF6, leading to their activation and the initiation of downstream signaling cascades.[16][17][18] Inhibition of HSPA5 can exacerbate this response.
Caption: The Unfolded Protein Response (UPR) signaling pathway.
The PI3K/Akt/mTOR Survival Pathway
HSPA5 has also been shown to regulate the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival, proliferation, and resistance to apoptosis.[19][20] Inhibition of HSPA5 can lead to the downregulation of this pro-survival pathway, further sensitizing cancer cells to chemotherapeutic agents.
References
- 1. HSPA5 Promotes the Proliferation, Metastasis and Regulates Ferroptosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of SIRT1/2 upregulates HSPA5 acetylation and induces pro-survival autophagy via ATF4-DDIT4-mTORC1 axis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic killing effect of paclitaxel and honokiol in non-small cell lung cancer cells through paraptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pentagalloyl Glucose and Cisplatin Combination Treatment Exhibits a Synergistic Anticancer Effect in 2D and 3D Models of Head and Neck Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synergistic anticancer effect of cisplatin and Chal-24 combination through IAP and c-FLIPL degradation, Ripoptosome formation and autophagy-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paclitaxel-induced mitotic arrest results in a convergence of apoptotic dependencies that can be safely exploited by BCL-XL degradation to overcome cancer chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Riluzole synergizes with paclitaxel to inhibit cell growth and induce apoptosis in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. De-acetylation and degradation of HSPA5 is critical for E1A metastasis suppression in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HSPA5 heat shock protein family A (Hsp70) member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Head-to-Head Showdown: HM03 Versus an Alternative HSPA5 Inhibitor in Cancer Therapy Research
In the landscape of targeted cancer therapy, the inhibition of Heat Shock Protein Family A Member 5 (HSPA5), also known as GRP78 or BiP, has emerged as a promising strategy. This guide provides a comparative analysis of the novel HSPA5 inhibitor, HM03, against a notable alternative, HA15. Both small molecules are recognized for their potent and selective inhibition of HSPA5, a key regulator of the unfolded protein response (UPR) crucial for cancer cell survival and proliferation.[1][2] This publication is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available experimental data.
Quantitative Performance Analysis
To facilitate a clear comparison of the anti-cancer activities of this compound and HA15, the following tables summarize their reported inhibitory concentrations against various cancer cell lines. It is important to note that this data is compiled from different studies and direct, head-to-head experimental comparisons are not yet available.
| This compound | ||
| Cell Line | Cancer Type | Reported Activity |
| HCT116 | Colon Carcinoma | >50% inhibition at 25 µM (72 hours)[1] |
| HA15 | ||
| Cell Line | Cancer Type | IC50 |
| A375 | Melanoma | 1-2.5 µM (24 hours)[2] |
| SK-MEL-28 | Melanoma | ~2.5 µM |
| 501mel | Melanoma | ~1.5 µM |
| A549 | Lung Cancer | ~5 µM |
| HCT116 | Colon Carcinoma | ~7.5 µM |
Note: The inhibitory concentrations are influenced by the specific experimental conditions, including incubation time and the assay used.
Mechanism of Action: Inducing Cell Death Through ER Stress
Both this compound and HA15 exert their anti-cancer effects by selectively targeting and inhibiting the ATPase activity of HSPA5.[2] HSPA5 is a central regulator of the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In cancer cells, which often exhibit high rates of protein synthesis, the UPR is constitutively active and plays a pro-survival role.
By inhibiting HSPA5, this compound and HA15 disrupt the UPR, leading to overwhelming ER stress and ultimately triggering programmed cell death (apoptosis) and autophagy.[2][3][4]
Signaling Pathways
The inhibition of HSPA5 by compounds like this compound and HA15 initiates a cascade of signaling events within the cancer cell, culminating in its demise. Below are diagrams illustrating the key pathways involved.
Upon inhibition of HSPA5, the UPR sensors PERK, IRE1α, and ATF6 are activated, leading to downstream signaling that promotes both apoptosis and autophagy.
The UPR transcription factor CHOP plays a critical role in promoting apoptosis by downregulating the anti-apoptotic protein Bcl-2, leading to caspase activation.
ER stress also initiates autophagy through the activation of key autophagic proteins such as Beclin-1 and ATG5, leading to the formation of autophagosomes.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of HSPA5 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the concentration at which a compound inhibits cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or HA15 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or HA15 for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Autophagy Assay (LC3-II Western Blot)
This assay measures the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II), which is a hallmark of autophagy.
-
Cell Treatment and Lysis: Treat cells with the HSPA5 inhibitors. To measure autophagic flux, include a condition with a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the last few hours of treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against LC3, followed by an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Indirect Influence of HM03 on DNA Repair: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the multifaceted effects of novel therapeutic compounds is paramount. HM03, a potent and selective inhibitor of Heat Shock 70kDa Protein 5 (HSPA5), also known as GRP78 or BiP, has demonstrated significant anticancer activity. While not a direct inhibitor of DNA repair enzymes, emerging evidence suggests that by targeting HSPA5—a master regulator of the unfolded protein response (UPR)—this compound can indirectly impact DNA damage and repair pathways, thereby sensitizing cancer cells to genotoxic agents.
This guide provides a comparative analysis of the potential effects of HSPA5 inhibition on DNA repair, drawing parallels with other compounds that modulate cellular stress responses and DNA damage. Due to the limited direct research on this compound's specific impact on DNA repair, this guide incorporates data from other HSPA5 inhibitors and contextualizes the potential mechanisms through which this compound may exert its influence.
The Crosstalk Between the Unfolded Protein Response and DNA Damage Response
The endoplasmic reticulum (ER) is a critical organelle for protein folding and secretion. When the folding capacity of the ER is overwhelmed, a state of ER stress ensues, triggering the UPR. HSPA5 is a key chaperone protein that plays a central role in mitigating ER stress.[1][2] Inhibition of HSPA5 disrupts this protective mechanism, leading to prolonged ER stress and ultimately, apoptosis.[3][4]
Crucially, a growing body of evidence reveals a significant crosstalk between the UPR and the DNA damage response (DDR).[5][6][7] Prolonged ER stress can lead to the generation of reactive oxygen species (ROS), which can cause DNA damage.[2] Furthermore, some components of the UPR signaling pathway can directly influence the expression and activity of DNA repair proteins.[6] This intricate interplay suggests that targeting the UPR with inhibitors like this compound could be a viable strategy to modulate a cancer cell's ability to repair DNA damage.
Comparative Performance of HSPA5 Inhibition on DNA Damage Markers
Direct quantitative data on this compound's effect on DNA repair is still emerging. However, studies on other HSPA5 inhibitors and the broader effects of UPR induction on DNA damage provide valuable insights. The following table summarizes representative data on the potentiation of DNA damage markers by HSPA5 inhibition in combination with known DNA damaging agents.
| Compound/Condition | Cell Line | Treatment | Fold Increase in γH2AX Foci (vs. Control) | Reference |
| HSPA5 Inhibitor (HA15) + UBA1 Inhibitor (TAK-243) | U87, LN229 (Glioblastoma) | TAK-243 (100 nM) + HA15 (10 µM) | Not explicitly quantified as fold increase, but Western blot shows a marked increase in γ-H2AX and cleaved PARP with the combination treatment compared to single agents. | [8] |
| GRP78 Knockdown + Thapsigargin (ER Stress Inducer) | Panc-1, MIAPaCa-2 (Pancreatic Cancer) | Thapsigargin (1 µM) + si-GRP78 | Not explicitly quantified as fold increase, but Western blot shows a significant enhancement of PARP cleavage with GRP78 knockdown in the presence of an ER stress inducer. | [1] |
| ATM Inhibitor (KU-60019) | Microglial Cells | KU-60019 (1 µM) | Not explicitly quantified as fold increase, but immunofluorescence shows a significant increase in TUNEL signal (indicative of DNA fragmentation) in both cytoplasm and nucleus. | [9] |
Note: The data presented are from various sources and may not be directly comparable due to different experimental conditions. They serve to illustrate the potential for HSPA5 inhibition to enhance DNA damage signaling.
Signaling Pathways and Experimental Workflows
To visualize the complex interplay between HSPA5 inhibition, the UPR, and the DDR, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are outlines for key experiments used to assess DNA damage.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Objective: To quantify DNA single- and double-strand breaks.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol Outline:
-
Cell Preparation: Treat cells with this compound, a known DNA damaging agent (e.g., etoposide), or a combination of both. Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a high-salt and detergent lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to separate the damaged DNA from the nucleoid.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Gold).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using specialized software.
γH2AX Immunofluorescence Staining
Phosphorylation of the histone variant H2AX (to form γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).
Objective: To visualize and quantify the formation of γH2AX foci, which are markers of DSBs.
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody. The resulting fluorescent foci can be visualized and counted using a fluorescence microscope.
Protocol Outline:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound, a DNA damaging agent (e.g., ionizing radiation or a radiomimetic drug), or a combination.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100) to allow antibody access to the nucleus.
-
Blocking: Incubate cells in a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate with a primary antibody against γH2AX, followed by incubation with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per cell using image analysis software.
Conclusion
While direct evidence for this compound as a DNA repair inhibitor is currently lacking, its role as a potent HSPA5 inhibitor places it at the crossroads of the unfolded protein response and the DNA damage response. The induction of chronic ER stress by this compound represents a promising, albeit indirect, mechanism to enhance DNA damage in cancer cells, particularly in combination with conventional genotoxic therapies. Further research focusing on quantitative analysis of DNA damage markers and repair pathway activity following this compound treatment is warranted to fully elucidate its therapeutic potential in this context. The experimental protocols and comparative data presented in this guide provide a framework for researchers to investigate these effects and contribute to a deeper understanding of this compound's anticancer mechanisms.
References
- 1. Knockdown of glucose-regulated protein 78 enhances poly(ADP-ribose) polymerase cleavage in human pancreatic cancer cells exposed to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Links between the unfolded protein response and the DNA damage response in hypoxia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploitng the interplay between Unfolded Protein Response and DNA damage response to potentiate the efficacy of anticancer therapies | Ricerc@Sapienza [research.uniroma1.it]
- 7. Links between the unfolded protein response and the DNA damage response in hypoxia: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DNA Repair Inhibition Leads to Active Export of Repetitive Sequences to the Cytoplasm Triggering an Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling HM03: A Comparative Analysis of a Novel HSPA5 Inhibitor in Cancer Research
For Immediate Release
A comprehensive review of available research positions the small molecule HM03 as a potent and selective inhibitor of Heat shock 70kDa protein 5 (HSPA5), also known as Binding Immunoglobulin Protein (Bip) or Glucose-Regulated Protein 78 (Grp78). While a formal meta-analysis is not yet available due to the novelty of the compound, this guide synthesizes the foundational research on this compound and compares it with other known HSPA5 inhibitors, providing a valuable resource for researchers, scientists, and drug development professionals.
HSPA5 is a crucial molecular chaperone in the endoplasmic reticulum (ER), playing a key role in protein folding, assembly, and quality control.[1] In many cancer cells, HSPA5 is overexpressed and is integral to managing the stress of rapid proliferation and protein synthesis, thereby promoting cell survival and resistance to therapy.[2] Inhibition of HSPA5 is a promising therapeutic strategy to induce ER stress and subsequent apoptosis in cancer cells.[1]
This compound: A Profile of a Promising HSPA5 Inhibitor
This compound was identified through a structure-based design approach, transitioning from peptide inhibitors to small molecule compounds.[3] It demonstrates significant inhibitory activity against HSPA5 and has shown cytotoxic effects in cancer cell lines.[4]
Quantitative Data Summary
The primary research on this compound provides initial data on its efficacy. To offer a comparative landscape, this guide includes data from other notable small molecule HSPA5 inhibitors.
| Compound | Target | Cell Line | IC50 / Effective Concentration | Key Findings | Reference |
| This compound | HSPA5 (Bip/Grp78) | HCT116 (Colon Cancer) | >50% inhibition at 25 µM | Potent and selective HSPA5 inhibitor with anticancer activity. | [3] |
| HA15 | HSPA5 (Bip/Grp78) | Melanoma Cells | ~5 µM | Induces ER stress, autophagy, and apoptosis.[2] | [2] |
| Compound 13 | HSPA5 (Bip/Grp78) | KRAS-mutant Cancer Cells | Not specified | Suppressed KRAS expression, antiproliferative and pro-apoptotic activities.[5] | [5] |
| VER-155008 | Hsp70 family (including HSPA5) | Various Cancer Cells | Varies by cell line | ATP-competitive inhibitor, induces apoptosis. | N/A |
| APOPTOZIN | Hsp70 family (including HSPA5) | Various Cancer Cells | Varies by cell line | Induces apoptosis through mitochondrial dysfunction. | N/A |
Note: IC50 values and effective concentrations can vary significantly based on the cell line and assay conditions. Direct comparison should be made with caution.
Experimental Protocols
The methodologies employed in the foundational study of this compound are crucial for understanding its characterization.
Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer cells.
-
Method: HCT116 colon cancer cells were treated with varying concentrations of this compound (0.1-50 μM) for 72 hours. Cell viability was assessed using a standard MTT or similar colorimetric assay, which measures the metabolic activity of living cells.[6]
-
Data Analysis: The percentage of cell survival was calculated relative to untreated control cells. An inhibition of over 50% at a 25 μM concentration was considered a significant effect.[4]
In Silico Screening and Binding Mode Analysis
-
Objective: To identify small molecule inhibitors of HSPA5 and predict their binding interaction.
-
Method: A cascade of in silico screening techniques was used, starting from the binding modes of tetrapeptides known to interact with E. coli HSP70.[3] Molecular docking simulations were performed to predict the binding affinity and pose of the compounds within the substrate-binding domain of HSPA5.
-
Data Analysis: Compounds were ranked based on their predicted binding energies and interaction patterns with key amino acid residues in the HSPA5 binding pocket.[3]
Visualizing the Science
To further elucidate the mechanisms and workflows, the following diagrams are provided.
Caption: Workflow for the discovery of this compound through in silico screening.
Caption: Signaling pathway of HSPA5 inhibition leading to apoptosis.
Conclusion
This compound emerges as a promising lead compound for the development of novel anticancer therapies targeting the HSPA5 pathway. While the available data is currently limited to initial in vitro studies, it provides a strong foundation for further investigation. The comparative analysis with other HSPA5 inhibitors highlights a burgeoning field of research with the potential to address unmet needs in oncology. Future studies, including in vivo experiments and broader profiling against various cancer types, will be critical in fully elucidating the therapeutic potential of this compound.[7]
References
- 1. What are HSPA5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. New anti-cancer molecules targeting HSPA5/BIP to induce endoplasmic reticulum stress, autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based design of HSPA5 inhibitors: from peptide to small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. researchgate.net [researchgate.net]
- 6. Effectiveness of HM-3-HSA on Inhibiting Cancer Cell Migration and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Considerations for In Vivo Mouse Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking HM03 Against Standard of Care for Upper Limb Spasticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of HM03 (Jthis compound), an investigational recombinant botulinum toxin type A, and the current standard of care for the treatment of upper limb spasticity. Due to the early stage of this compound's clinical development, direct comparative data against the established standard of care is not yet publicly available. The ongoing Phase Ib/II clinical trial for this compound is placebo-controlled, and results have not been published.[1][2]
This document will, therefore, outline the established therapeutic landscape for upper limb spasticity, detail the mechanism of action of botulinum toxin type A (which is applicable to both this compound and existing treatments), and present a framework for how this compound will likely be evaluated and benchmarked. The quantitative data provided is based on published studies of the current standard-of-care treatments.
Current Standard of Care for Upper Limb Spasticity
The management of upper limb spasticity is multifaceted and aims to reduce muscle hypertonia, improve function, and alleviate pain.[3][4] The standard of care typically involves a combination of physical and occupational therapies with pharmacological interventions. Intramuscular injections of botulinum toxin type A (BoNT-A) are considered a first-line treatment for focal spasticity.[5][6][7]
Several BoNT-A formulations are approved and widely used in clinical practice:
-
OnabotulinumtoxinA (e.g., Botox®)
-
AbobotulinumtoxinA (e.g., Dysport®)
-
IncobotulinumtoxinA (e.g., Xeomin®)
These products, while all serotype A toxins, have different manufacturing processes, formulations, and potency units, which are not interchangeable.[8]
Quantitative Data Presentation: Standard of Care Efficacy
The following tables summarize efficacy and safety data from key clinical trials of approved BoNT-A products for the treatment of upper limb spasticity in adults. The primary efficacy endpoint in these studies is often the change from baseline in the Modified Ashworth Scale (MAS) score, a measure of muscle tone.
Table 1: Efficacy of OnabotulinumtoxinA in Upper Limb Spasticity
| Study / Trial ID | Dose | Primary Endpoint | Result | Adverse Events |
| NCT03261167 | 400 U | Change from baseline in MAS score for elbow flexors at Week 6 | Statistically significant improvement vs. 240 U group | Generally well-tolerated, no new safety concerns identified.[7] |
| Simpson et al. | 300 U | Change from baseline in wrist and elbow flexor tone (Ashworth Scale) at Weeks 2, 4, and 6 | Statistically and clinically significant mean decrease in wrist and elbow flexor tone.[9] | No serious adverse effects reported.[9] |
Table 2: Efficacy of AbobotulinumtoxinA in Upper Limb Spasticity
| Study / Trial ID | Dose | Primary Endpoint | Result | Adverse Events |
| Marciniak et al. | 500 U and 1000 U | ≥1 grade improvement in MAS for the primary target muscle group at Week 4 | 81.1% (500 U) and 75.0% (1000 U) of subjects showed improvement vs. 25.0% with placebo.[10] | No treatment-related deaths or serious adverse events.[10] |
| Systematic Review | 500 U to 1500 U | Reduction in muscle tone based on Ashworth score | Most studies showed statistically significant benefits vs. placebo.[11] | Most adverse events were unrelated to treatment; associated events included fatigue, arm pain, and muscle weakness.[11] |
Table 3: Efficacy of IncobotulinumtoxinA in Upper Limb Spasticity
| Study / Trial ID | Dose | Primary Endpoint | Result | Adverse Events |
| J-PURE Study | 400 U and 250 U | Change from baseline in MAS wrist score | Statistically significant difference vs. placebo.[6] | Well-tolerated up to 52 weeks with no unexpected adverse events.[6] |
| NCT01392300 | 400 U | Change in primary target clinical pattern AS score at Week 4 | Statistically significant improvement vs. placebo (-0.9 vs. -0.5).[12][13] | Adverse events were mainly mild/moderate; reported by 22.4% of incobotulinumtoxinA group vs. 16.8% of placebo group.[13] |
Table 4: Hypothetical Efficacy Data for this compound (Illustrative Example)
This table is a hypothetical representation of how data for this compound could be presented once clinical trial results are available. The values are for illustrative purposes only.
| Study / Trial ID | Dose | Primary Endpoint | Result | Adverse Events |
| NCT06584240 (Hypothetical) | 200-250 U | Change from baseline in MAS score for elbow, wrist, or finger flexors at Week 4 | -1.5 point change from baseline (p<0.001 vs. placebo) | Incidence of treatment-related AEs similar to placebo. Most common AEs: injection site pain, nasopharyngitis. |
Mechanism of Action of Botulinum Toxin Type A
Botulinum toxin type A exerts its therapeutic effect by blocking the release of acetylcholine (B1216132) at the neuromuscular junction, leading to a temporary and reversible reduction in muscle activity.[14][15][16] This chemodenervation helps to alleviate the muscle hypertonia characteristic of spasticity.
The process involves several steps:
-
Binding: The heavy chain of the toxin binds to specific receptors on the surface of cholinergic nerve terminals.[17]
-
Internalization: The toxin is taken into the neuron via endocytosis.[18]
-
Translocation: The light chain of the toxin is released from the endosome into the cytoplasm of the nerve terminal.
-
Cleavage of SNARE Proteins: The light chain, a zinc-dependent endopeptidase, cleaves a specific protein called SNAP-25, which is a component of the SNARE complex.[17] The SNARE complex is essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane.
-
Inhibition of Acetylcholine Release: By cleaving SNAP-25, the toxin prevents the release of acetylcholine into the synaptic cleft, thereby blocking neuromuscular transmission and reducing muscle contraction.[18]
Experimental Protocols
The clinical evaluation of a new BoNT-A product like this compound typically follows a standardized protocol to assess its safety and efficacy against a placebo, and in later stages, potentially against an active comparator. The protocol for the ongoing NCT06584240 trial for Jthis compound serves as a relevant example.[2]
General Protocol for a Phase Ib/II, Randomized, Double-Blind, Placebo-Controlled Trial:
-
Patient Selection:
-
Inclusion Criteria: Adults (e.g., 18-80 years) with a confirmed diagnosis of post-stroke upper limb spasticity for a stable duration (e.g., ≥3 months). A baseline level of muscle hypertonia is required, typically a Modified Ashworth Scale (MAS) score of ≥2 in the target muscle groups (e.g., elbow, wrist, or finger flexors).[2]
-
Exclusion Criteria: Prior BoNT-A treatment within a specified period (e.g., 6 months), known allergies to the investigational product, or other medical conditions that could interfere with the study.[2]
-
-
Study Design:
-
A randomized, double-blind, parallel-group design is employed.
-
Participants are randomly assigned to receive either the investigational drug (e.g., this compound at different dose levels) or a placebo.
-
Blinding is crucial, with participants, investigators, and outcome assessors unaware of the treatment allocation.
-
-
Intervention:
-
A single treatment cycle where the investigational drug or placebo is administered via intramuscular injection into the selected spastic upper limb muscles.
-
The total dose is determined by the study arm, and may be distributed across several muscles.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: The change from baseline in the MAS score for the primary target muscle group at a specified time point (e.g., Week 4 or 6).
-
Secondary Efficacy Endpoints: May include the Physician's Global Impression of Change, Disability Assessment Scale (DAS), and patient-reported outcomes.
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), including local events (e.g., injection site pain) and systemic events (e.g., muscle weakness).
-
-
Follow-up:
-
Participants are followed for a set period (e.g., 12 weeks or longer) with regular assessments to evaluate the duration of effect and any late-onset adverse events.
-
Conclusion
This compound (Jthis compound) is a new recombinant botulinum toxin type A being developed for the treatment of upper limb spasticity. While it shares a common mechanism of action with the established standard-of-care BoNT-A products, its clinical efficacy and safety profile are still under investigation. The current standard of care, which includes onabotulinumtoxinA, abobotulinumtoxinA, and incobotulinumtoxinA, has a well-documented history of providing significant reductions in muscle tone and is generally well-tolerated.
Future clinical trials will be necessary to directly compare this compound with these active comparators to determine its relative efficacy, duration of action, and safety. Researchers and drug development professionals should monitor the results of the ongoing and future studies to fully understand the potential role of this compound in the management of spasticity.
References
- 1. Efficacy and safety of onabotulinumtoxinA with standardized occupational therapy for treatment of pediatric upper limb spasticity: Phase III placebo-controlled randomized trial | Semantic Scholar [semanticscholar.org]
- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 3. Efficacy and safety of onabotulinumtoxinA with standardized occupational therapy for treatment of pediatric upper limb spasticity: Phase III placebo-controlled randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IncobotulinumtoxinA Efficacy and Safety in Adults with Upper-Limb Spasticity Following Stroke: Results from the Open-Label Extension Period of a Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of incobotulinumtoxinA in post-stroke upper-limb spasticity in Japanese subjects: results from a randomized, double-blind, placebo-controlled study (J-PURE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of OnabotulinumtoxinA 400 Units in Patients with Post-Stroke Upper Limb Spasticity: Final Report of a Randomized, Double-Blind, Placebo-Controlled Trial with an Open-Label Extension Phase [mdpi.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Efficacy and safety of abobotulinumtoxinA for upper limb spasticity in children with cerebral palsy: a randomized repeat-treatment study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of AbobotulinumtoxinA (Dysport) for the Treatment of Hemiparesis in Adults With Upper Limb Spasticity Previously Treated With Botulinum Toxin: Subanalysis From a Phase 3 Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic literature review of abobotulinumtoxinA in clinical trials for adult upper limb spasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Randomized, placebo‐controlled trial of incobotulinumtoxina for upper‐limb post‐stroke spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Botulinum toxin--mechanisms of action and clinical use in spasticity [pubmed.ncbi.nlm.nih.gov]
- 15. medicaljournals.se [medicaljournals.se]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of HM03: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of HM03, a potent and selective HSPA5 inhibitor with anticancer activity.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guidance is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the following general precautions for handling potent cytotoxic compounds should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear double chemotherapy gloves.[1]
-
Eye Protection: Use safety goggles or a full-face shield.[1]
-
Lab Coat: A solid-front barrier gown is required.[1]
-
Respiratory Protection: If there is a risk of aerosolization, work within a certified chemical fume hood or a biological safety cabinet (BSC).
Engineering Controls:
-
All handling and preparation for disposal of this compound should be conducted in a designated area, such as a chemical fume hood or BSC, to minimize exposure.
This compound Waste Categorization and Segregation
Proper segregation of waste is crucial for safe and compliant disposal. This compound waste should be categorized as either "trace" or "bulk" contaminated.
| Waste Category | Description | Examples | Required Container | Disposal Method |
| Trace Contaminated | Items with less than 3% of the original drug by weight remaining. | Empty vials, used syringes, gloves, gowns, absorbent pads. | Yellow trace chemotherapy waste container.[2] | Incineration through a certified medical or hazardous waste vendor.[3] |
| Bulk Contaminated | Items with more than 3% of the original drug by weight remaining. | Unused or expired this compound, solutions containing this compound, grossly contaminated PPE. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[1] | Disposal as hazardous chemical waste through the institution's Environmental Health and Safety (EHS) office.[1][3] |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound and associated materials.
Disposal of Solid this compound Waste
-
Segregation: Unused or expired solid this compound is considered bulk contaminated waste.
-
Containment: Place the original container with the unused this compound into a clearly labeled, sealed plastic bag.
-
Final Disposal: Transfer the bagged container into a designated black RCRA hazardous waste container.[1]
-
Documentation: Complete a hazardous waste tag as required by your institution, clearly identifying the contents as "this compound (HSPA5 inhibitor), cytotoxic."
-
Pickup: Arrange for waste pickup through your institution's EHS office.
Disposal of this compound Solutions (including DMSO solutions)
Solutions containing this compound are considered bulk contaminated waste.
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
Labeling: Label the container with "Hazardous Waste: this compound in [Solvent Name, e.g., DMSO]" and any other required hazard symbols.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's EHS office. Do not pour this compound solutions down the drain.
Disposal of Contaminated Labware and PPE
-
Trace Contaminated Items: Items such as used gloves, absorbent pads, and empty vials should be placed in a yellow trace chemotherapy waste container for incineration.[2][3]
-
Sharps: Used syringes and needles must be placed directly into a red sharps container designated for chemotherapy waste.[1]
-
Grossly Contaminated Items: Any PPE or labware that is heavily contaminated with this compound should be treated as bulk contaminated waste and disposed of in the black RCRA container.[1]
Spill Decontamination Protocol
In the event of an this compound spill, follow this general procedure. Always consult your institution's specific spill response plan.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don Appropriate PPE: Wear double chemotherapy gloves, a gown, and eye protection.
-
Contain the Spill: Use absorbent pads to gently cover and absorb the spill, working from the outside in.
-
Clean the Area:
-
Dispose of Cleanup Materials: All materials used for spill cleanup should be disposed of as bulk contaminated hazardous waste in a black RCRA container.[1]
-
Final Steps: Remove PPE and dispose of it as trace contaminated waste. Wash hands thoroughly with soap and water.[2]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Decision Workflow.
Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific policies and procedures for hazardous waste disposal and contact their Environmental Health and Safety (EHS) department for any questions.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment and Handling of HM03
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
HM03 is a bioactive small molecule that inhibits key cellular processes, including DNA repair and protein folding.[1] Due to its mechanism of action, it should be handled as a potentially hazardous compound. All personnel must be trained on the potential risks and the procedures outlined in this guide before handling this compound.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 500565-15-1 | [1] |
| Molecular Formula | C₂₆H₂₇ClN₄O₂ | [1] |
| Molecular Weight | 462.97 g/mol | [1] |
| Appearance | Solid (powder) | [1] |
| Solubility | Soluble in DMSO and Ethanol | [1] |
A risk assessment is a critical step before working with any new chemical.[2][3][4][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The open handling of potent powders is strongly discouraged.[6][7]
Required PPE for Handling this compound:
| Activity | Required PPE | Specifications and Best Practices |
| Weighing and Aliquoting (Solid Form) | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | - Perform in a certified chemical fume hood or a ventilated balance enclosure to protect against potent powders.[8][9]- Use anti-static weighing paper and tools to minimize dust generation.- Change gloves immediately if contaminated. |
| Solution Preparation and Handling | - Double Nitrile Gloves- Disposable Gown/Lab Coat- Safety Goggles with Side Shields | - Handle all solutions within a chemical fume hood to avoid splashes and aerosol generation.- Ensure caps (B75204) on vials and tubes are securely fastened. |
| In Vitro and In Vivo Experiments | - Nitrile Gloves- Lab Coat- Safety Glasses | - Conduct all procedures in a certified biological safety cabinet (BSC) for cell-based assays.- For animal studies, follow all institutional guidelines for handling hazardous agents. |
| Spill Cleanup | - Double Nitrile Gloves- Chemical Resistant Gown- Chemical Splash Goggles- Face Shield- N95 or higher Respirator | - Evacuate and secure the area.- Use an appropriate spill kit for chemical spills.- For solid spills, gently cover with a damp paper towel to avoid raising dust before sweeping up. For liquid spills, absorb with an inert material. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound name, CAS number, and hazard warnings.
-
Store: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
Weighing and Solution Preparation (in a Chemical Fume Hood)
-
Preparation: Don all required PPE for handling the solid form of this compound.
-
Weighing: Tare a pre-labeled tube on an analytical balance inside a ventilated enclosure. Carefully transfer the desired amount of this compound powder to the tube using a clean spatula.
-
Solubilization: Add the appropriate solvent (e.g., DMSO) to the tube.
-
Mixing: Securely cap the tube and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date, and your initials.
Experimental Use
-
Dilutions: Prepare working dilutions from the stock solution inside a chemical fume hood or biological safety cabinet.
-
Application: When adding the compound to cell cultures or administering it to animals, take care to avoid splashes or aerosols.
The following diagram illustrates the general workflow for safely handling a potent powder like this compound.
Disposal Plan
All disposable PPE and materials that have come into contact with this compound must be treated as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Place contaminated gloves, gowns, weighing paper, pipette tips, and other solid materials in a designated, sealed chemical waste bag. |
| Liquid Waste | Collect all solutions containing this compound in a clearly labeled, sealed hazardous waste container. |
| Sharps Waste | Dispose of contaminated needles and syringes in a designated sharps container for chemical waste. |
Follow all local and institutional regulations for the disposal of hazardous chemical waste. Never dispose of this compound or its solutions down the drain.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others and evacuate the affected area.
-
Secure: Prevent entry to the spill area.
-
Report: Notify your supervisor and institutional EHS.
-
Cleanup: If trained and equipped, clean up the spill following the procedures outlined in section 2.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
The following diagram illustrates the decision-making process in the event of an this compound-related incident.
By adhering to these guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's EHS department for any questions or concerns.
References
- 1. benchchem.com [benchchem.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Chemical Risk Assessment and Regulatory Decision Making - American Chemical Society [acs.org]
- 5. Risk Assessment - Health and Safety Authority [hsa.ie]
- 6. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 7. escopharma.com [escopharma.com]
- 8. azom.com [azom.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
